Product packaging for L-Pentahomoserine(Cat. No.:CAS No. 6152-89-2)

L-Pentahomoserine

Cat. No.: B1599950
CAS No.: 6152-89-2
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-BYPYZUCNSA-N
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Description

L-Pentahomoserine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1599950 L-Pentahomoserine CAS No. 6152-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-89-2
Record name Pentahomoserine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Pentahomoserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTAHOMOSERINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Pentahomoserine: A Technical Guide to its Discovery, Natural Occurrence, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural occurrences, and a proposed biosynthetic pathway. Quantitative data is presented in tabular format for clarity, and detailed experimental methodologies are provided based on established analytical techniques. A hypothesized biosynthetic pathway is visualized using a DOT language diagram to facilitate understanding of its metabolic origin.

Discovery of this compound

This compound, also known as 5-hydroxy-L-norvaline, was first identified in 1993 by Hill, White, and Smith. The discovery was made through the analysis of culture fluids from pyridoxine-starved auxotrophs of the bacterium Escherichia coli B. This finding marked the first instance of 5-hydroxynorvaline being identified as a product of bacterial metabolism.[1]

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is in specific strains of Escherichia coli. Its production has been observed to be a secondary metabolic event triggered by pyridoxine (Vitamin B6) starvation.

OrganismConditionConcentrationReference
Escherichia coli B (pyridoxine auxotrophs)Pyridoxine starvationSimilar to common protein amino acidsHill et al., 1993

While the precise concentration was not quantified in the initial discovery, the amounts were comparable to those of standard proteinogenic amino acids found in the bacterial cultures.[1] Further research is required to explore other potential natural sources of this compound in various biological systems, including plants, fungi, and marine organisms.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to pyridoxine (Vitamin B6) metabolism and core amino acid biosynthetic pathways. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for numerous enzymes involved in amino acid transformations, including transaminases. In pyridoxine-deficient E. coli, the disruption of PLP-dependent enzymes likely leads to the accumulation of metabolic intermediates that are then shunted into a novel pathway culminating in this compound synthesis.

Based on the metabolic context of its discovery, a plausible biosynthetic pathway for this compound in E. coli is proposed to originate from the L-aspartate and L-homoserine biosynthesis pathways. The key steps are hypothesized to be:

  • Aspartate to Aspartate-semialdehyde: The pathway begins with the conversion of L-aspartate to L-aspartate-semialdehyde, a common intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine.

  • Reduction to Homoserine: L-aspartate-semialdehyde is then reduced to L-homoserine by homoserine dehydrogenase.

  • Hydroxylation and Chain Elongation: It is hypothesized that under pyridoxine-deficient conditions, a series of enzymatic reactions, potentially involving a hydroxylase and a carbon-chain elongation step, converts L-homoserine to this compound. The exact enzymes involved in this latter part of the pathway are yet to be elucidated.

L_Pentahomoserine_Biosynthesis Aspartate L-Aspartate Aspartate_Semialdehyde L-Aspartate-semialdehyde Aspartate->Aspartate_Semialdehyde Aspartate Kinase & Aspartate-semialdehyde Dehydrogenase Homoserine L-Homoserine Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase Intermediate Hypothetical Intermediate(s) Homoserine->Intermediate Proposed Hydroxylation & Elongation Steps (Pyridoxine-deficiency induced) Pentahomoserine This compound Intermediate->Pentahomoserine Final Conversion Step(s)

Figure 1: Proposed biosynthetic pathway of this compound in E. coli.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of this compound, based on the techniques mentioned in the discovery paper and standard analytical practices for amino acids.

Isolation and Purification of this compound from E. coli Culture

Objective: To isolate and purify this compound from the culture medium of pyridoxine-starved E. coli auxotrophs.

Methodology:

  • Culture Growth and Harvesting:

    • Inoculate a pyridoxine-requiring strain of E. coli B into a minimal medium with a limiting concentration of pyridoxine.

    • Incubate the culture until the stationary phase is reached, indicating pyridoxine starvation.

    • Centrifuge the culture to pellet the cells. The supernatant, containing secreted metabolites, is collected.

  • Initial Fractionation:

    • Subject the supernatant to cation-exchange chromatography.

    • Elute the bound amino acids using a pH gradient (e.g., with ammonium hydroxide).

    • Collect fractions and monitor for the presence of amino acids using a ninhydrin test.

  • Further Purification:

    • Pool the amino acid-containing fractions and concentrate them under reduced pressure.

    • Perform further purification using techniques such as preparative paper chromatography or high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column).

Characterization of this compound

Objective: To confirm the identity and structure of the isolated this compound.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Convert the isolated amino acid to a volatile derivative (e.g., a trimethylsilyl or N-trifluoroacetyl derivative) to facilitate GC analysis.

    • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amino acid analysis.

    • Mass Spectrometry: Analyze the eluting peaks using a mass spectrometer to obtain the mass spectrum of the derivatized this compound. The fragmentation pattern will provide structural information.

  • High-Performance Liquid Chromatography (HPLC):

    • Derivatization (optional but common): Derivatize the amino acid with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for sensitive detection.

    • HPLC Separation: Separate the derivatized amino acid on a reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Detection: Use a fluorescence detector to quantify the amount of this compound based on a standard curve.

Experimental_Workflow cluster_Isolation Isolation and Purification cluster_Characterization Characterization Culture E. coli Culture (Pyridoxine-starved) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cation_Exchange Cation-Exchange Chromatography Supernatant->Cation_Exchange Purification Further Purification (e.g., Preparative HPLC) Cation_Exchange->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Derivatization_GC Derivatization for GC-MS Isolated_Compound->Derivatization_GC Derivatization_HPLC Derivatization for HPLC (optional) Isolated_Compound->Derivatization_HPLC GC_MS GC-MS Analysis Derivatization_GC->GC_MS Structure_Confirmation Structure Confirmation GC_MS->Structure_Confirmation HPLC HPLC Analysis Derivatization_HPLC->HPLC Quantification Quantification HPLC->Quantification

Figure 2: General experimental workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

The discovery of this compound in pyridoxine-deficient E. coli opens avenues for further investigation into its physiological role and potential applications. Key areas for future research include:

  • Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of L-homoserine to this compound.

  • Exploring broader natural occurrences: Investigating a wider range of organisms to determine if this compound is more prevalent in nature than currently known.

  • Investigating biological activity: Assessing the potential pharmacological or biological activities of this compound and its derivatives.

  • Metabolic engineering for production: Developing engineered microbial strains for the efficient and controlled production of this compound.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

References

An In-depth Technical Guide on the Biological Role of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Pentahomoserine, also known as L-2-amino-5-hydroxypentanoic acid or L-5-Hydroxynorvaline, is a non-proteinogenic amino acid. While not a common metabolite, it has been identified in specific biological contexts, suggesting potential, albeit specialized, roles in microorganisms. This technical guide synthesizes the current understanding of this compound's biological significance, drawing from available literature on its natural occurrence and the activities of structurally related compounds. The limited research highlights its potential as a secondary metabolite and points towards the therapeutic promise of similar molecules, particularly in the development of novel antifungal agents. This document provides a comprehensive overview of the existing data, outlines general experimental approaches for its study, and identifies key areas for future research.

Introduction

This compound is an alpha-amino acid with a five-carbon chain and a terminal hydroxyl group. Its structure is similar to the proteinogenic amino acid L-ornithine, differing by the substitution of the delta-amino group with a hydroxyl group. Unlike the 20 common amino acids, this compound is not incorporated into proteins during ribosomal translation. Its biological significance, therefore, lies in other metabolic or signaling functions. This guide will delve into the known instances of its presence in organisms and the biological activities of analogous compounds to build a comprehensive picture of its potential roles.

Known Biological Occurrences and Significance

Direct research on the biological role of this compound is sparse. However, a few key studies have identified its presence in bacteria and the potent bioactivity of structurally similar molecules.

Bacterial Metabolism in Escherichia coli

This compound has been identified as a metabolic product in pyridoxine-starved cultures of Escherichia coli B auxotrophs. This finding is significant as it represents the first identification of this compound as a product of bacterial metabolism. The production of this compound appears to be a secondary metabolic event, triggered by a specific nutritional stress (pyridoxine starvation). The quantities produced were comparable to those of common protein amino acids in the culture fluids, suggesting a potentially significant metabolic shift under these conditions. The precise biosynthetic pathway leading to this compound in E. coli under these conditions remains to be elucidated.

Antifungal Activity of a Structurally Similar Compound

A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been identified as an antifungal antibiotic. RI-331 exhibits its antifungal properties by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae. This enzyme is a key player in the aspartate biosynthetic pathway, which is responsible for the synthesis of essential amino acids such as methionine, isoleucine, and threonine. The inhibition of this pathway is detrimental to fungal growth. The structural similarity between RI-331 and this compound suggests that this compound or its derivatives could also possess underexplored biological activities.

Bioactivity of a Related Compound from a Plant Source

Research on natural products has led to the isolation of 2-amino-5-hydroxyhexanoic acid from the seeds of Crotalaria juncea. This compound, which is structurally similar to this compound, has demonstrated dose-dependent lipid-lowering and antioxidant activities in in vivo and in vitro studies, respectively.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological context of this compound and related compounds.

CompoundOrganism/SystemObservationQuantitative DataReference
This compoundEscherichia coli B (pyridoxine auxotrophs)Production in culture fluidsQuantities similar to common protein amino acids(Not explicitly quantified in the initial search results)
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331)Saccharomyces cerevisiaeInhibition of homoserine dehydrogenase-(Kinetic data not available in the initial search results)
2-amino-5-hydroxyhexanoic acidIn vivo (animal model)Lipid-lowering activityDose-dependent(Specific dosage and effect size not detailed in the initial search results)
2-amino-5-hydroxyhexanoic acidIn vitroAntioxidant activityGood(Specific IC50 or equivalent values not provided in the initial search results)

Signaling and Metabolic Pathways

While a specific signaling or metabolic pathway involving this compound is not yet defined, the inhibitory action of the related compound RI-331 on the aspartate pathway in Saccharomyces cerevisiae provides a valuable model.

Proposed Inhibition of the Aspartate Pathway

The antifungal agent RI-331 targets homoserine dehydrogenase, a critical enzyme in the biosynthesis of several essential amino acids. The following diagram illustrates the proposed point of inhibition in this pathway.

Aspartate_Pathway_Inhibition cluster_inhibition Aspartate Aspartate Aspartyl_phosphate Aspartyl-β-phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate-β-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Homoserine->Isoleucine RI331 RI-331 ((S)-2-amino-4-oxo-5-hydroxypentanoic acid) RI331->Inhibition

Caption: Proposed inhibition of homoserine dehydrogenase by RI-331.

Experimental Protocols

Detection and Identification of this compound in Bacterial Cultures
  • Culture Conditions: Culturing pyridoxine auxotrophs of E. coli B in a defined minimal medium with and without pyridoxine supplementation to induce the production of this compound.

  • Sample Preparation: Centrifugation of bacterial cultures to separate the supernatant containing extracellular metabolites.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of amino acids in the supernatant followed by GC-MS analysis for the identification and quantification of this compound.

    • High-Performance Liquid Chromatography (HPLC): Separation and quantification of amino acids using a suitable column and detection method (e.g., pre-column derivatization with a fluorescent tag).

Isolation of Structurally Similar Compounds from Natural Sources
  • Extraction: Extraction of the plant material (e.g., seeds of Crotalaria juncea) with a suitable solvent system (e.g., methanol-water mixture).

  • Chromatographic Separation: Fractionation of the crude extract using various chromatographic techniques such as column chromatography (e.g., silica gel, ion-exchange) and preparative HPLC to isolate the compound of interest.

  • Structure Elucidation: Determination of the chemical structure of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzyme Inhibition Assays
  • Enzyme Purification: Expression and purification of the target enzyme (e.g., homoserine dehydrogenase from S. cerevisiae) using recombinant protein techniques.

  • Enzyme Activity Assay: Measuring the activity of the purified enzyme by monitoring the conversion of substrate to product spectrophotometrically.

  • Inhibition Studies: Performing the enzyme activity assay in the presence of varying concentrations of the inhibitor (e.g., RI-331) to determine the inhibitory kinetics (e.g., IC50, Ki).

Future Research and Drug Development Implications

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

  • Elucidation of the Biosynthetic Pathway: Investigating the enzymatic steps leading to the production of this compound in E. coli under pyridoxine starvation.

  • Screening for Biological Activities: Systematically screening this compound for various biological activities, including antimicrobial, antioxidant, and metabolic modulatory effects.

  • Exploring Other Natural Sources: Conducting broader searches for the presence of this compound in other microorganisms, plants, and marine organisms.

  • Structure-Activity Relationship Studies: Synthesizing derivatives of this compound and related compounds to understand the structural requirements for their biological activities.

For drug development professionals, the potent antifungal activity of the structurally similar compound RI-331 highlights the potential of targeting the aspartate pathway. The development of specific inhibitors of homoserine dehydrogenase, an enzyme absent in mammals, represents a promising strategy for the creation of novel and selective antifungal drugs.

Conclusion

This compound remains an enigmatic molecule with a sparsely documented biological role. Its confirmed presence as a secondary metabolite in E. coli under specific stress conditions suggests a role in metabolic adaptation. The significant biological activities of structurally analogous compounds, particularly the antifungal agent RI-331, underscore the potential of this chemical scaffold for therapeutic applications. Further in-depth research is imperative to fully uncover the biological significance of this compound and to exploit the therapeutic potential of this class of non-proteinogenic amino acids.

An In-depth Technical Guide to the Structural Characterization of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, systematically known as (2S)-2-amino-5-hydroxypentanoic acid, is a non-proteinogenic amino acid. Its structural similarity to proteinogenic amino acids suggests potential roles in various biological processes and as a building block in synthetic chemistry. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological function and exploring its therapeutic or industrial applications. This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of this compound, including spectroscopic and crystallographic techniques. While experimental data for this specific molecule is not widely available in public repositories, this guide presents predicted data and detailed experimental protocols to enable researchers to obtain and interpret empirical results.

Physicochemical Properties

This compound is a chiral molecule with the L-configuration at the alpha-carbon. Its structure consists of a five-carbon chain with a hydroxyl group at the C5 position, an amino group at the C2 position, and a carboxylic acid group at the C1 position.

PropertyValueSource
Molecular Formula C5H11NO3PubChem[1]
IUPAC Name (2S)-2-amino-5-hydroxypentanoic acidPubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
CAS Number 6152-89-2PubChem[1]
PubChem CID 5287587PubChem[1]
Melting Point 224 °C (for L-enantiomer)Wikipedia[2]
Appearance White solidWikipedia[2]

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound by providing information about its chemical environment, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~3.70tH-2
~3.55tH-5
~1.85mH-3
~1.60mH-4

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (ppm)Assignment
~175.0C-1 (C=O)
~60.0C-5 (CH₂-OH)
~55.0C-2 (CH-NH₂)
~30.0C-3 (CH₂)
~25.0C-4 (CH₂)

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3200-3000Strong, BroadN-H stretch (amine)
3000-2850MediumC-H stretch (aliphatic)
1650-1580StrongN-H bend (amine)
1600-1500StrongC=O stretch (carboxylate)
1420-1380MediumO-H bend (carboxylic acid)
1200-1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
133Moderate[M]⁺ (Molecular Ion)
115Moderate[M-H₂O]⁺
88High[M-COOH]⁺
74High[CH(NH₂)COOH]⁺
44High[COOH]⁺

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional atomic coordinates of a molecule in its crystalline state. Although no crystal structure for this compound is currently available in public databases, a general protocol for its determination is provided.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated water (D₂O) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of D₂O in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and determine the chemical shifts relative to a reference standard (e.g., TSP or DSS).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, water)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

  • Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.

  • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300).

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of this compound.

Materials:

  • High-purity this compound

  • Various solvents and co-solvents for crystallization screening

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • Prepare a concentrated solution of this compound in a suitable solvent.

    • Set up crystallization trials using various techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method is vapor diffusion where a drop of the protein solution is equilibrated against a larger reservoir of a precipitant solution.

    • Monitor the trials regularly under a microscope for the formation of single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable single crystal (well-defined shape, no visible cracks) on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final, accurate three-dimensional structure.

Synthesis and Metabolic Pathways

Understanding the synthesis and metabolism of this compound is crucial for its study in biological systems.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound can be inferred from the metabolism of related amino acids such as norvaline.[3] It likely originates from the glutamate family of amino acids.

Biosynthesis Glutamate Glutamate Glutamate_5_semialdehyde Glutamate-5-semialdehyde Glutamate->Glutamate_5_semialdehyde Reduction Alpha_ketovalerate α-Ketovalerate Glutamate->Alpha_ketovalerate Series of steps (hypothetical) Delta1_Pyrroline_5_carboxylate Δ¹-Pyrroline-5- carboxylate Glutamate_5_semialdehyde->Delta1_Pyrroline_5_carboxylate Cyclization Ornithine Ornithine Glutamate_5_semialdehyde->Ornithine Transamination Proline Proline Delta1_Pyrroline_5_carboxylate->Proline Reduction L_Pentahomoserine This compound Alpha_ketovalerate->L_Pentahomoserine Reductive amination & Hydroxylation Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography 3D Structure Determination Synthesis_Isolation Synthesis or Isolation Purification Purification (e.g., HPLC) Synthesis_Isolation->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment MS Mass Spectrometry (Molecular Weight) Purity_Assessment->MS FTIR FT-IR (Functional Groups) Purity_Assessment->FTIR NMR NMR (1H, 13C) (Connectivity) Purity_Assessment->NMR Structure_Elucidation Final Structure Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Crystallization Crystallization NMR->Crystallization NMR->Structure_Elucidation XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Structure_Solution->Structure_Elucidation

References

L-Pentahomoserine: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, is a molecule of increasing interest in various scientific disciplines, including drug discovery and chemical biology. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, addressing a critical need for consolidated technical information for researchers. This document collates available data on its physicochemical characteristics, stability under various conditions, and relevant experimental protocols.

Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-5-hydroxypentanoic acid, is a higher homolog of homoserine.[1] Its structure features a five-carbon backbone with an amino group at the α-position and a hydroxyl group at the ε-position. This unique structure imparts specific chemical and physical properties that are crucial for its handling, analysis, and potential applications.

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueSource(s) and Notes
Molecular Formula C₅H₁₁NO₃[1][2][3]
Molecular Weight 133.15 g/mol [1][2][3]
CAS Number 6152-89-2[1][2][3]
IUPAC Name (2S)-2-amino-5-hydroxypentanoic acid[1][2]
Synonyms (S)-2-Amino-5-hydroxypentanoic acid, L-Norvaline, 5-hydroxy-[3]
Physical Description Solid, white crystalline powderGeneral knowledge for amino acids.
Melting Point 218-224 °C (DL-form, dependent on heating rate)This value is reported for the racemic mixture and may vary. Amino acids often decompose upon melting.
Boiling Point Decomposes before boilingAmino acids typically decompose at high temperatures rather than exhibiting a true boiling point. One source provides a predicted boiling point of 306.1°C at 760 mmHg.
Water Solubility 268.0 mg/mL (Predicted)[2] This high predicted solubility is expected due to the polar nature of the amino and carboxyl groups. Experimental data for specific solvents is limited.
pKa (Strongest Acidic) 2.36 (Predicted)[2] Corresponds to the carboxylic acid group.
pKa (Strongest Basic) 9.22 (Predicted)[2] Corresponds to the α-amino group.
Optical Rotation [α]D²³ = -28.8° (c = 2 in 6N HCl)This value is specific to the L-enantiomer and indicates its levorotatory nature under the specified conditions.

Stability and Degradation

The stability of this compound is a critical factor for its storage, formulation, and application. Like other amino acids, its stability is influenced by temperature, pH, and the presence of other reactive species.

pH Stability
Thermal Stability

Amino acids, including this compound, are susceptible to thermal degradation. Studies on various amino acids have shown that significant degradation can occur at elevated temperatures.[5][6] The degradation pathways can be complex, involving decarboxylation, deamination, and other reactions, leading to a variety of smaller molecules. For instance, research on the thermal degradation of 18 different amino acids indicated that most did not show significant degradation after being heated for 10 minutes at 160°C, though some, like asparagine, glutamine, and glutamic acid, are more susceptible.[6] It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for amino acid synthesis, often starting from L-glutamic acid. The following is a representative, multi-step protocol.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Purification glutamic_acid L-Glutamic Acid ester L-Glutamic Acid γ-Methyl Ester glutamic_acid->ester Methanol, H₂SO₄ ester2 L-Glutamic Acid γ-Methyl Ester ester->ester2 Intermediate alcohol This compound ester2->alcohol NaBH₄ / LiCl or other reducing agent crude Crude this compound alcohol->crude Product pure Pure this compound crude->pure Ion-exchange chromatography or Recrystallization

Caption: Synthetic workflow for this compound from L-Glutamic Acid.

Methodology:

  • Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its γ-methyl ester. This can be achieved by reacting L-glutamic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[8] The reaction mixture is typically stirred at room temperature for several hours. The excess acid is then neutralized, and the solvent is removed under reduced pressure.

  • Reduction of the Ester: The resulting L-glutamic acid γ-methyl ester is then selectively reduced to the corresponding alcohol, this compound. This reduction can be carried out using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid like lithium chloride, which can selectively reduce the ester in the presence of the carboxylic acid. The reaction is typically performed in an alcoholic solvent at controlled temperatures.

  • Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. Ion-exchange chromatography is a common and effective method for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, such as a water/ethanol mixture, can be employed.[9]

HPLC Analysis of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the analysis and quantification of amino acids. For this compound, a method involving pre-column derivatization is often employed to enhance its hydrophobicity and allow for sensitive detection.

Workflow for HPLC Analysis of this compound:

G sample This compound Sample derivatization Derivatization with OPA/thiol reagent sample->derivatization injection HPLC Injection derivatization->injection separation C18 RP-HPLC Column injection->separation detection UV or Fluorescence Detector separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically dilute acid (e.g., 0.1 N HCl). Samples containing this compound are similarly prepared.

  • Derivatization: Prior to injection, the amino acid is derivatized. A common method is the automated pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine.[10] This reaction forms a highly fluorescent isoindole derivative.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate with a small percentage of tetrahydrofuran and methanol, adjusted to a slightly acidic or neutral pH.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the derivatized amino acid.

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA derivative, or UV detection at a suitable wavelength.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the this compound standard.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating this compound in specific signaling pathways. Research on the biological roles of non-proteinogenic amino acids is an expanding field, and future studies may elucidate the involvement of this compound in cellular processes.

Some L-amino acid oxidases, which are enzymes that catalyze the oxidative deamination of L-amino acids, have been shown to exhibit antimicrobial activity.[11] These enzymes often act on basic amino acids like L-lysine and L-arginine. It is conceivable that this compound could be a substrate or inhibitor for certain enzymes, but this remains to be experimentally verified.

Conclusion

This compound is a non-proteinogenic amino acid with potential for further scientific exploration. This guide has summarized its key chemical and physical properties, highlighting the need for more extensive experimental data to supplement the available predicted values. The provided experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. As with many non-standard amino acids, a deeper understanding of its stability, degradation, and biological roles will be crucial for unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Enzymatic Synthesis of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the synthesis of L-Pentahomoserine, a non-canonical amino acid with potential applications in drug development and biotechnology. Drawing upon established biosynthetic routes for structurally similar amino acids, this document outlines a two-step enzymatic cascade, details the required enzymes, and presents available quantitative data and experimental protocols.

Proposed Enzymatic Pathway for this compound Synthesis

This compound can be synthesized from the readily available precursor, L-α-aminoadipate, a key intermediate in the fungal lysine biosynthesis pathway. The proposed synthesis involves a two-step enzymatic reduction of the ω-carboxyl group of L-α-aminoadipate.

The logical workflow for this enzymatic synthesis is as follows:

Enzymatic Synthesis of this compound Workflow cluster_0 Step 1: Reduction of the ω-Carboxyl Group cluster_1 Step 2: Reduction of the Aldehyde Group L_alpha_aminoadipate L-α-Aminoadipate AAR α-Aminoadipate Reductase (AAR) (e.g., from S. cerevisiae) L_alpha_aminoadipate->AAR ATP, NADPH L_alpha_aminoadipate_semialdehyde L-α-Aminoadipate-δ-semialdehyde AAR->L_alpha_aminoadipate_semialdehyde AMP, PPi, NADP+ HSD Homoserine Dehydrogenase (HSD) or a broad-substrate alcohol dehydrogenase L_alpha_aminoadipate_semialdehyde->HSD NAD(P)H L_Pentahomoserine This compound HSD->L_Pentahomoserine NAD(P)+ AAR Component Production Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification clone_lys2 Clone LYS2 gene into expression vector transform_e_coli Transform E. coli with expression plasmids clone_lys2->transform_e_coli clone_lys5 Clone LYS5 gene into expression vector clone_lys5->transform_e_coli induce_expression Induce protein expression (e.g., with IPTG) transform_e_coli->induce_expression cell_lysis Cell Lysis (e.g., sonication) induce_expression->cell_lysis centrifugation Centrifugation to remove cell debris cell_lysis->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) centrifugation->affinity_chrom sds_page SDS-PAGE analysis for purity affinity_chrom->sds_page Whole-Cell Biotransformation cluster_genes Expressed Genes cluster_process Biotransformation Process engineered_ecoli Engineered E. coli substrate_addition Addition of L-α-aminoadipate to cell culture engineered_ecoli->substrate_addition lys2_gene LYS2 gene lys2_gene->engineered_ecoli lys5_gene LYS5 gene lys5_gene->engineered_ecoli hsd_gene HSD/ADH gene hsd_gene->engineered_ecoli incubation Incubation under optimal conditions substrate_addition->incubation product_isolation Isolation of this compound from culture medium incubation->product_isolation

L-Pentahomoserine as a Biomarker: A Review of an Undeveloped Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature, there is currently no evidence to support the use of L-Pentahomoserine as a biomarker for any disease or physiological state. Extensive searches for quantitative data, experimental protocols, and associated signaling pathways have yielded no specific information implicating this compound in a biomarker capacity. Therefore, the development of an in-depth technical guide on this topic is not feasible at this time.

Our comprehensive search of available scientific and research databases reveals a significant gap in the knowledge surrounding this compound's biological role and its potential as a measurable indicator of health or disease. While basic chemical information for this compound, such as its structure and chemical properties, is available, there are no published studies that have investigated its utility as a biomarker.

This lack of data means that the core requirements for a technical guide—quantitative data for comparison, detailed experimental protocols for measurement in biological samples, and established signaling pathways for mechanistic understanding—cannot be fulfilled.

Current State of Knowledge

The investigation into this compound as a biomarker revealed the following:

  • No Quantitative Biomarker Data: No studies were identified that present quantitative measurements of this compound in any biological matrix (e.g., plasma, urine, tissue) in relation to a specific disease or condition.

  • Absence of Experimental Protocols: There are no established and validated experimental methodologies for the specific quantification of this compound for biomarker discovery or validation purposes.

  • Unknown Signaling Pathways: The signaling pathways in which this compound may be involved, if any, have not been elucidated.

Conclusion

The concept of this compound as a biomarker is, at present, purely speculative. The foundational research required to establish it as a candidate biomarker has not been published. For researchers, scientists, and drug development professionals interested in this area, the field is wide open. Initial research would need to focus on the fundamental aspects of this compound's metabolism and its potential association with pathological states. This would involve developing sensitive and specific analytical methods for its detection in biological fluids and tissues, followed by exploratory studies in relevant disease models or patient cohorts.

Until such foundational research is conducted and published, this compound remains an uninvestigated molecule in the context of biomarker discovery and application.

An In-depth Technical Guide to the Toxicological Profile of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical toxicological profile for L-Pentahomoserine. As of the time of this writing, publicly available toxicological data for this specific compound is scarce. This guide has been constructed based on established principles of toxicology and standard methodologies applied to novel chemical entities, particularly amino acid analogues. The data presented herein is illustrative and should not be considered factual.

Introduction

This compound, a non-proteinogenic amino acid, presents a unique structure with potential applications in various research and development sectors. As with any novel chemical entity intended for potential therapeutic or industrial use, a thorough toxicological evaluation is paramount to ensure human and environmental safety. This technical guide provides a comprehensive overview of a proposed toxicological assessment of this compound, detailing standard experimental protocols, hypothetical data, and potential mechanisms of toxicity. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for the toxicological investigation of this compound and similar compounds.

Quantitative Toxicology Data (Hypothetical)

The following tables summarize hypothetical data from a battery of standard toxicological assays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT24> 1000
HepG2MTT24850
SH-SY5YLDH Release48620

Table 2: In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100)With & WithoutNegative
In Vitro Micronucleus TestCHO-K1 cellsWith & WithoutNegative
Chromosomal Aberration TestHuman LymphocytesWith & WithoutNegative

Table 3: Acute Oral Toxicity of this compound in Rodents (OECD 423)

SpeciesSexDose (mg/kg)MortalityClinical Signs
RatFemale20000/3No adverse effects observed
RatFemale50001/3Lethargy, piloerection in all animals

Experimental Protocols

In Vitro Cytotoxicity Assays

3.1.1 MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) and human liver cancer (HepG2) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 500, 1000 µM).

    • After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture: Human neuroblastoma (SH-SY5Y) cells are cultured as described for the MTT assay.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with this compound as in the MTT assay.

    • After 48 hours, the supernatant is collected.

    • The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with Triton X-100).

In Vitro Genotoxicity Assays

3.2.1 Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect gene mutations induced by the test substance.

  • Test System: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction from rat liver).

  • Procedure:

    • The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix.

    • The mixture is plated on minimal glucose agar plates.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

3.2.2 In Vitro Micronucleus Test

This test detects chromosomal damage or damage to the mitotic apparatus.

  • Test System: Chinese Hamster Ovary (CHO-K1) cells.

  • Procedure:

    • Cells are treated with this compound at various concentrations, with and without S9 activation.

    • Cytochalasin B is added to block cytokinesis.

    • After incubation, cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopy.

  • Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Acute Oral Toxicity

The acute toxic class method (OECD Guideline 423) is used to estimate the acute oral toxicity of a substance.

  • Animals: Healthy, young adult female Sprague-Dawley rats.

  • Procedure:

    • A starting dose of 2000 mg/kg body weight is administered orally to a group of three fasted female rats.

    • The animals are observed for mortality and clinical signs of toxicity for 14 days.

    • If no mortality occurs, a higher dose (e.g., 5000 mg/kg) may be tested in another group of three animals.

  • Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.

Visualizations

Experimental Workflow

Caption: General experimental workflow for toxicological assessment.

Hypothetical Signaling Pathway of this compound Toxicity

G This compound This compound Aminoacyl-tRNA Synthetase Aminoacyl-tRNA Synthetase This compound->Aminoacyl-tRNA Synthetase Competitive Inhibition Protein Synthesis Protein Synthesis Aminoacyl-tRNA Synthetase->Protein Synthesis Incorrect Amino Acid Incorporation Misfolded Proteins Misfolded Proteins Protein Synthesis->Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

An In-depth Technical Guide on the Natural Sources and Isolation of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, also known as 5-hydroxy-L-norvaline, is a non-proteinogenic amino acid that has been identified as a natural product of microbial metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on its discovery in pyridoxine-starved cultures of Escherichia coli. Detailed methodologies for the potential isolation and analysis of this compound are presented, drawing from established techniques for amino acid purification and characterization. Furthermore, this guide explores the putative biosynthetic pathway and discusses potential strategies for its production through metabolic engineering. While this compound is not as widely studied as proteinogenic amino acids, its unique structure warrants further investigation for potential applications in drug development and as a building block in synthetic chemistry.

Natural Occurrence of this compound

The primary documented natural source of this compound is the bacterium Escherichia coli. Specifically, it has been identified in the culture fluids of pyridoxine (vitamin B6) auxotrophs of E. coli B when these strains are subjected to pyridoxine starvation[1][2]. The production of 5-hydroxy-L-norvaline is a metabolic consequence of this specific nutritional deficiency[1][2].

Initial identification of this compound in these cultures was achieved through the use of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC)[1][2]. Quantitative analysis suggested that the amount of 5-hydroxynorvaline produced under these conditions is comparable to that of common proteinogenic amino acids found in the culture fluids[1][2].

While the LOTUS database is a comprehensive resource for natural products, a direct entry for this compound or its synonyms was not explicitly found in the initial broad searches. However, its confirmed presence in E. coli under specific conditions solidifies its status as a naturally occurring amino acid.

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, its production under pyridoxine starvation in E. coli provides significant clues. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism, including transaminases.

A deficiency in pyridoxine leads to a significant perturbation of amino acid metabolism[3][4][5]. The accumulation of this compound is likely a result of the promiscuous activity of one or more enzymes on an accumulated substrate that is normally processed by a PLP-dependent enzyme.

A plausible hypothesis for the biosynthesis of this compound involves the hydroxylation of L-norvaline or a related precursor. The biosynthesis of L-norvaline itself is known to occur in some microorganisms. The key step would be the introduction of a hydroxyl group at the 5-position of the norvaline carbon chain. This could potentially be catalyzed by a hydroxylase enzyme that is either upregulated or exhibits relaxed substrate specificity under pyridoxine-limiting conditions.

A related compound, 5-hydroxy-4-oxonorvaline, has also been studied in the context of its biosynthesis, suggesting that pathways for the modification of norvaline derivatives exist in nature[6]. Further research is required to identify the specific enzymes and genetic regulation involved in the biosynthesis of this compound.

Signaling Pathways: Currently, there is no direct evidence to suggest the involvement of this compound in specific signaling pathways.

Isolation and Purification from Microbial Cultures

While a specific, detailed protocol for the isolation of this compound from E. coli cultures has not been published, a general workflow can be constructed based on established methods for the purification of amino acids from fermentation broths.

General Experimental Workflow for Isolation

The following diagram outlines a logical workflow for the isolation and purification of this compound from a bacterial culture.

experimental_workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis start Pyridoxine-starved E. coli Culture centrifugation Centrifugation/Filtration start->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant ion_exchange Cation-Exchange Chromatography supernatant->ion_exchange elution Elution with pH Gradient (e.g., NH4OH) ion_exchange->elution fraction_collection Fraction Collection elution->fraction_collection hplc Reversed-Phase HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound analysis GC-MS / LC-MS / NMR pure_compound->analysis characterization Structural Characterization analysis->characterization

A general workflow for the isolation and analysis of this compound.
Detailed Experimental Protocols

Protocol 1: Cultivation of Pyridoxine-Starved E. coli Auxotrophs

  • Strain: Use a pyridoxine-requiring auxotroph of Escherichia coli B.

  • Media: Prepare a minimal medium with a limiting concentration of pyridoxine. The exact concentration will need to be optimized to induce starvation without completely inhibiting growth.

  • Inoculation and Growth: Inoculate the minimal medium with an overnight culture of the E. coli auxotroph grown in a pyridoxine-replete medium.

  • Incubation: Incubate the culture with shaking at 37°C. Monitor growth by measuring optical density at 600 nm (OD600).

  • Harvesting: Harvest the culture in the late exponential or early stationary phase.

Protocol 2: Isolation of this compound from Culture Supernatant

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Collect the supernatant.

  • Cation-Exchange Chromatography:

    • Resin: Use a strongly acidic cation-exchange resin (e.g., Dowex 50W).

    • Loading: Adjust the pH of the supernatant to be acidic (e.g., pH 2-3) and load it onto the equilibrated cation-exchange column. Amino acids will bind to the resin.

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound amino acids using a pH gradient, typically with a dilute solution of ammonium hydroxide or other suitable buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC with derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.

  • Further Purification by Reversed-Phase HPLC: Pool the fractions containing this compound and further purify them using a semi-preparative reversed-phase HPLC column with a suitable mobile phase (e.g., a water/acetonitrile gradient with a trifluoroacetic acid modifier).

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid.

Chemical Synthesis

A plausible synthetic approach could start from a protected L-glutamic acid derivative, where the γ-carboxylic acid is selectively reduced to the alcohol. Another approach could involve the alkylation of a protected glycine equivalent with a suitable 3-carbon electrophile containing a protected hydroxyl group. The synthesis of a related compound, chiral 5-(4-fluorophenyl)-5-hydroxypentanoic acid, has been described and involves a Friedel-Crafts acylation followed by reduction and cyclization/alcoholysis, which could potentially be adapted[7].

Quantitative Data

Precise quantitative data on the natural abundance of this compound is limited. The study by Hill et al. (1993) states that the quantities are "similar to those of the common protein amino acids" in the culture fluids of pyridoxine-starved E. coli[1][2]. This suggests a concentration range that could be in the micromolar to low millimolar range, depending on the specific culture conditions and the extent of pyridoxine starvation.

Table 1: Summary of this compound Production Data

Source OrganismConditionConcentration RangeReference
Escherichia coli B (pyridoxine auxotroph)Pyridoxine starvationSimilar to common protein amino acids[1][2]

Conclusion and Future Outlook

This compound is a naturally occurring non-proteinogenic amino acid with a confirmed microbial source. While its biological role and biosynthetic pathway are not yet fully understood, its unique structure as a hydroxylated derivative of norvaline makes it an interesting target for further research. The development of robust isolation protocols from its natural source or efficient chemical and biosynthetic production methods will be crucial for enabling detailed studies of its properties and potential applications. For drug development professionals, this compound could serve as a novel scaffold or a chiral building block for the synthesis of more complex molecules. Future research should focus on elucidating its biosynthetic pathway, which could pave the way for its overproduction in metabolically engineered microorganisms, and on exploring its biological activities.

References

Methodological & Application

Application Notes and Protocols for L-Pentahomoserine Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-canonical amino acid L-Pentahomoserine into synthetic peptides. This document is intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.

Introduction

This compound is a non-proteinogenic amino acid, an analog of serine with an extended five-carbon side chain terminating in a hydroxyl group. The incorporation of such non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to enhance peptide properties.[1][2] Modifications can lead to improved metabolic stability, increased potency, altered receptor-binding profiles, and controlled conformation. This compound, with its terminal hydroxyl group, offers a unique opportunity for post-synthesis modifications, such as pegylation or glycosylation, to further modulate the therapeutic potential of peptides.

This document outlines the chemical synthesis of Fmoc-protected this compound and provides a detailed protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the coupling efficiency of this compound in SPPS. However, based on structurally similar amino acids, the following table provides an estimated comparison of coupling efficiencies.

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Estimated Coupling Efficiency (%)
Fmoc-Ser(tBu)-OHHBTU/HOBt/DIPEA60>99
Fmoc-Thr(tBu)-OHHBTU/HOBt/DIPEA60>99
Fmoc-L-Pentahomoserine(tBu)-OH HBTU/HOBt/DIPEA 60-120 >98 (estimated)
Fmoc-Lys(Boc)-OHHBTU/HOBt/DIPEA60>99

Note: The coupling efficiency for Fmoc-L-Pentahomoserine(tBu)-OH is an educated estimate and should be experimentally determined for each specific peptide sequence. Double coupling may be necessary to achieve optimal incorporation.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-O-tert-butyl-L-Pentahomoserine (Fmoc-L-Pentahomoserine(tBu)-OH)

This protocol describes the synthesis of the protected this compound building block required for SPPS. The hydroxyl side chain is protected with a tert-butyl group to prevent unwanted side reactions during peptide synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the hydroxyl group:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise while stirring at room temperature.

    • Stir the reaction mixture overnight.

    • Acidify the solution with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain O-tert-butyl-L-Pentahomoserine.

  • Fmoc protection of the amine group:

    • Dissolve O-tert-butyl-L-Pentahomoserine in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in acetone dropwise while stirring at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Fmoc-L-Pentahomoserine(tBu)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating this compound into a target peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-L-Pentahomoserine(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Pentahomoserine(tBu)-OH), 3 equivalents of DIC, and 3 equivalents of OxymaPure in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Workflow for this compound Peptide Synthesis

SPPS_Workflow cluster_synthesis Fmoc-L-Pentahomoserine(tBu)-OH Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) A This compound B Hydroxyl Protection (Boc)₂O A->B C Amine Protection (Fmoc-OSu) B->C D Purification C->D E Fmoc-L-Pentahomoserine(tBu)-OH D->E F Resin Swelling G Fmoc Deprotection F->G H Amino Acid Coupling G->H I Wash H->I J Repeat Cycles I->J J->G Next Amino Acid K Final Deprotection J->K Final Amino Acid L Cleavage & Side-Chain Deprotection K->L M Purification & Analysis L->M N This compound Peptide M->N

Caption: Workflow for the synthesis and incorporation of this compound into peptides.

Logical Relationship of SPPS Steps

SPPS_Steps Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest KaiserTest->Coupling Positive (Incomplete) Repeat Repeat for next AA KaiserTest->Repeat Negative (Complete) Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage End of Sequence Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Key steps and decision points in the solid-phase peptide synthesis cycle.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity of peptides containing this compound or specific signaling pathways they may modulate. However, the incorporation of non-canonical amino acids is a well-established strategy to alter the biological properties of peptides.[3][4]

The introduction of this compound could potentially:

  • Influence Peptide Conformation: The longer, flexible side chain may alter the peptide's secondary structure, impacting its binding affinity and selectivity for biological targets.

  • Enhance Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.

  • Provide a Site for Bioconjugation: The terminal hydroxyl group is a handle for attaching other molecules, such as polyethylene glycol (PEG) to improve pharmacokinetic properties, or fluorescent dyes for imaging studies.

Further research is required to elucidate the specific effects of this compound incorporation on peptide bioactivity and to identify any interactions with cellular signaling pathways. Standard cell-based assays and in vivo models would be necessary to characterize the pharmacological profile of this compound-containing peptides.

References

Application Notes and Protocols for the Analytical Detection of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pentahomoserine is a non-proteinogenic amino acid that is of growing interest in various fields of research, including drug development and metabolic engineering. Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for understanding its biological role, pharmacokinetics, and potential therapeutic applications. These application notes provide an overview of the analytical methodologies for the detection and quantification of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS). Detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided to guide researchers in establishing robust analytical workflows.

Analytical Methods Overview

The detection of this compound, a polar and chiral molecule, often requires derivatization to enhance its chromatographic retention and ionization efficiency for mass spectrometric detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for achieving high sensitivity and selectivity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC/UPLC): Reversed-phase chromatography is commonly employed for the separation of derivatized amino acids. The choice of column, mobile phase composition, and gradient elution is critical for achieving optimal separation from other matrix components. Chiral stationary phases can be used for the separation of L- and D-enantiomers without derivatization.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification. This technique involves the selection of a specific precursor ion of the derivatized this compound and monitoring its characteristic product ions.

  • Derivatization: Pre-column derivatization is a common strategy to improve the analytical performance of amino acid analysis. Reagents that react with the primary amine group of this compound, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and ortho-phthalaldehyde (OPA), are frequently used. For chiral analysis, chiral derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be employed to form diastereomers that are separable on a standard reversed-phase column.

Data Presentation: Quantitative Performance

While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of amino acids using validated LC-MS/MS methods. These values can serve as a benchmark for method development and validation for this compound analysis.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2]
**Linearity (R²) **> 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.[1][2][3]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[1][2][3]
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD).[1][2][3]

Note: The values presented in this table are representative of typical LC-MS/MS methods for amino acid analysis and may vary depending on the specific matrix, instrumentation, and derivatization agent used. Method validation is essential to determine the actual performance characteristics for this compound analysis in a specific application.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Fluids by UPLC-MS/MS with AQC Derivatization

This protocol describes a general procedure for the quantification of this compound in biological fluids such as plasma or urine.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS) (e.g., ¹³C, ¹⁵N-labeled this compound or a structural analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent kit (e.g., Waters AccQ•Tag™)

  • Protein precipitation solution (e.g., ACN with 1% FA)

2. Sample Preparation:

  • Thaw biological samples (plasma, urine) on ice.

  • To 100 µL of sample, add 10 µL of IS solution.

  • Add 400 µL of cold protein precipitation solution.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

3. Derivatization (using AQC):

  • Reconstitute the dried extract in 20 µL of 20 mM HCl.

  • Add 60 µL of borate buffer from the AQC kit.

  • Add 20 µL of reconstituted AQC reagent.

  • Vortex immediately and incubate at 55°C for 10 minutes.

  • Transfer the derivatized sample to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M+H]⁺ of the AQC-derivatized this compound. Product ions will be characteristic fragments.

Protocol 2: Chiral Separation of this compound using l-FDLA Derivatization and LC-MS/MS

This protocol is designed for the specific detection of the L-enantiomer of Pentahomoserine and its separation from the D-enantiomer.

1. Materials and Reagents:

  • This compound and D-Pentahomoserine standards

  • Internal Standard (e.g., deuterated this compound)

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Methanol, LC-MS grade

  • Ammonium formate

  • Ultrapure water

2. Sample Preparation:

  • Follow the sample preparation steps (protein precipitation and drying) as described in Protocol 1.

3. Derivatization (using L-FDLA):

  • Reconstitute the dried extract in 50 µL of ultrapure water.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Add 100 µL of 1% (w/v) L-FDLA in acetone.

  • Vortex and incubate at 40°C for 1 hour.

  • After incubation, add 50 µL of 2 M HCl to stop the reaction.

  • Evaporate the sample to dryness under nitrogen.

  • Reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium formate in water

  • Mobile Phase B: Methanol

  • Gradient: A gradient optimized to separate the diastereomers of L- and D-Pentahomoserine derivatized with L-FDLA. A typical starting point is a linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions: To be determined by infusing the derivatized standards. The two diastereomers will have the same precursor and product ions but different retention times.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation to Dryness Supernatant->Dry Reconstitute Reconstitute Extract Dry->Reconstitute AddReagent Add Derivatization Reagent (e.g., AQC) Reconstitute->AddReagent Incubate Incubation AddReagent->Incubate Inject Inject into LC-MS/MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Figure 1: Experimental workflow for this compound detection.

l_homoserine_biosynthesis cluster_pathway L-Homoserine Biosynthesis Pathway (Aspartate Family) cluster_downstream Further Metabolism Aspartate L-Aspartate Aspartyl_P L-Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartate kinase Aspartate_SA L-Aspartate-semialdehyde Aspartyl_P->Aspartate_SA Aspartate-semialdehyde dehydrogenase Homoserine L-Homoserine Aspartate_SA->Homoserine Homoserine dehydrogenase Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Isoleucine L-Isoleucine Threonine->Isoleucine

Figure 2: Biosynthesis of L-Homoserine, a close analog of this compound.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving this compound. As a non-proteinogenic amino acid, its roles may be more related to metabolic intermediacy or specialized biosynthetic pathways rather than classical cell signaling. The biosynthesis of its close structural analog, L-homoserine, is well-characterized and originates from the aspartate family of amino acids, serving as a key intermediate in the synthesis of L-threonine, L-methionine, and L-isoleucine in plants and microorganisms.[3][4][5][6][7][8][9][10] Further research is required to elucidate any potential signaling functions of this compound.

References

Application Notes & Protocols for L-Pentahomoserine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1][2] The most prevalent method, Fmoc/tBu-based SPPS, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, typically tert-butyl (tBu), for the protection of reactive amino acid side chains.[3][4] This strategy offers a mild and efficient route for producing synthetic peptides.[5]

This guide provides a detailed protocol for incorporating the non-canonical amino acid L-pentahomoserine into a peptide sequence using Fmoc-based SPPS. This compound possesses a hydroxyl group on its side chain, which necessitates protection to prevent unwanted side reactions during the synthesis process.[5][6] The protocol will assume the use of a tert-butyl (tBu) protecting group for the this compound side-chain hydroxyl, analogous to the protection used for serine and threonine. The methodologies detailed below cover resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the peptide from the resin, followed by purification.

Experimental Protocols

Materials and Reagents

Successful SPPS relies on high-quality reagents and materials. The following table summarizes the necessary components.

Reagent/MaterialPurposeTypical Concentration/Grade
Resin Solid support for peptide assembly.Rink Amide or Wang Resin (0.3-0.7 mmol/g loading)[1][7]
Solvents Resin swelling, washing, and reaction medium.N,N'-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), Dichloromethane (DCM) - Peptide synthesis grade[7]
Fmoc-Amino Acids Building blocks for the peptide chain.Standard protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)
Fmoc-L-Pentahomoserine(tBu)-OH The non-canonical amino acid to be incorporated.Side-chain protected with tert-butyl (tBu) group.
Deprotection Reagent Removal of the Nα-Fmoc group.20% (v/v) 4-methylpiperidine or Piperidine in DMF[7]
Coupling/Activation Reagents Formation of the peptide bond.HATU or HBTU with a tertiary amine base like DIEA (N,N'-Diisopropylethylamine)[8]
Washing Solvents Removal of excess reagents and byproducts.DMF, DCM, Isopropanol
Cleavage Cocktail Cleavage from resin and side-chain deprotection.Trifluoroacetic acid (TFA)-based solution with scavengers[9]
Precipitation Solvent Precipitation of the crude peptide.Cold diethyl ether or methyl t-butyl ether[10]
Purification System Purification of the crude peptide.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[11]
Step-by-Step Synthesis Protocol

This protocol is designed for manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

  • Weigh the appropriate amount of resin (e.g., ~167 mg for a 0.6 mmol/g loading resin) and place it into a fritted syringe reaction vessel.[7]

  • Add DMF or NMP (approx. 2-3 mL) to the resin.

  • Agitate the resin for at least 30 minutes to ensure complete swelling.[7]

  • Drain the solvent from the reaction vessel.

If starting with a resin like 2-chlorotrityl chloride, the first amino acid must be manually loaded. For pre-loaded Wang or Rink Amide resins, this step is omitted, and the synthesis begins with Fmoc deprotection.

The synthesis of the peptide proceeds via repetitive cycles of Nα-Fmoc deprotection and amino acid coupling, moving from the C-terminus to the N-terminus.[12][13]

A. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes and drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 12-15 minutes.[7]

  • Drain the deprotection solution.

B. Washing:

  • Wash the resin thoroughly to remove residual piperidine and dibenzofulvene byproducts.

  • Perform a series of washes: 3x with DMF (2 mL each), followed by 3x with DCM (2 mL each), and finally 3x with DMF (2 mL each). Agitate for 1 minute during each wash.

C. Amino Acid Coupling (Incorporating this compound):

  • In a separate vial, pre-activate the next amino acid. For a 0.1 mmol scale, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid (e.g., Fmoc-L-Pentahomoserine(tBu)-OH) and 3.95 equivalents (0.395 mmol) of HATU in 1 mL of DMF.

  • Add 8 equivalents (0.8 mmol) of DIEA to the activation mixture and vortex briefly. A slight yellow color change may be observed.[8]

  • Immediately add the activation mixture to the deprotected resin in the reaction vessel.

  • Agitate the reaction for 40-60 minutes at room temperature.[14]

  • Drain the coupling solution.

D. Post-Coupling Wash:

  • Wash the resin thoroughly to remove excess activated amino acid and coupling reagents.

  • Perform a series of washes: 3x with DMF (2 mL each) and 3x with DCM (2 mL each).

E. Monitoring (Optional but Recommended):

  • Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to confirm the completion of the coupling reaction. A purple color indicates a free primary amine (incomplete coupling), while a clear or yellow color indicates a successful coupling.[8]

  • If the test is positive, repeat the coupling step.

Repeat Step 2.3 (A-E) for each amino acid in the sequence.

spss_workflow cluster_cycle Repeat for Each Amino Acid start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser end End: Peptide-Resin (n+1) kaiser->end Complete repeat_coupling Repeat Coupling kaiser->repeat_coupling Incomplete repeat_coupling->coupling cleavage_workflow resin Dry Peptide-Resin (Full Sequence Assembled) cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) resin->cocktail react React for 2-3 hours at Room Temperature cocktail->react filter Filter to Separate Resin from Peptide Solution react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge and Wash Peptide Pellet precipitate->centrifuge dry Dry Crude Peptide (Under Vacuum) centrifuge->dry purify Proceed to Purification (RP-HPLC) dry->purify

References

Application Notes and Protocols for Metabolic Engineering of Escherichia coli for L-Pentahomoserine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Pentahomoserine is a non-proteinogenic amino acid with potential applications in the pharmaceutical and biotechnology industries as a chiral building block or a precursor for novel bioactive compounds. Its structural similarity to L-homoserine, a key intermediate in the aspartate metabolic pathway, suggests that Escherichia coli, a workhorse of industrial biotechnology, can be engineered for its production. This document provides a comprehensive guide to the metabolic engineering of E. coli for the production of this compound.

It is important to note that, to date, there are no published reports on the direct microbial biosynthesis of this compound. Therefore, this document outlines a proposed metabolic engineering strategy based on the well-established production of L-homoserine, coupled with a hypothetical enzymatic step to convert L-homoserine to this compound. The protocols and data presented are based on established methodologies for amino acid production in E. coli and serve as a foundational framework for the development of an this compound production platform.

Proposed Metabolic Pathway for this compound Production

The proposed pathway for this compound production in E. coli leverages the native aspartate pathway, engineered for high-flux L-homoserine production, with the introduction of a novel acyltransferase to catalyze the final conversion step.

This compound Pathway cluster_central_metabolism Central Metabolism cluster_aspartate_pathway Engineered Aspartate Pathway cluster_pentahomoserine_synthesis Hypothetical this compound Synthesis Glucose Glucose G6P G6P Glucose->G6P Glycolysis PEP PEP G6P->PEP TCA Cycle TCA Cycle PEP->TCA Cycle OAA OAA L-Aspartate L-Aspartate OAA->L-Aspartate aspC Aspartyl-P Aspartyl-P L-Aspartate->Aspartyl-P thrA (feedback resistant) Asp-semialdehyde Asp-semialdehyde Aspartyl-P->Asp-semialdehyde asd L-Homoserine L-Homoserine Asp-semialdehyde->L-Homoserine thrA L-Lysine L-Lysine Asp-semialdehyde->L-Lysine Competing Pathway (knockout dapA) L-Threonine L-Threonine L-Homoserine->L-Threonine Competing Pathway (knockout thrB) L-Methionine L-Methionine L-Homoserine->L-Methionine Competing Pathway (knockout metA) This compound This compound L-Homoserine->this compound Hypothetical Acyltransferase Extracellular Extracellular L-Homoserine->Extracellular rhtA overexpression Valeryl-CoA Valeryl-CoA Valeryl-CoA->this compound NADPH NADPH NADPH->L-Homoserine pntAB overexpression

Caption: Proposed metabolic pathway for this compound production in E. coli.

Experimental Workflow

A systematic workflow is essential for the successful engineering and optimization of the this compound producing strain.

Experimental Workflow cluster_strain_eng Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis StrainSelection Select E. coli Host PathwayDeletion Delete Competing Pathways (dapA, thrB, metA) StrainSelection->PathwayDeletion PathwayIntegration Integrate L-Homoserine Pathway Genes (thrA, asd) PathwayDeletion->PathwayIntegration Acyltransferase Introduce Hypothetical Acyltransferase Gene PathwayIntegration->Acyltransferase Optimization Optimize Gene Expression Acyltransferase->Optimization ShakeFlask Shake Flask Cultivation Optimization->ShakeFlask FedBatch Fed-Batch Fermentation ShakeFlask->FedBatch ProcessOptimization Process Parameter Optimization FedBatch->ProcessOptimization Sampling Sample Collection ProcessOptimization->Sampling ODMeasurement OD600 Measurement Sampling->ODMeasurement MetaboliteExtraction Metabolite Extraction Sampling->MetaboliteExtraction HPLC HPLC Analysis MetaboliteExtraction->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Caption: Experimental workflow for this compound production.

Quantitative Data Summary

The following table summarizes representative quantitative data for L-homoserine production in engineered E. coli from fed-batch fermentation. This data serves as a benchmark for the development of this compound producing strains.

StrainKey Genetic ModificationsFermentation ScaleGlucose Yield (g/g)Titer (g/L)Productivity (g/L/h)
Engineered E. coliOverexpression of feedback-resistant thrA, deletion of competing pathways5-L Fermenter0.5084.11.96[1]
Engineered E. coliPromoter engineering for precursor and NADPH supply, enhanced efflux5-L FermenterNot Reported44.4Not Reported[2]
Engineered E. coliMultiplex genome engineeringFed-batch0.3137.57Not Reported[3]

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli

1.1. Host Strain: E. coli W3110 or a similar strain with a well-characterized genome is recommended.

1.2. Deletion of Competing Pathways:

  • Target Genes: dapA (dihydrodipicolinate synthase), thrB (homoserine kinase), metA (homoserine O-succinyltransferase).

  • Method: Use a markerless gene deletion method, such as the lambda Red recombinase system, to sequentially knock out the target genes.

  • Verification: Confirm deletions by PCR using primers flanking the target gene loci and by sequencing.

1.3. Integration and Overexpression of the L-Homoserine Pathway:

  • Genes: thrA (encoding a feedback-resistant aspartokinase I/homoserine dehydrogenase I) and asd (aspartate-semialdehyde dehydrogenase).

  • Method: Integrate these genes into the chromosome under the control of a strong constitutive or inducible promoter (e.g., Ptrc). Plasmids can also be used for initial screening.

  • Enhancing Precursor Supply: Overexpress ppc (phosphoenolpyruvate carboxylase) to increase the oxaloacetate pool.

  • Enhancing NADPH Supply: Overexpress pntAB (transhydrogenase) to improve NADPH availability.

  • Enhancing Export: Overexpress rhtA (homoserine exporter).

1.4. Introduction of a Hypothetical Acyltransferase:

  • Gene Identification: Since a native L-homoserine O-pentanoyltransferase is not known, a candidate acyltransferase must be identified and potentially engineered. Look for acyltransferases known to act on amino acids or other hydroxyl-containing small molecules.[4][5][6] Protein engineering strategies can be employed to modify the substrate specificity of a known acyltransferase to accept L-homoserine and a five-carbon acyl-CoA (e.g., valeryl-CoA).[2][7][8]

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the candidate acyltransferase and clone it into an expression vector or integrate it into the chromosome under the control of an inducible promoter.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol is adapted from established methods for high-density E. coli fermentation for amino acid production.[9][10][11][12][13][14]

2.1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 100 mL of defined seed medium in a 500 mL baffled flask and grow at 37°C to an OD600 of 4-6.

2.2. Fermenter Setup and Batch Phase:

  • Prepare a 5-L bioreactor with 3 L of defined batch medium.

  • Batch Medium Composition (per liter):

    • Glucose: 20 g

    • KH2PO4: 13.3 g

    • (NH4)2HPO4: 4 g

    • Citric acid: 1.7 g

    • MgSO4·7H2O: 1.2 g

    • Trace metal solution: 10 mL

  • Autoclave the fermenter with the batch medium.

  • Aseptically add a sterile glucose solution and the inoculum.

  • Initial Fermentation Parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with 25% NH4OH)

    • Dissolved Oxygen (DO): Maintained at 20% saturation by cascading agitation (300-1000 rpm) and airflow (1-3 vvm).

2.3. Fed-Batch Phase:

  • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Feeding Solution Composition (per liter):

    • Glucose: 600 g

    • MgSO4·7H2O: 20 g

  • Feeding Strategy: Use an exponential feeding strategy to maintain a specific growth rate of approximately 0.1 h-1 to avoid the accumulation of inhibitory byproducts.

  • Induction: If an inducible promoter is used for the acyltransferase, add the inducer (e.g., IPTG) at an appropriate cell density (e.g., OD600 of 20-30).

Protocol 3: Quantification of this compound by HPLC

This protocol describes the analysis of amino acids using pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase HPLC.[15][16][17][18][19]

3.1. Sample Preparation:

  • Centrifuge fermentation broth samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the supernatant with 0.1 M HCl to bring the amino acid concentration into the linear range of the assay.

3.2. OPA Derivatization:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

  • Derivatization Procedure: In an autosampler vial, mix 10 µL of the sample, 10 µL of internal standard (e.g., norvaline), and 80 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

3.3. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM sodium acetate buffer (pH 5.7) with 5% methanol and 5% tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: linear gradient to 50% B

    • 15-20 min: linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-30 min: return to 2% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification: Create a standard curve using a pure standard of this compound (if available) or a closely related derivatized amino acid.

Concluding Remarks

The metabolic engineering of E. coli for the production of this compound is a promising endeavor that can be approached systematically. While a natural biosynthetic pathway is not known, the strategies outlined in this document provide a robust starting point for researchers. The successful production of L-homoserine at high titers demonstrates the potential of the E. coli chassis. The key challenge will be the identification and engineering of a suitable acyltransferase for the final conversion step. The detailed protocols provided herein for strain construction, fermentation, and analysis should facilitate the rapid development and optimization of a microbial platform for this compound production, opening up new possibilities for its use in various biotechnological applications.

References

Probing the Proteome: Application and Protocols for L-Pentahomoserine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pentahomoserine (L-PHP) is a non-canonical amino acid that serves as a powerful molecular probe for studying protein synthesis and cellular metabolism. As an analog of L-methionine, L-PHP can be metabolically incorporated into nascent polypeptide chains during translation. The terminal hydroxyl group of L-PHP provides a unique chemical handle for subsequent bioorthogonal reactions, enabling the detection, visualization, and quantification of newly synthesized proteins. This allows researchers to investigate dynamic cellular processes, such as the cellular response to stimuli, the regulation of protein synthesis in health and disease, and the identification of novel drug targets.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a molecular probe. The methodologies described herein are based on established principles of metabolic labeling and bioorthogonal chemistry, primarily drawing parallels with the extensively used analog, L-azidohomoalanine (AHA). While L-PHP is expected to exhibit similar behavior to AHA, users should consider the provided protocols as a starting point and may need to optimize specific parameters for their experimental systems.

Principle of this compound Labeling

The workflow for using this compound as a molecular probe involves three key steps:

  • Metabolic Labeling: Cells or organisms are cultured in a methionine-deficient medium supplemented with this compound. The cellular translational machinery recognizes L-PHP as a methionine surrogate and incorporates it into newly synthesized proteins.

  • Bioorthogonal Ligation: The hydroxyl group of the incorporated L-PHP is chemically modified to introduce a reactive group, most commonly an azide or alkyne, for a subsequent "click chemistry" reaction. This allows for the covalent attachment of a reporter molecule.

  • Detection and Analysis: The newly synthesized proteins, now tagged with the reporter molecule (e.g., a fluorophore or biotin), can be detected and analyzed using various techniques, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.

Applications

  • Monitoring Global Protein Synthesis: L-PHP labeling allows for the quantification of overall protein synthesis rates in response to various stimuli, such as drug treatment, nutrient deprivation, or cellular stress.

  • Identifying Nascent Proteomes: Coupled with mass spectrometry, L-PHP labeling enables the identification and quantification of the entire set of proteins synthesized within a specific time window.

  • Visualizing Protein Synthesis: Fluorescently tagged L-PHP-labeled proteins can be visualized in cells and tissues, providing spatiotemporal information about protein synthesis.

  • Studying Signaling Pathways: The mTOR and AMPK pathways are central regulators of protein synthesis and are responsive to amino acid availability. L-PHP can be used as a tool to study the dynamics of these pathways.[1][2][3][4]

  • Drug Discovery and Development: L-PHP-based assays can be used to screen for compounds that modulate protein synthesis, a key target in various diseases, including cancer.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells using this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (L-PHP)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in complete medium.

  • Methionine Depletion: Aspirate the complete medium and wash the cells once with pre-warmed PBS. Add methionine-free medium supplemented with dFBS to the cells. The concentration of dFBS should be optimized for the specific cell line.

  • L-PHP Labeling: Add this compound to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Incubation: Incubate the cells for the desired labeling period (typically 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific research question and the turnover rate of the proteins of interest.

  • Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream applications.

Protocol 2: Click Chemistry Reaction for Fluorescence Detection

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent alkyne probe to azide-modified L-PHP-labeled proteins. This protocol assumes a preceding step to convert the hydroxyl group of L-PHP to an azide.

Materials:

  • L-PHP labeled protein lysate (from Protocol 1, after hydroxyl-to-azide conversion)

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • DMSO

  • PBS

Procedure:

  • Prepare Click Reaction Master Mix:

    • For a 100 µL reaction, mix the following components in the order listed:

      • Protein lysate (containing 20-50 µg of L-PHP labeled protein)

      • Fluorescent alkyne probe (final concentration 10-50 µM)

      • TCEP or Sodium Ascorbate (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

      • Adjust the final volume to 100 µL with PBS.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Resuspension: Carefully remove the supernatant and resuspend the protein pellet in a suitable buffer (e.g., PBS or SDS-PAGE loading buffer).

  • Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for visualization by fluorescence microscopy after appropriate sample preparation.

Protocol 3: Biotinylation of L-PHP Labeled Proteins for Affinity Purification and Mass Spectrometry

This protocol describes the attachment of a biotin-alkyne tag to azide-modified L-PHP-labeled proteins for subsequent enrichment and proteomic analysis.

Materials:

  • L-PHP labeled protein lysate (from Protocol 1, after hydroxyl-to-azide conversion)

  • Biotin-alkyne

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Click Reaction: Perform the click chemistry reaction as described in Protocol 2, substituting the fluorescent alkyne probe with biotin-alkyne.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry Analysis: The eluted proteins can be separated by SDS-PAGE, in-gel digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.

Data Presentation

Quantitative data from this compound labeling experiments can be summarized in tables for clear comparison. Due to the limited availability of published data specifically for this compound, the following tables present representative data from experiments using the analogous compound, L-azidohomoalanine (AHA). These values should be considered as illustrative examples.

Table 1: Representative Incorporation Efficiency of Amino Acid Analogs

Cell LineAmino Acid AnalogConcentration (µM)Labeling Time (h)Incorporation Efficiency (%)
HeLaL-AHA50485 ± 5
HEK293TL-AHA50892 ± 4
JurkatL-AHA1001278 ± 7

Data are presented as mean ± standard deviation and are representative of typical results obtained with AHA.

Table 2: Representative Cytotoxicity of Amino Acid Analogs

Cell LineAmino Acid AnalogConcentration (µM)Incubation Time (h)Cell Viability (%)
HeLaL-AHA1002495 ± 3
HEK293TL-AHA2002491 ± 6
JurkatL-AHA5004885 ± 8

Cell viability was assessed using a standard MTT or resazurin assay. Data are presented as mean ± standard deviation and are representative of typical results obtained with AHA.[5][6]

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture met_depletion 2. Methionine Depletion cell_culture->met_depletion php_labeling 3. L-PHP Labeling met_depletion->php_labeling lysis 4. Cell Lysis php_labeling->lysis click_reaction 5. Click Chemistry lysis->click_reaction fluorescence Fluorescence Microscopy/FACS click_reaction->fluorescence mass_spec Mass Spectrometry (Proteomics) click_reaction->mass_spec western_blot Western Blot click_reaction->western_blot

Caption: Experimental workflow for this compound metabolic labeling.

mTOR_Signaling cluster_input Inputs cluster_core mTORC1 Signaling Core cluster_output Outputs growth_factors Growth Factors TSC_complex TSC Complex growth_factors->TSC_complex amino_acids Amino Acids (sensed via L-PHP incorporation) mTORC1 mTORC1 amino_acids->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis autophagy Autophagy (Inhibition) mTORC1->autophagy Rheb Rheb Rheb->mTORC1 TSC_complex->Rheb

Caption: Simplified mTOR signaling pathway and the role of amino acid sensing.

References

Protocol for Isotopic Labeling of L-Pentahomoserine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isotopic labeling of L-Pentahomoserine, a non-canonical amino acid of interest in various research and drug development applications. Given the limited availability of specific, published protocols for this compound, this guide synthesizes established methodologies for isotopic labeling of similar non-canonical amino acids. The protocols provided herein are intended as a starting point for researchers to develop a tailored approach for their specific experimental needs.

Introduction

This compound, also known as (S)-2-amino-5-hydroxypentanoic acid, is a non-proteinogenic amino acid that holds potential in various biochemical and pharmaceutical studies. Isotopic labeling of this compound with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) enables its use as a tracer in metabolic studies, as an internal standard for quantitative mass spectrometry, and in structural biology studies using nuclear magnetic resonance (NMR) spectroscopy. These applications are critical in understanding the metabolic fate of this compound, quantifying its presence in complex biological samples, and characterizing its interactions with biological macromolecules.

This guide outlines two primary strategies for the isotopic labeling of this compound: in vitro chemical synthesis and in vivo metabolic labeling.

Data Presentation: Isotopic Labeling of this compound

The choice of isotopic labeling strategy will depend on the specific research question. The following table summarizes the expected mass shifts for various isotopic labeling patterns of this compound (Monoisotopic mass of unlabeled this compound (C₅H₁₁NO₃) = 133.0739 g/mol ).

IsotopeLabeling PatternNumber of Labeled AtomsExpected Mass Increase (Da)Labeled Mass ( g/mol )Primary Application
¹³CUniformly Labeled55.0167138.0906Metabolic Flux Analysis, NMR
¹³CCarboxyl-¹³C11.0034134.0773Mechanistic Studies
¹⁵NUniformly Labeled10.9970134.0709Protein Synthesis/Turnover
¹³C, ¹⁵NUniformly Labeled66.0137139.0876Quantitative Proteomics (SILAC-like)
²HUniformly Labeled (non-exchangeable)77.0492140.1231NMR, Mass Spectrometry

Experimental Protocols

Protocol 1: In Vitro Chemical Synthesis of Isotopically Labeled this compound

This protocol outlines a generalized approach for the chemical synthesis of isotopically labeled this compound. The specific reaction conditions and purification strategies may require optimization based on the chosen synthetic route and the isotopic precursor. A common method for amino acid synthesis is the Strecker synthesis, which can be adapted for isotopic labeling.

Objective: To synthesize this compound with a specific isotopic label (e.g., ¹³C, ¹⁵N) for use as a standard or in cell-free systems.

Materials:

  • Isotopically labeled precursor (e.g., K¹³CN, ¹⁵NH₄Cl)

  • 4-hydroxybutanal

  • Ammonium chloride (unlabeled, if not using ¹⁵N)

  • Potassium cyanide (unlabeled, if not using ¹³C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., diethyl ether, ethanol)

  • Silica gel for column chromatography

  • Analytical balance

  • Round-bottom flasks, condensers, and other standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

  • Strecker Synthesis of Labeled α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 4-hydroxybutanal and ammonium chloride (use ¹⁵NH₄Cl for ¹⁵N-labeling) in an aqueous solution.

    • Slowly add a solution of potassium cyanide (use K¹³CN for labeling the carboxyl group precursor) to the mixture at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture for several hours to allow for the formation of the α-aminonitrile intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis to Labeled this compound:

    • Acidify the reaction mixture with concentrated HCl.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Purification:

    • Neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of this compound to precipitate the amino acid.

    • Filter the crude product and wash with cold water.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • If necessary, use ion-exchange chromatography or silica gel column chromatography for final purification.

  • Characterization:

    • Confirm the identity and isotopic incorporation of the synthesized this compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol 2: In Vivo Metabolic Labeling with this compound

This protocol describes a general method for incorporating isotopically labeled this compound into proteins in cultured cells. This approach is analogous to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology but adapted for a non-canonical amino acid.

Objective: To incorporate isotopically labeled this compound into the proteome of cultured cells for quantitative proteomics or metabolic tracing.

Materials:

  • Isotopically labeled this compound (e.g., ¹³C₅, ¹⁵N₁-L-Pentahomoserine)

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium deficient in a natural amino acid that this compound might compete with (e.g., methionine-free or lysine-free DMEM, depending on the cellular uptake mechanism which may need to be determined empirically).

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents (e.g., PBS, trypsin-EDTA)

  • Cell culture plates or flasks

  • Incubator (37 °C, 5% CO₂)

  • Microscope

  • Reagents for protein extraction and quantification (e.g., RIPA buffer, BCA assay kit)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Culture Preparation:

    • Culture the chosen cell line in standard complete medium until the desired confluence is reached.

    • Passage the cells and seed them into new culture vessels. Allow the cells to attach and grow for 24 hours.

  • Adaptation to Labeling Medium (Optional but Recommended):

    • For robust and consistent labeling, it is advisable to adapt the cells to the amino acid-deficient medium supplemented with unlabeled this compound for one or two passages before introducing the labeled amino acid. This ensures that the cells can tolerate and utilize the non-canonical amino acid.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium: amino acid-deficient medium supplemented with dialyzed FBS and the isotopically labeled this compound at a predetermined concentration (this may require optimization, typically in the range of 0.1-1 mM).

    • Culture the cells in the labeling medium for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. This period can range from 24 hours to several cell divisions, depending on the experimental goals.

  • Cell Harvesting and Protein Extraction:

    • After the labeling period, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Quantify the protein concentration in the supernatant using a standard protein assay (e.g., BCA).

  • Sample Preparation for Mass Spectrometry:

    • The protein extract can be further processed for proteomic analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

    • The resulting peptide mixture is then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data using appropriate software to identify peptides containing labeled this compound and to quantify the relative abundance of proteins between different experimental conditions.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis In Vitro Chemical Synthesis Start Start Precursors Labeled Precursors (e.g., K¹³CN, ¹⁵NH₄Cl) + 4-hydroxybutanal Start->Precursors Strecker_Reaction Strecker Synthesis (α-aminonitrile formation) Precursors->Strecker_Reaction Hydrolysis Acid Hydrolysis (Nitrile to Carboxylic Acid) Strecker_Reaction->Hydrolysis Purification Purification (Precipitation, Recrystallization, Chromatography) Hydrolysis->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Labeled this compound Characterization->Final_Product

Caption: Workflow for the in vitro chemical synthesis of isotopically labeled this compound.

Metabolic_Labeling_Workflow cluster_metabolic In Vivo Metabolic Labeling Start Start with Cultured Cells Adaptation Cell Culture & Adaptation to Medium Start->Adaptation Labeling Incubation with Labeled this compound Adaptation->Labeling Harvesting Cell Harvesting Labeling->Harvesting Extraction Protein Extraction Harvesting->Extraction Digestion Protein Digestion Extraction->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Data Quantitative Proteomic Data Analysis->Data

Caption: Workflow for the in vivo metabolic labeling of cellular proteins with this compound.

The Untapped Potential of L-Pentahomoserine in Directed Evolution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed evolution has emerged as a cornerstone of protein engineering, enabling the development of novel enzymes and proteins with tailored functionalities for a myriad of applications, from therapeutics to industrial biocatalysis. A key innovation in this field is the incorporation of non-canonical amino acids (ncAAs), which expands the chemical diversity of proteins beyond the canonical 20 amino acids. This introduction of novel chemical moieties can unlock unprecedented protein functions and properties.

While the use of various ncAAs in directed evolution is well-documented, a comprehensive review of scientific literature reveals a notable absence of specific applications involving L-Pentahomoserine . This five-carbon analog of homoserine, with its extended side chain, presents a unique yet unexplored tool for protein engineers.

This document outlines hypothetical, yet scientifically grounded, applications of this compound in directed evolution. The following application notes and protocols are designed to serve as a foundational guide for researchers looking to pioneer the use of this promising, but currently unutilized, non-canonical amino acid. We will explore its potential as a selective agent, a target for biosynthetic pathway engineering, and as a novel building block for engineered proteins.

Application Note 1: this compound as a Novel Selective Agent in Directed Evolution

Concept: A key challenge in directed evolution is the development of efficient high-throughput screening or selection systems. Toxic analogs of natural metabolites can be powerful tools for selecting evolved enzymes with altered substrate specificity or improved catalytic efficiency. We propose a selection strategy where this compound, or a derivatized form, acts as a toxic antimetabolite. A library of enzymes could then be evolved to either detoxify this compound or to discriminate against it, linking enzyme activity to cell survival.

Hypothetical Signaling Pathway for Selection:

In this proposed scheme, a heterologous enzyme, "Toxic Synthase," converts this compound into a toxic compound, "Metabolite X," leading to cell death. A library of a target enzyme, "Enzyme of Interest," is subjected to directed evolution. Variants that can efficiently compete for the this compound substrate, converting it into a non-toxic product, will reduce the formation of Metabolite X and allow the host cells to survive and proliferate.

cluster_cell Host Cell L_Pentahomoserine_ext This compound (external) L_Pentahomoserine_int This compound (internal) L_Pentahomoserine_ext->L_Pentahomoserine_int Uptake Toxic_Synthase Toxic Synthase (constitutively expressed) L_Pentahomoserine_int->Toxic_Synthase Enzyme_Library Evolved Enzyme Library L_Pentahomoserine_int->Enzyme_Library Metabolite_X Metabolite X (Toxic) Toxic_Synthase->Metabolite_X Conversion Cell_Death Cell Death Metabolite_X->Cell_Death Non_Toxic_Product Non-toxic Product Enzyme_Library->Non_Toxic_Product Detoxification Survival Cell Survival & Proliferation Non_Toxic_Product->Survival alpha_ketoglutarate α-Ketoglutarate enzyme1 Evolved Homocitrate Synthase alpha_ketoglutarate->enzyme1 intermediate1 Homocitrate Analog enzyme1->intermediate1 enzyme2 Evolved Homoaconitase intermediate1->enzyme2 intermediate2 Homoisocitrate Analog enzyme2->intermediate2 enzyme3 Evolved Homoisocitrate Dehydrogenase intermediate2->enzyme3 keto_acid α-Keto-adipate-semialdehyde enzyme3->keto_acid enzyme4 Evolved Transaminase keto_acid->enzyme4 l_pentahomoserine This compound enzyme4->l_pentahomoserine start Start with a Promiscuous aaRS (e.g., LeuRS mutant) mutagenesis Create aaRS Library (Site-saturation mutagenesis of active site residues) start->mutagenesis positive_selection Positive Selection: Growth on medium with This compound and a reporter gene with an amber stop codon mutagenesis->positive_selection negative_selection Negative Selection: Counter-selection against incorporation of canonical amino acids (e.g., using a toxic reporter gene) positive_selection->negative_selection analysis Sequence and Characterize Improved aaRS Variants negative_selection->analysis analysis->mutagenesis Iterate end Orthogonal aaRS for This compound analysis->end

Application Notes and Protocols: L-Pentahomoserine for Unnatural Amino Acid Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire. This document provides a detailed overview of the application of L-Pentahomoserine as a potential candidate for unnatural amino acid mutagenesis. While this compound is a commercially available L-alpha-amino acid, its integration into proteins via genetic code expansion has not yet been documented in peer-reviewed literature. Therefore, this guide outlines the foundational principles, general experimental protocols, and potential applications based on established methodologies for other unnatural amino acids. Researchers interested in exploring this compound for UAA mutagenesis can use this document as a comprehensive resource to design and execute the necessary experiments, from the development of an orthogonal translation system to the expression and analysis of the resulting engineered proteins.

Introduction to Unnatural Amino Acid Mutagenesis

The genetic code of most organisms encodes for twenty canonical amino acids. Unnatural amino acid mutagenesis is a technique that enables the site-specific incorporation of a UAA into a protein during translation.[1][2] This is achieved by repurposing a codon, typically a stop codon like the amber codon (TAG), to encode the UAA.[3][4] The key components for this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the UAA is exclusively incorporated at the designated codon.[7]

The ability to introduce novel chemical groups into proteins has a wide range of applications, including:

  • Probing Protein Structure and Function: Introducing fluorescent, photo-crosslinking, or NMR-active UAAs to study protein conformation, dynamics, and interactions.[8]

  • Protein Engineering: Creating proteins with enhanced stability, catalytic activity, or novel binding specificities.[9][10]

  • Therapeutic Protein Development: Improving the pharmacokinetic properties of protein drugs, creating antibody-drug conjugates, and designing novel therapeutic modalities.[11]

This compound ((2S)-2-amino-5-hydroxypentanoic acid) is a non-proteinogenic amino acid with a hydroxylated aliphatic side chain.[12][13] Its structural properties suggest it could be a valuable tool for introducing a polar, reactive handle into proteins, potentially for subsequent modification or to influence protein folding and stability.

The Orthogonal Translation System for UAA Incorporation

The successful incorporation of a UAA like this compound hinges on the development and implementation of a robust orthogonal translation system. This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Key Components and Principles
  • Orthogonal aaRS (O-aaRS): An enzyme that specifically recognizes and attaches the UAA (e.g., this compound) to its cognate tRNA. It must not recognize any of the 20 canonical amino acids.

  • Orthogonal tRNA (O-tRNA): A tRNA that is not recognized by any of the host cell's endogenous aaRSs but is efficiently charged by the O-aaRS. Its anticodon is mutated to recognize a repurposed codon (e.g., the amber stop codon, UAG).

  • Unnatural Amino Acid (UAA): The novel amino acid to be incorporated, in this case, this compound. It must be bioavailable to the cell and not be metabolized or toxic at the concentrations required for incorporation.

The general workflow for establishing and utilizing an orthogonal translation system is depicted below.

UAA_Incorporation_Workflow cluster_development System Development cluster_expression Protein Expression cluster_analysis Analysis Synthetase_Library Generate O-aaRS Library Positive_Selection Positive Selection (in presence of UAA) Synthetase_Library->Positive_Selection Negative_Selection Negative Selection (in absence of UAA) Positive_Selection->Negative_Selection Evolved_Synthetase Evolved O-aaRS for This compound Negative_Selection->Evolved_Synthetase Host_Cell Host Cell (e.g., E. coli) Plasmids Introduce Plasmids: 1. Evolved O-aaRS/O-tRNA 2. Target Gene with TAG codon Host_Cell->Plasmids Culture Culture Cells with This compound Plasmids->Culture Expression Induce Protein Expression Culture->Expression Purification Purify Target Protein Expression->Purification Verification Verify Incorporation (e.g., Mass Spectrometry) Purification->Verification Functional_Assay Functional/Structural Assays Verification->Functional_Assay

General workflow for unnatural amino acid mutagenesis.

Experimental Protocols

As there are no established protocols for this compound, the following sections provide generalized methodologies based on successful incorporation of other UAAs. These protocols will require optimization for this compound.

Protocol 1: Directed Evolution of an this compound-Specific Aminoacyl-tRNA Synthetase

This protocol describes a general strategy for evolving a pyrrolysyl-tRNA synthetase (PylRS) to be specific for this compound. PylRS is a common scaffold for engineering new UAA specificities due to its promiscuous active site.[14]

Materials:

  • E. coli strain for library screening (e.g., a strain with a genomically integrated reporter gene).

  • Plasmid containing the PylRS gene and its cognate tRNA (pEVOL or similar).

  • Plasmids for positive and negative selection (e.g., containing a reporter gene with an amber codon and a toxic gene with an amber codon, respectively).

  • This compound.

  • Standard molecular biology reagents for PCR, cloning, and transformation.

Methodology:

  • Library Construction:

    • Identify key residues in the PylRS active site that are likely to interact with the amino acid side chain.

    • Create a library of PylRS mutants by randomizing these residues using techniques like error-prone PCR or site-directed mutagenesis with degenerate codons.

    • Clone the library of PylRS mutants into the expression vector containing the cognate tRNA.

  • Positive Selection:

    • Transform the PylRS library into E. coli cells containing a positive selection plasmid (e.g., encoding chloramphenicol acetyltransferase with an in-frame amber codon).

    • Plate the transformed cells on media containing a selective antibiotic (e.g., chloramphenicol) and this compound.

    • Only cells expressing a PylRS variant that can charge the O-tRNA with this compound will produce the full-length resistance protein and survive.

  • Negative Selection:

    • Pool the surviving colonies from the positive selection.

    • Isolate the PylRS library plasmids.

    • Transform this enriched library into E. coli cells containing a negative selection plasmid (e.g., encoding a toxic gene like barnase with an in-frame amber codon).

    • Plate the transformed cells on media lacking this compound.

    • Cells expressing PylRS variants that incorporate a natural amino acid in the absence of this compound will produce the toxic protein and be eliminated.

  • Iterative Selection and Characterization:

    • Repeat cycles of positive and negative selection to enrich for highly active and specific PylRS variants.

    • Isolate individual clones and sequence the PylRS gene to identify beneficial mutations.

    • Characterize the efficiency and fidelity of the evolved PylRS variants using a reporter protein (e.g., GFP with an amber codon).

Protocol 2: Expression of a Protein Containing this compound

This protocol outlines the expression of a target protein containing this compound in E. coli using an evolved orthogonal translation system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding the evolved this compound-specific PylRS and its cognate tRNA.

  • Expression plasmid for the target protein with a TAG codon at the desired site of incorporation.

  • This compound.

  • Luria-Bertani (LB) or minimal media.

  • Inducing agent (e.g., IPTG).

  • Appropriate antibiotics.

Methodology:

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid carrying the evolved O-aaRS/O-tRNA pair and the plasmid for the target protein.

    • Plate on LB agar containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

    • The next day, inoculate 1 L of fresh media (LB or minimal media) with the overnight culture.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Supplement the culture with this compound to a final concentration of 1-10 mM (this will require optimization).

    • Induce protein expression with the appropriate inducer (e.g., 0.1-1 mM IPTG).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein has a tag, followed by size-exclusion chromatography).

Protocol 3: Verification of this compound Incorporation by Mass Spectrometry

This protocol describes how to confirm the successful incorporation of this compound into the target protein using mass spectrometry.

Materials:

  • Purified protein containing this compound.

  • Purified wild-type protein (as a control).

  • Trypsin or another suitable protease.

  • Standard reagents for in-gel or in-solution digestion.

  • Access to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Methodology:

  • Protein Digestion:

    • Run the purified protein on an SDS-PAGE gel and excise the corresponding band, or perform an in-solution digest.

    • Destain the gel slice (if applicable), reduce the protein with DTT, and alkylate with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass of this compound (C5H11NO3) is 133.15 g/mol .[12] The mass of the peptide containing this compound will be shifted accordingly compared to the wild-type peptide.

    • Identify the peptide containing the UAA and confirm the mass shift.

    • Fragment the peptide of interest (MS/MS) to confirm the location of the UAA within the peptide sequence.

Quantitative Data and Expected Results

As there is no published data on the incorporation of this compound, the following table provides a template for how to present quantitative data once an orthogonal system is developed and characterized. The values are hypothetical and based on typical results for newly evolved orthogonal systems for other aliphatic UAAs.

ParameterExpected RangeMethod of Measurement
Protein Yield (mg/L)
Wild-Type Protein10 - 50SDS-PAGE and Bradford Assay
Protein with this compound1 - 10SDS-PAGE and Bradford Assay
Incorporation Efficiency (%) 50 - 90%Mass Spectrometry (comparison of peak intensities of UAA-containing vs. truncated peptides)
Fidelity (%) >99%Mass Spectrometry (searching for mis-incorporation of natural amino acids at the TAG codon)
Toxicity (effect on cell growth) Minimal to moderateMonitoring OD600 of cultures with and without this compound

Applications in Drug Development

The successful incorporation of this compound into proteins could open up several avenues for drug development:

  • Antibody-Drug Conjugates (ADCs): The hydroxyl group on the side chain of this compound could serve as a site for the conjugation of cytotoxic drugs, offering an alternative to cysteine or lysine conjugation. This would allow for the generation of more homogeneous ADCs with a defined drug-to-antibody ratio.

  • PEGylation: The hydroxyl group could be a site for PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins by increasing their half-life and reducing immunogenicity.

  • Protein Stabilization: The introduction of a polar side chain could be used to engineer new hydrogen bonding networks within a protein, potentially increasing its thermal and chemical stability.

  • Novel Binding Interactions: The unique size and polarity of the this compound side chain could be used to create novel interactions at protein-protein or protein-ligand interfaces, leading to the development of new inhibitors or binders.

The signaling pathway for developing a therapeutic protein with an incorporated UAA is a multi-step process from initial design to clinical application.

Drug_Development_Pathway Target_ID Target Identification & Validation UAA_Selection Selection of UAA (e.g., this compound) Target_ID->UAA_Selection OTS_Dev Orthogonal System Development UAA_Selection->OTS_Dev Protein_Eng Protein Engineering with UAA OTS_Dev->Protein_Eng Expression_Opt Expression & Purification Optimization Protein_Eng->Expression_Opt Conjugation Bioconjugation (if applicable) Expression_Opt->Conjugation In_Vitro_Assays In Vitro Functional Assays Conjugation->In_Vitro_Assays PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies In_Vitro_Assays->PK_PD_Studies Preclinical Preclinical Development PK_PD_Studies->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Drug development pathway using UAA technology.

Conclusion

This compound presents an intriguing, yet unexplored, candidate for unnatural amino acid mutagenesis. Its aliphatic, hydroxyl-containing side chain offers the potential for novel applications in protein engineering and drug development. While specific protocols and quantitative data for its incorporation are currently unavailable, the well-established principles and methodologies of genetic code expansion provide a clear roadmap for researchers wishing to pioneer its use. The protocols and conceptual frameworks presented in these application notes are intended to serve as a comprehensive guide for the scientific community to unlock the potential of this compound and other novel unnatural amino acids. The successful development of an orthogonal translation system for this amino acid would be a valuable addition to the toolkit of chemical biologists and drug developers.

References

Application Note: Quantitative Analysis of L-Pentahomoserine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pentahomoserine is an unnatural amino acid with potential applications in pharmaceutical research and drug development. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is designed to be robust and reliable for use in a research and development setting.

Principle

This method utilizes a "dilute-and-shoot" approach for simple matrices or a protein precipitation step for more complex samples, followed by chiral chromatographic separation and quantification by tandem mass spectrometry.[1] A stable isotope-labeled internal standard (SIL-IS) of this compound should be used to ensure the highest accuracy and precision. Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.[2][3]

Materials and Reagents

  • This compound reference standard

  • This compound-¹³C₅,¹⁵N-hydrochloride (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., Crownpak CR-I(+) or similar)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard Solution and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and its stable isotope-labeled internal standard (SIL-IS) in ultrapure water to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Sample Collection:

    • Collect biological samples (e.g., plasma, serum) using appropriate procedures and store them at -80°C until analysis.[4]

  • Precipitation:

    • To 100 µL of the sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL SIL-IS working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex and Centrifuge:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration and Transfer:

    • Filter the supernatant or reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (e.g., Crownpak CR-I(+), 150 x 2.1 mm, 5 µm)[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • These transitions are hypothetical and would need to be optimized experimentally.

      • This compound: Q1: m/z 148.1 → Q3: m/z 84.1 (quantifier), m/z 130.1 (qualifier)

      • This compound-SIL-IS: Q1: m/z 154.1 → Q3: m/z 89.1

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Analysis and Quantification
  • Calibration Curve:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the SIL-IS against the concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression for the calibration curve.

  • Quantification:

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Quantitative Analysis of this compound in Human Plasma

Sample IDAnalyte Concentration (ng/mL)Internal Standard AreaAnalyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Blank0150234N/ANot DetectedN/A
Cal 111489760.0080.9898.0
Cal 251523410.0415.12102.4
Cal 3101498760.0829.9599.5
Cal 4501511230.40549.899.6
Cal 51001476540.812101.5101.5
Cal 65001532104.05495.699.1
QC Low7.51505430.0617.4599.3
QC Mid751488760.60876.0101.3
QC High4001519873.25398.299.6
Sample 1N/A1495430.12315.2N/A
Sample 2N/A1521110.75493.1N/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound-SIL-IS) sample->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Chiral HPLC Separation supernatant->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms data Data Analysis (Quantification) msms->data

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway l_penta This compound (Drug Candidate) receptor Target Receptor l_penta->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor kinase_b->tf activates gene Gene Expression tf->gene response Cellular Response gene->response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in complex biological samples. The use of a chiral stationary phase allows for the specific quantification of the L-isomer, which is critical for stereospecific drug development.[7] This protocol can be adapted and validated for various biological matrices and is suitable for supporting preclinical and clinical studies.

References

Troubleshooting & Optimization

overcoming low incorporation efficiency of L-Pentahomoserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the incorporation of L-Pentahomoserine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the efficient incorporation of this non-canonical amino acid into peptides and proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-canonical amino acid, an analog of homoserine with an extended carbon chain. Its unique structure can introduce novel properties into peptides and proteins, making it a valuable tool in protein engineering and drug discovery.

Q2: Why am I observing low incorporation efficiency of this compound?

Low incorporation efficiency is a common challenge when working with unnatural amino acids (UAAs). Several factors can contribute to this issue:

  • Suboptimal Aminoacyl-tRNA Synthetase (aaRS): The engineered or selected aaRS may not efficiently recognize and charge this compound onto its cognate tRNA.

  • Poor tRNA Recognition: The orthogonal tRNA may not be efficiently recognized by the ribosome or the aaRS.

  • Competition with Endogenous Amino Acids: Endogenous amino acids may outcompete this compound for the aaRS or the ribosome.

  • Toxicity: High concentrations of this compound or the expression of the orthogonal translation machinery may be toxic to the expression host.

  • Codon Usage: The choice of the codon to be suppressed (e.g., amber stop codon) and its context within the mRNA can influence suppression efficiency.

  • Protein Expression Conditions: Standard protein expression conditions may not be optimal for the incorporation of this specific UAA.

Q3: Can I use a standard protein expression protocol for incorporating this compound?

While standard protocols provide a good starting point, they often require significant optimization for efficient UAA incorporation. Factors such as inducer concentration, expression temperature, and media composition may need to be adjusted.

Q4: How can I confirm the successful incorporation of this compound?

Mass spectrometry is the gold standard for confirming the incorporation of a UAA. By analyzing the intact protein or digested peptide fragments, you can verify the mass shift corresponding to the presence of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or no yield of the target protein Inefficient amber suppression.- Increase the concentration of this compound in the growth media.- Co-express a release factor 1 (RF1) deficient strain to reduce termination at the amber codon.- Optimize the expression of the aaRS and tRNA by using stronger or more tightly regulated promoters.
Toxicity of this compound or the orthogonal system.- Titrate the concentration of this compound to find the optimal balance between incorporation and cell viability.- Use a lower induction level for the expression of the orthogonal components.
High levels of truncated protein Inefficient charging of tRNA with this compound.- Evolve or engineer the aaRS for improved specificity and efficiency for this compound.- Increase the copy number of the tRNA plasmid.
Premature termination at the suppression codon.- Optimize the sequence context surrounding the amber codon.- Use a different stop codon for suppression (e.g., opal or ochre) if the system allows.
Wild-type protein is produced instead of the UAA-containing protein Mis-incorporation of a natural amino acid.- Evolve the aaRS to have higher specificity for this compound over natural amino acids.- Deplete the media of natural amino acids that might compete for the aaRS.
Inconsistent results between experiments Variability in experimental conditions.- Standardize all experimental parameters, including cell density at induction, inducer concentration, and post-induction incubation time and temperature.- Prepare fresh solutions of this compound for each experiment.

Experimental Protocols

Below is a generalized protocol for the incorporation of this compound into a target protein in E. coli using an amber suppression-based system. This protocol should be optimized for your specific protein and experimental setup.

1. Transformation:

  • Co-transform your E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
  • A plasmid encoding your target protein with an in-frame amber (TAG) codon at the desired incorporation site.
  • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., a pEVOL-based plasmid).
  • Plate the transformed cells on selective agar plates (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of liquid media (e.g., LB) containing the appropriate antibiotics.
  • Incubate overnight at 37°C with shaking.

3. Expression Culture:

  • The next day, inoculate a larger volume of expression media (e.g., Terrific Broth or M9 minimal media) with the overnight starter culture to an initial OD600 of 0.05-0.1.
  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

4. Induction:

  • Add this compound to the culture to a final concentration of 1-10 mM (this needs to be optimized).
  • Induce the expression of the target protein and the orthogonal system components. For example, add IPTG (e.g., 0.1-1 mM) and L-arabinose (e.g., 0.02-0.2%) for pET and pEVOL-based systems, respectively.
  • Reduce the incubation temperature to 18-25°C and continue shaking for 16-24 hours.

5. Cell Harvest and Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

6. Analysis:

  • Analyze the purified protein by SDS-PAGE to check for expression and purity.
  • Confirm the incorporation of this compound by mass spectrometry.

Data Presentation

To systematically optimize the incorporation of this compound, it is crucial to maintain a detailed record of your experimental conditions and results. The following table provides a template for organizing your data.

Experiment ID This compound (mM) Inducer Conc. (IPTG/Arabinose) Expression Temp. (°C) Expression Time (h) Protein Yield (mg/L) Incorporation Efficiency (%) Notes
Exp-00110.1 mM / 0.02%2516Initial trial
Exp-00250.1 mM / 0.02%2516Increased UAA concentration
Exp-00310.5 mM / 0.1%2516Increased inducer concentration
Exp-00410.1 mM / 0.02%1824Lower temperature, longer expression

Incorporation efficiency can be estimated from mass spectrometry data by comparing the peak intensities of the UAA-containing protein and any read-through or mis-incorporated species.

Visualizations

The following diagrams illustrate key workflows and concepts in overcoming low incorporation efficiency of this compound.

experimental_workflow cluster_prep Preparation cluster_expression Expression & Induction cluster_analysis Analysis plasmid_prep Plasmid Preparation (Target + Orthogonal System) transformation Co-transformation into Expression Host plasmid_prep->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Inoculate Expression Culture starter_culture->expression_culture growth Grow to Mid-Log Phase (OD600 0.6-0.8) expression_culture->growth induction Add this compound & Inducers growth->induction incubation Incubate at Reduced Temperature induction->incubation harvest Cell Harvest incubation->harvest purification Protein Purification harvest->purification verification SDS-PAGE & Mass Spectrometry purification->verification

Caption: General experimental workflow for this compound incorporation.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Low Protein Yield? cause1 Inefficient Suppression start->cause1 cause2 System Toxicity start->cause2 cause3 Poor aaRS/tRNA Performance start->cause3 solution1a Increase this compound Conc. cause1->solution1a solution1b Use RF1 Deficient Strain cause1->solution1b solution2a Titrate this compound Conc. cause2->solution2a solution2b Lower Induction Level cause2->solution2b solution3a Evolve aaRS cause3->solution3a solution3b Increase tRNA Plasmid Copy # cause3->solution3b

troubleshooting L-Pentahomoserine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of L-Pentahomoserine in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as (2S)-2-amino-5-hydroxypentanoic acid or 5-hydroxy-L-norvaline, is a non-proteinogenic amino acid.[1][2] Its structure, containing a primary alcohol on the side chain, makes it susceptible to intramolecular reactions, particularly lactonization, which can affect its biological activity and experimental reproducibility.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, including:

  • pH: Both acidic and basic conditions can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Solvent: The type of solvent and the presence of co-solvents can impact solubility and stability.

  • Presence of Oxidizing Agents: The hydroxyl group and the amino acid backbone can be susceptible to oxidation.

  • Enzymatic Degradation: If working with biological systems, enzymatic activity can modify the molecule.

Q3: What is lactonization and why is it a primary concern for this compound?

Lactonization is an intramolecular esterification reaction. In the case of this compound, the carboxylic acid group can react with the hydroxyl group on the side chain to form a cyclic ester, a lactone. This is a common reaction for γ-hydroxy acids.[3] This structural change will likely alter the biological activity of the compound.

Troubleshooting Guides

Issue 1: Unexpected Loss of Biological Activity or Inconsistent Experimental Results

This is often the first sign of this compound degradation in your stock or working solutions.

Potential Cause: Degradation of this compound, likely through lactonization or other pathways.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid using old stock solutions.

  • Control pH: Prepare solutions in a buffer at a pH close to neutral (pH 6.5-7.5) to minimize acid or base-catalyzed degradation. The solubility of amino acids is often lowest near their isoelectric point, so slight adjustments may be needed to balance stability and solubility.

  • Low Temperature Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage (hours), keep the solution on ice.

  • Purity Check: If possible, analyze the integrity of your this compound solution using analytical techniques like HPLC or LC-MS to detect the presence of degradation products.

Issue 2: Precipitation of this compound in Solution

You observe cloudiness or solid particles in your this compound solution.

Potential Cause: Poor solubility in the chosen solvent or buffer, or changes in pH leading to precipitation.

Troubleshooting Steps:

  • Optimize Solvent: While aqueous buffers are common, for some applications, the addition of a small percentage of a co-solvent like DMSO or ethanol might be necessary to improve solubility. Always check the compatibility of co-solvents with your experimental system.

  • Adjust pH: The solubility of amino acids is pH-dependent.[4] Adjusting the pH away from the isoelectric point can increase solubility. For amino acids with basic and acidic groups, solubility is generally higher at pH values below the acidic pKa and above the basic pKa.

  • Sonication: Gentle sonication can help to dissolve the compound. Avoid excessive heating.

  • Salts: The presence of salts in the buffer can either increase ("salting in") or decrease ("salting out") the solubility of amino acids. The effect is dependent on the specific salt and its concentration.

Data Presentation

Table 1: General Recommendations for this compound Solution Preparation and Storage

ParameterRecommendationRationale
Solvent Sterile, nuclease-free water or appropriate buffer (e.g., PBS)Minimizes contamination and provides a stable pH environment.
pH 6.5 - 7.5Minimizes risk of acid or base-catalyzed degradation, including lactonization.
Concentration Prepare at the lowest feasible concentration for stock solutionsHigher concentrations may be more prone to precipitation.
Temperature Prepare solutions on ice.Reduces the rate of potential degradation reactions.
Storage (Short-term) 2-8°C for a few hours.Slows down degradation for immediate use.
Storage (Long-term) -20°C or -80°C in single-use aliquots.Prevents degradation over longer periods and avoids freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Sterile, nuclease-free water or 1X Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • On a calibrated analytical balance, weigh out the required amount of this compound. The molecular weight is 133.15 g/mol . For 1 mL of a 10 mM solution, you will need 1.3315 mg.

    • Transfer the solid to a sterile microcentrifuge tube.

    • Add the desired volume of sterile water or PBS.

    • Vortex gently until the solid is completely dissolved. If solubility is an issue, gentle warming (to no more than 37°C) or brief sonication can be applied.

    • Sterile-filter the solution through a 0.22 µm filter if necessary for your application.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This is a general method outline. Specific parameters will need to be optimized for your system.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A gradient from 0% to 50% Mobile Phase B over 15-20 minutes is a reasonable starting point.

  • Detection:

    • UV detection at 210 nm.

  • Procedure:

    • Prepare samples of your this compound solution at different time points (e.g., 0, 1, 4, 8, 24 hours) under the conditions you are testing (e.g., different pH, temperature).

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for a decrease in the area of the main this compound peak and the appearance of new peaks, which would indicate degradation products.

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_compound This compound in Solution cluster_degradation Degradation Products pH pH Stable_L_Pentahomoserine Stable this compound pH->Stable_L_Pentahomoserine influences Temperature Temperature Temperature->Stable_L_Pentahomoserine influences Solvent Solvent Solvent->Stable_L_Pentahomoserine influences Oxidants Oxidants Oxidants->Stable_L_Pentahomoserine influences Lactone Lactone Stable_L_Pentahomoserine->Lactone Lactonization Other_Degradants Other Degradants Stable_L_Pentahomoserine->Other_Degradants e.g., Oxidation

Caption: Factors influencing this compound stability in solution.

experimental_workflow Start Start Prepare_Solution Prepare this compound Solution (Fresh, Buffered, Cold) Start->Prepare_Solution Incubate Incubate under Test Conditions (e.g., different pH, temp) Prepare_Solution->Incubate Sample Take Samples at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Evaluate Evaluate Peak Areas (Parent vs. Degradants) Analyze->Evaluate End End Evaluate->End

Caption: Workflow for assessing this compound stability.

Caption: The potential lactonization of this compound.

References

Technical Support Center: Optimizing HPLC Separation of L-Pentahomoserine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of L-Pentahomoserine isomers. The content is structured in a question-and-answer format to directly address common challenges.

Section 1: General HPLC Troubleshooting

This section addresses common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs) - General HPLC

Q1: What are the likely causes of pressure fluctuations or a complete loss of pressure in my HPLC system?

A1: Pressure instability can stem from several sources. Common culprits include:

  • Air bubbles in the system: Air can enter the pump or solvent lines, causing pressure drops.[1][2] Ensure all solvents are properly degassed and prime the pump to remove any trapped air.

  • Leaks: Check all fittings and connections for any signs of leakage, particularly between the pump and the column.[1][3]

  • Pump issues: Worn pump seals or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations.[2][4]

  • Empty solvent reservoir: Ensure an adequate supply of mobile phase in the reservoirs.

Q2: My chromatogram shows a drifting or noisy baseline. What should I check?

A2: A problematic baseline is often related to the mobile phase or the detector.

  • Mobile phase preparation: Inconsistent mobile phase composition or inadequate mixing can cause baseline drift, especially in gradient elution.[2] Using a buffer can help maintain a stable pH.[2]

  • Contamination: Impurities in the mobile phase or a contaminated detector flow cell can contribute to a noisy or rising baseline.[2][3] Flushing the system with a strong solvent may resolve this.

  • Column equilibration: Insufficient column equilibration time with the mobile phase can lead to a drifting baseline.[1]

  • Detector lamp: A failing detector lamp can cause noise and spikes in the chromatogram.[3]

  • Temperature fluctuations: Ensure a stable column temperature, as variations can affect the refractive index of the mobile phase and cause baseline drift.[1]

Q3: My peaks are broad or tailing. How can I improve peak shape?

A3: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column or, if necessary, replacing it.[1][4]

  • Mismatch between injection solvent and mobile phase: Whenever possible, dissolve the sample in the mobile phase.[2] If a stronger solvent is used for injection, it can cause peak distortion.

  • Extra-column volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to peak broadening.[1]

  • Secondary interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Modifying the mobile phase pH or adding a competing agent can sometimes mitigate this.[1]

Q4: I'm observing inconsistent retention times. What is the cause?

A4: Fluctuating retention times are a common sign of instability in the HPLC system.

  • Mobile phase composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.[2]

  • Flow rate instability: Issues with the pump, such as worn seals or check valve problems, can lead to an inconsistent flow rate.[1]

  • Temperature changes: Variations in ambient or column temperature can affect retention times. Using a column oven is recommended for consistent results.[1]

  • Column equilibration: Insufficient equilibration between runs, especially after a gradient, can cause retention time shifts.[1]

General HPLC Troubleshooting Workflow

cluster_rt Start Problem Observed Pressure Pressure Issue? Start->Pressure Baseline Baseline Issue? Pressure->Baseline No CheckLeaks Check for Leaks Pressure->CheckLeaks Yes PeakShape Peak Shape Issue? Baseline->PeakShape No CheckMobilePhase Check Mobile Phase Prep/Contamination Baseline->CheckMobilePhase Yes RetentionTime Retention Time Issue? PeakShape->RetentionTime No CheckInjectionSolvent Injection Solvent vs. Mobile Phase PeakShape->CheckInjectionSolvent Yes RetentionTime->CheckMobilePhase Yes DegasMobilePhase Degas Mobile Phase & Purge Pump CheckLeaks->DegasMobilePhase CheckPump Inspect Pump Seals/Check Valves DegasMobilePhase->CheckPump EquilibrateColumn Ensure Proper Column Equilibration CheckMobilePhase->EquilibrateColumn CheckFlowRate Verify Flow Rate Stability CheckMobilePhase->CheckFlowRate CheckDetector Check Detector Lamp/Flow Cell EquilibrateColumn->CheckDetector FlushColumn Flush or Replace Column CheckInjectionSolvent->FlushColumn OptimizeFlowPath Minimize Extra-Column Volume FlushColumn->OptimizeFlowPath CheckTemp Ensure Stable Temperature CheckFlowRate->CheckTemp

Caption: General HPLC troubleshooting workflow.

Section 2: Optimizing Separation of this compound Isomers

This section focuses on the specific challenges of separating chiral isomers of this compound and related non-proteinogenic amino acids.

Frequently Asked Questions (FAQs) - Chiral Separation

Q1: What type of HPLC column is best suited for separating this compound isomers?

A1: The separation of amino acid enantiomers, particularly underivatized ones, requires a Chiral Stationary Phase (CSP). Several types of CSPs are effective for this purpose:

  • Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin, vancomycin, or ristocetin A are highly effective for separating enantiomers of polar and ionic compounds, including underivatized amino acids.[5] They can operate in reversed-phase, normal-phase, and polar organic modes.[6]

  • Crown Ether CSPs: These are particularly well-suited for separating primary amino acids and compounds containing a primary amine group near the chiral center.[3]

  • Zwitterionic CSPs: These newer phases are designed for the direct separation of ampholytic molecules like amino acids and small peptides and are often compatible with LC-MS.

  • Polysaccharide-based CSPs: While widely used, these may require derivatization of the amino acid to achieve good separation, as native amino acids are often poorly soluble in the non-polar solvents typically used with these columns.[5]

Q2: How do I choose the right mobile phase for my chiral separation?

A2: Mobile phase selection is critical and depends on the chosen CSP.

  • For Macrocyclic Glycopeptide CSPs: A common starting point is a reversed-phase mobile phase consisting of an alcohol (methanol or ethanol) and water, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid - TFA, or triethylamine - TEA) to control the ionization of the analyte and stationary phase.

  • For Crown Ether CSPs: Aqueous mobile phases containing an acid, such as perchloric acid or sulfuric acid, are typically used.[3] Organic modifiers like methanol can be added to optimize retention.

  • For Zwitterionic CSPs: Methanol is a common primary component, often with acidic and basic additives to modulate interactions.

Q3: My resolution between the this compound isomers is poor. How can I improve it?

A3: Improving resolution involves optimizing several parameters:

  • Mobile Phase Composition: Systematically vary the ratio of organic modifier to the aqueous component. For some CSPs, a "U-shaped" retention behavior is observed, where retention decreases and then increases with a higher percentage of organic modifier.[5]

  • pH and Additives: The ionization state of this compound is crucial. Adjusting the pH of the mobile phase with acidic or basic additives can significantly impact selectivity.

  • Temperature: Lowering the column temperature often increases resolution for chiral separations, although it will also increase retention time and backpressure.

  • Flow Rate: Reducing the flow rate can enhance separation efficiency, providing more time for interactions between the analytes and the CSP.

Q4: Do I need to derivatize my this compound sample before analysis?

A4: Derivatization is not always necessary and depends on your chosen method.

  • Direct Separation: CSPs like macrocyclic glycopeptides, crown ethers, and zwitterionic phases are specifically designed to separate underivatized amino acids.[5] This is often the preferred approach as it avoids an extra sample preparation step and potential for racemization.[5]

  • Indirect Separation: This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). While effective, this method is more complex.

Data Presentation: Starting Conditions for Chiral Amino Acid Separation

The following tables provide recommended starting parameters for developing a separation method for this compound isomers based on successful separations of similar non-proteinogenic amino acids.

Table 1: Recommended Chiral Stationary Phases (CSPs)

CSP TypeChiral Selector ExampleTypical AnalytesMode
Macrocyclic GlycopeptideTeicoplanin, VancomycinUnderivatized α, β, γ-amino acids, N-derivatized amino acidsReversed-Phase, Polar Organic
Crown Ether(18-Crown-6) Tetracarboxylic AcidUnderivatized primary amino acidsReversed-Phase
ZwitterionicCinchona Alkaloid-basedFree amino acids, small peptidesPolar Ionic

Table 2: Example Experimental Protocols for Amino Acid Analogs

ParameterMethod A (Macrocyclic Glycopeptide)Method B (Crown Ether)
Column CHIROBIOTIC T (Teicoplanin CSP)ChiroSil SCA(-) (Crown Ether CSP)[3]
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) Methanol:Water + 0.1% TFA84:16 (v/v) Methanol:Water + 5 mM HClO₄[3]
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm

Workflow for Chiral Method Development

Start Goal: Separate this compound Isomers SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide, Crown Ether) Start->SelectCSP InitialConditions Define Initial Conditions (Mobile Phase, Flow Rate, Temp) SelectCSP->InitialConditions RunAnalysis Run Initial Analysis InitialConditions->RunAnalysis Evaluate Evaluate Resolution & Peak Shape RunAnalysis->Evaluate OptimizeMP Optimize Mobile Phase (Organic %, pH, Additives) Evaluate->OptimizeMP Not Acceptable FinalMethod Final Validated Method Evaluate->FinalMethod Acceptable OptimizeMP->RunAnalysis OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeTemp->RunAnalysis OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->RunAnalysis

Caption: Workflow for chiral HPLC method development.

References

Technical Support Center: L-Pentahomoserine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of L-Pentahomoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and similar amino acids include L-glutamic acid and L-homoserine.[1][2][3] These precursors are chosen for their structural similarity and the availability of chiral centers, which are crucial for the stereoselective synthesis of the L-enantiomer.

Q2: What are the key challenges in the chemical synthesis of this compound?

A2: The primary challenges include:

  • Stereocontrol: Maintaining the L-configuration throughout the synthesis is critical and can be compromised during various reaction steps.

  • Protecting Group Strategy: The presence of both a carboxyl and a hydroxyl group necessitates a robust protecting group strategy to avoid side reactions.[4]

  • Purification: Separating the final product from starting materials, reagents, and byproducts can be challenging due to the polar nature of the amino acid.

  • Low Yields: Inefficient reaction steps or product loss during workup and purification can lead to low overall yields.[5]

Q3: Which protecting groups are recommended for this compound synthesis?

A3: A common strategy involves the protection of the amine and carboxylic acid functionalities. For the amino group, Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups are frequently used. The carboxylic acid can be protected as an ester, for example, a methyl or benzyl ester. The choice of protecting groups should allow for selective deprotection under different conditions to avoid unwanted reactions.

Q4: How can I monitor the progress of the this compound synthesis?

A4: The progress of the synthesis can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for tracking the consumption of starting materials and the formation of products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the identity and purity of the intermediates and the final product.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Increase the temperature, if the reaction is thermally stable. - Use a more effective coupling reagent or catalyst.
Product loss during workup.- Optimize the extraction procedure by adjusting the pH and using appropriate solvents. - Minimize the number of transfer steps.
Product degradation.- Ensure all reaction and workup steps are performed under appropriate temperature and pH conditions to prevent decomposition.
Presence of Impurities Incomplete removal of starting materials or reagents.- Optimize the purification protocol. Consider using column chromatography with a different stationary or mobile phase.[8] - Recrystallization of the final product can significantly improve purity.[9][10]
Formation of byproducts.- Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Identify the structure of the byproduct to understand its formation mechanism and devise a strategy to prevent it.
Racemization of the Final Product Harsh reaction conditions (e.g., strong base or high temperature).- Use milder reaction conditions. - Employ chiral catalysts or auxiliaries to maintain stereochemical integrity.
Difficulty in Purification High polarity of the product.- Utilize ion-exchange chromatography for effective separation based on charge. - Consider derivatization to a less polar compound for easier purification by standard column chromatography, followed by deprotection.

Experimental Protocols

Due to the limited availability of a detailed, step-by-step protocol specifically for this compound in the searched literature, the following is a generalized workflow based on the synthesis of structurally similar amino acids, such as derivatives of L-glutamic acid.

Workflow for this compound Synthesis from L-Glutamic Acid

This proposed synthesis involves the selective reduction of the γ-carboxylic acid of a suitably protected L-glutamic acid derivative.

Troubleshooting Logic Start Problem Identified LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Yes OptimizePurification Optimize Purification (Chromatography/Crystallization) ImpureProduct->OptimizePurification Yes End Problem Resolved ImpureProduct->End No CheckWorkup Review Workup Procedure CheckReaction->CheckWorkup Complete AdjustConditions Adjust Reaction Conditions CheckReaction->AdjustConditions Incomplete CheckWorkup->End IdentifyByproducts Identify Byproducts (NMR/MS) OptimizePurification->IdentifyByproducts IdentifyByproducts->AdjustConditions AdjustConditions->End

References

Technical Support Center: L-Homoserine and Derivatives Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of L-Homoserine and its derivatives, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is L-Pentahomoserine and how does it relate to L-Homoserine?

A1: The term "this compound" is not standard in metabolic engineering literature. It is likely a misnomer for L-Homoserine or one of its derivatives. L-Homoserine is a C4 amino acid that serves as a crucial precursor for industrially significant amino acids like L-threonine and L-methionine.[1][2][3][4] This guide focuses on optimizing the biosynthesis of L-Homoserine (a four-carbon backbone) and its immediate derivatives, such as O-succinyl-L-homoserine (OSH) and O-acetyl-L-homoserine (OAH), by minimizing the formation of competing by-products.

Q2: What is the primary microbial host used for L-Homoserine production?

A2: Escherichia coli is the most commonly used and well-studied microbial cell factory for the industrial fermentation of L-Homoserine.[1][3] Its genetic tractability and well-understood metabolism make it ideal for metabolic engineering strategies aimed at optimizing production pathways.[1] Corynebacterium glutamicum is another potential host but is less studied for L-Homoserine production.[1][2]

Q3: What are the main metabolic by-products that reduce the yield of L-Homoserine?

A3: The primary by-products in L-Homoserine biosynthesis originate from competing pathways that draw from the same precursors. These include:

  • L-Threonine and L-Methionine: L-Homoserine is a direct precursor for these amino acids. The enzymes homoserine kinase (encoded by thrB) and homoserine O-succinyltransferase (encoded by metA) divert L-Homoserine to these respective pathways.[5]

  • L-Lysine: This amino acid competes for the precursor aspartate semialdehyde.[1]

  • Acetate: Under certain fermentation conditions, overflow metabolism can lead to the accumulation of acetate, which can inhibit cell growth and productivity.[6]

Q4: What are the key metabolic engineering strategies to reduce by-product formation?

A4: A multi-pronged approach is typically required:

  • Block Competing Pathways: Knocking out genes that encode for enzymes in competing pathways is a primary strategy. For instance, deleting thrB and metA prevents the conversion of L-Homoserine into L-threonine and L-methionine, respectively.[5]

  • Relieve Feedback Inhibition: Key enzymes in the L-Homoserine pathway are often inhibited by downstream products. Using feedback-resistant (fbr) variants of enzymes like aspartokinase (thrA^fbr) can significantly increase carbon flux towards L-Homoserine.[7]

  • Overexpress Key Enzymes: Increasing the expression of rate-limiting enzymes in the desired pathway, such as homoserine dehydrogenase (encoded by thrA), can enhance production.[5]

  • Enhance Precursor Supply: Engineering central carbon metabolism to channel more precursors, like oxaloacetate (OAA), into the L-Homoserine pathway is crucial. This can be achieved by overexpressing phosphoenolpyruvate carboxylase (ppc).[1]

  • Optimize Cofactor Balance: The biosynthesis of L-Homoserine requires NADPH. Ensuring a sufficient supply of this cofactor, for example by overexpressing pyridine nucleotide transhydrogenase (pntAB), can improve yields.[7]

  • Improve Product Export: Enhancing the export of L-Homoserine from the cell using transporters like rhtA can reduce intracellular accumulation and potential feedback inhibition, thereby boosting production.[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low L-Homoserine Titer and Yield

Possible Cause Suggested Solution
Active Competing Pathways Verify the knockout of competing pathway genes (thrB, metA, lysA) via PCR or sequencing. Incomplete deletion will divert flux away from L-Homoserine.
Feedback Inhibition Replace the native thrA gene with a feedback-resistant variant (thrA^fbr). High intracellular concentrations of threonine can inhibit the native enzyme.[7]
Insufficient Precursor Supply Overexpress key genes in the precursor supply pathway, such as ppc (phosphoenolpyruvate carboxylase), to increase the pool of oxaloacetate.[1]
Low Expression of Pathway Genes Use a stronger promoter for the overexpression of key enzymes like thrA. Optimize inducer (e.g., IPTG) concentration and induction time.
Cofactor (NADPH) Limitation Overexpress genes involved in NADPH regeneration, such as pntAB (pyridine nucleotide transhydrogenase).[7]
Product Export Limitation Overexpress L-Homoserine exporter genes like rhtA to facilitate its transport out of the cell, reducing intracellular accumulation.[1][3]

Problem 2: High Acetate Accumulation and Poor Cell Growth

Possible Cause Suggested Solution
Overflow Metabolism Reduce the glucose uptake rate by using a strain with a modified phosphotransferase system (PTS). Alternatively, delete pyruvate kinase genes (pykA, pykF) to redirect carbon flux away from pyruvate and acetate formation.[6]
Sub-optimal Fermentation Conditions Optimize fermentation parameters such as dissolved oxygen (DO) levels and pH. Maintaining a sufficient oxygen supply can reduce acetate formation.
High Glucose Concentration Implement a fed-batch fermentation strategy to maintain a low and stable glucose concentration in the medium, which helps to prevent overflow metabolism.

Problem 3: Accumulation of Intermediate Metabolites (e.g., Aspartate)

Possible Cause Suggested Solution
Bottleneck in the Biosynthetic Pathway Identify the rate-limiting step by analyzing intracellular metabolite concentrations. Overexpress the enzyme downstream of the accumulated intermediate. For example, if aspartate is accumulating, increase the expression of aspartokinase (thrA).
Sub-optimal Enzyme Activity Ensure that the pH and temperature of the fermentation are optimal for the key enzymes in the pathway.

Quantitative Data Summary

The following tables summarize reported L-Homoserine production data from various metabolic engineering strategies in E. coli.

Table 1: Effect of Gene Knockouts on L-Homoserine Production

Strain BackgroundKey Gene Knockout(s)L-Homoserine Titer (g/L)Yield (g/g glucose)Reference
E. coli W3110metA, thrB3.21N/A[5]
E. coli W3110pykA8.29 (OAH)N/A[6]

Table 2: Effect of Gene Overexpression on L-Homoserine Production

Strain BackgroundKey Gene Overexpression(s)L-Homoserine Titer (g/L)Yield (g/g glucose)Reference
E. coli W3110thrA3.21N/A[5]
E. coli W3110Ptrc-thrA^fbr7.18N/A[7]
Engineered StrainPtrc-pntAB33.77N/A[7]
Engineered StrainmetL7.42 (OAH)N/A[6]

Table 3: Fed-Batch Fermentation Results

Strain BackgroundKey Genetic ModificationsL-Homoserine Titer (g/L)Yield (g/g glucose)Reference
Engineered E. coliMultiplex engineering37.570.31[5]
Engineered E. colimetXbc overexpression, pathway optimization24.33 (OAH)0.23[6]

Visualizations

Metabolic Pathway

L_Homoserine_Pathway cluster_main L-Homoserine Pathway cluster_byproducts By-product Pathways Glucose Glucose PEP PEP Glucose->PEP OAA Oxaloacetate PEP->OAA  CO2 Pyruvate Pyruvate PEP->Pyruvate Aspartate L-Aspartate OAA->Aspartate Asp_P Aspartyl-P Aspartate->Asp_P ASA Aspartate Semialdehyde Asp_P->ASA Homoserine L-Homoserine ASA->Homoserine Lysine L-Lysine ASA->Lysine Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Acetate Acetate Pyruvate->Acetate ppc ppc (+) ppc->OAA thrA_asd thrA, asd thrA_asd->Homoserine thrB thrB (X) thrB->Threonine metA metA (X) metA->Methionine lysA lysA (X) lysA->Lysine pykAF pykA/F (X) pykAF->Pyruvate Strain_Development_Workflow start Start: Wild-Type E. coli Strain knockout 1. Knockout Competing Pathway Genes (e.g., metA, thrB) start->knockout fbr 2. Introduce Feedback- Resistant Allele (e.g., thrA^fbr) knockout->fbr overexpress 3. Overexpress Key Pathway Genes (e.g., ppc, rhtA) fbr->overexpress ferment 4. Shake Flask Cultivation & Analysis overexpress->ferment decision Yield Target Met? ferment->decision optimize 5. Fed-Batch Fermentation Optimization final Final Engineered Strain for High-Yield Production optimize->final decision->knockout No (Iterate) decision->optimize Yes Troubleshooting_Workflow start Problem: Low L-Homoserine Yield check_byproducts Analyze By-products (HPLC/MS) start->check_byproducts high_acetate High Acetate? check_byproducts->high_acetate high_aas High Threonine/ Methionine/Lysine? high_acetate->high_aas No solve_acetate Optimize Fermentation (DO, Glucose Feed) Delete pykA/F high_acetate->solve_acetate Yes high_intermediates High Aspartate? high_aas->high_intermediates No solve_aas Verify Gene Knockouts (metA, thrB) Introduce Feedback-Resistant Enzymes high_aas->solve_aas Yes solve_intermediates Overexpress Downstream Enzymes (e.g., thrA) high_intermediates->solve_intermediates Yes solve_general Enhance Precursor/Cofactor Supply (ppc, pntAB) high_intermediates->solve_general No

References

Technical Support Center: L-Pentahomoserine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the mass spectrometry analysis of L-Pentahomoserine, a non-canonical amino acid. The information is tailored to researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the LC-MS/MS analysis of this compound.

Chromatography Issues
Issue Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. - Column Overload: Injecting too much sample can lead to peak distortion. - Column Contamination: Buildup of contaminants on the column can interfere with peak shape.- Optimize Mobile Phase: Adjust the pH of the mobile phase. Since this compound is a polar compound, a mobile phase with a pH that ensures it is in a single ionic state is recommended. - Reduce Injection Volume: Dilute the sample or inject a smaller volume. - Clean or Replace Column: Flush the column with a strong solvent or replace it if necessary.
Retention Time Shifts - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. - Column Temperature Fluctuations: Changes in column temperature will affect retention time. - Column Degradation: Over time, the stationary phase of the column can degrade.- Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared consistently for each run. - Use a Column Oven: Maintain a constant column temperature. - Monitor Column Performance: Regularly check the column's performance with a standard.
No Peak Detected - Sample Degradation: this compound may be unstable under certain conditions.[1] - Incorrect Injection Volume: The autosampler may not be injecting the correct volume. - Low Sample Concentration: The concentration of this compound in the sample may be below the limit of detection.- Proper Sample Storage: Store samples at -80°C to minimize degradation.[1] - Check Autosampler: Verify the autosampler is functioning correctly. - Concentrate Sample: If possible, concentrate the sample to increase the analyte concentration.
Mass Spectrometry Issues
Issue Potential Causes Solutions
Low Signal Intensity - Ion Suppression: Other components in the sample matrix can interfere with the ionization of this compound.[2] - Suboptimal Ionization Source Parameters: The settings for the ion source (e.g., temperature, gas flow) may not be optimal.[2] - Incorrect Mass Spectrometer Settings: The parameters for the mass spectrometer, such as collision energy, may not be optimized.- Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances.[3] - Optimize Source Conditions: Systematically adjust the ion source parameters to maximize the signal for this compound. - Optimize MS/MS Parameters: Perform a compound optimization to determine the best collision energy and other MS/MS parameters.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can cause high background noise.[4] - Leaks in the LC or MS System: Air leaks can introduce contaminants and increase background noise.[4] - Dirty Ion Source: A contaminated ion source is a common cause of high background.- Use High-Purity Solvents: Use LC-MS grade solvents and reagents. - Check for Leaks: Systematically check all connections for leaks. - Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source.
Inaccurate Mass Measurement - Mass Spectrometer Not Calibrated: The mass spectrometer needs to be calibrated regularly to ensure mass accuracy.[2][5] - Instrument Drift: The calibration can drift over time.- Calibrate the Mass Spectrometer: Calibrate the instrument according to the manufacturer's recommendations. - Regular Calibration Checks: Run a calibration check standard regularly to monitor for drift.

Frequently Asked Questions (FAQs)

Q1: What type of LC column is best for this compound analysis?

A1: As this compound is a polar molecule, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice for retention and separation. Reversed-phase C18 columns can also be used, often with the addition of an ion-pairing agent to the mobile phase to improve retention.

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation is critical for successful analysis. For biological samples, a protein precipitation step using a cold solvent like methanol or acetonitrile is a common first step.[3] This is often followed by solid-phase extraction (SPE) to remove salts and other interfering substances that can cause ion suppression.[3]

Q3: What are the expected mass and fragmentation patterns for this compound?

A3: The molecular formula for this compound is C5H11NO3, with a molecular weight of approximately 133.15 g/mol .[6][7] The exact mass is approximately 133.0739 Da. In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]+ at m/z 134.0812. Common fragmentation patterns for amino acids involve the loss of water (H2O) and the loss of the carboxyl group (COOH) as carbon dioxide (CO2).

Q4: How can I quantify this compound in my samples?

A4: For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. You will need a stable isotope-labeled internal standard of this compound for the most accurate quantification. In the absence of a specific standard, a structurally similar amino acid with a stable isotope label could be used, but this will only provide relative quantification.

Q5: What can I do if I am still having trouble with my analysis?

A5: If you have worked through the troubleshooting guide and are still experiencing issues, it is recommended to consult with a mass spectrometry specialist. They can provide more in-depth guidance based on the specific details of your experiment and instrumentation.

Experimental Protocols

Sample Preparation from Cell Culture
  • Cell Lysis: Lyse cells using a suitable buffer, such as RIPA buffer, combined with sonication.[3]

  • Protein Precipitation: Add four volumes of ice-cold methanol to your cell lysate. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites including this compound.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Method (HILIC)
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Method (Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • MRM Transitions: These will need to be determined empirically by infusing a standard of this compound. A hypothetical example is provided in the table below.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound134.1116.110
This compound134.170.115
This compound (Internal Standard)139.1121.110

Note: The MRM transitions and collision energies in this table are illustrative and must be optimized for your specific instrument and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample lysis Cell Lysis / Homogenization start->lysis precipitation Protein Precipitation lysis->precipitation cleanup Solid-Phase Extraction (SPE) precipitation->cleanup end_prep Prepared Sample cleanup->end_prep lc Liquid Chromatography (HILIC) end_prep->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data processing Peak Integration data->processing quantification Quantification processing->quantification results Results quantification->results troubleshooting_low_signal cluster_sample Sample Issues cluster_instrument Instrument Settings cluster_lc Chromatography start Low Signal Intensity Observed ion_suppression Check for Ion Suppression start->ion_suppression source_optimization Optimize Ion Source Parameters start->source_optimization peak_shape Check Peak Shape start->peak_shape sample_cleanup Improve Sample Cleanup (SPE) ion_suppression->sample_cleanup solution Signal Intensity Improved sample_cleanup->solution ms_optimization Optimize MS/MS Parameters source_optimization->ms_optimization ms_optimization->solution mobile_phase Optimize Mobile Phase peak_shape->mobile_phase mobile_phase->solution

References

Technical Support Center: L-Pentahomoserine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Pentahomoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility in a question-and-answer format.

Q1: I'm observing low solubility of this compound in a neutral aqueous buffer. What could be the cause and how can I improve it?

A1: While this compound, as a hydrophilic amino acid, is expected to be water-soluble, several factors can limit its solubility in neutral buffers.

  • Possible Causes:

    • High Concentration: You may be attempting to dissolve this compound at a concentration exceeding its intrinsic solubility limit in the chosen buffer system.

    • Common Ion Effect: If your buffer contains ions that are also present in a salt form of this compound (if applicable), it could suppress solubility.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective strategy is to adjust the pH of your solution. Moving the pH away from the isoelectric point will increase the net charge of the molecule, enhancing its interaction with water and thereby increasing solubility.

      • Acidic pH (below pI): The amino group will be protonated (-NH3+), resulting in a net positive charge.

      • Alkaline pH (above pI): The carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge.

    • Use of Co-solvents: Introducing a polar, water-miscible co-solvent can disrupt the intermolecular forces between this compound molecules, favoring interaction with the solvent.

    • Temperature Modification: For many compounds, solubility increases with temperature. Gentle heating of the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

Q2: My this compound solution appears to be precipitating over time, even after initial dissolution. What is happening and how can I prevent this?

A2: This phenomenon, known as precipitation or "crashing out," can occur due to several reasons.

  • Possible Causes:

    • Metastable Solution: You may have created a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation of the excess solute.

    • pH Shift: The pH of your solution may have changed over time due to absorption of atmospheric CO2 (if alkaline) or interaction with container surfaces.

    • Temperature Fluctuation: If the solution was prepared at an elevated temperature and then cooled, the solubility will decrease, leading to precipitation.

  • Troubleshooting Steps:

    • Confirm Saturation Limit: Determine the saturation solubility at your desired temperature and pH to ensure you are working within a stable concentration range.

    • Buffer Your Solution: Use a buffer system with sufficient capacity to maintain a stable pH.

    • Control Temperature: Store your this compound solutions at a constant and appropriate temperature.

    • Consider Formulation Aids: For long-term stability, consider the use of excipients that can inhibit crystallization, such as certain polymers or cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure, which includes a carboxylic acid group, an amino group, and a hydroxyl group. These polar functional groups allow for hydrogen bonding with water, making it a generally hydrophilic compound. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5H11NO3[1][2]
Molecular Weight133.15 g/mol [1][2]
IUPAC Name(2S)-2-amino-5-hydroxypentanoic acid[1]
StructureContains carboxyl, amino, and hydroxyl groups[1][3]
Predicted Water SolubilityLikely high due to polar functional groupsN/A

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As an amino acid, it exists in different ionic forms depending on the pH of the solution. At its isoelectric point (pI), it exists as a zwitterion with a net charge of zero, leading to minimum solubility. Adjusting the pH away from the pI increases the net charge and enhances solubility.

Diagram: Effect of pH on Amino Acid Solubility

ph_solubility cluster_low_ph Low pH (<< pI) cluster_pi pH = pI cluster_high_ph High pH (>> pI) low_ph_structure H₃N⁺-CH(R)-COOH low_ph_charge Net Positive Charge low_ph_solubility High Solubility pi_solubility Low Solubility low_ph_solubility->pi_solubility Increase pH pi_structure H₃N⁺-CH(R)-COO⁻ pi_charge Net Zero Charge high_ph_solubility High Solubility pi_solubility->high_ph_solubility Increase pH high_ph_structure H₂N-CH(R)-COO⁻ high_ph_charge Net Negative Charge

Caption: The relationship between pH and the solubility of an amino acid like this compound.

Q3: What are some common formulation strategies to enhance the solubility of hydrophilic compounds like this compound for drug development?

A3: For hydrophilic compounds that may still present solubility challenges at high concentrations, several formulation strategies can be employed.

  • Salt Formation: Creating a salt of the amino acid by reacting it with a pharmaceutically acceptable acid or base can significantly improve its solubility and dissolution rate.

  • Use of Solubilizing Excipients:

    • Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used to increase solubility.

    • Surfactants: Non-ionic surfactants can be used to improve wetting and solubility.

    • Complexing Agents: Cyclodextrins can form inclusion complexes with parts of the molecule, enhancing its apparent solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its dissolution properties.[4]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol outlines a general method for determining the solubility of this compound at various pH values.

  • Materials:

    • This compound

    • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10.

    • HPLC or other suitable analytical method for quantification.

    • Shaking incubator or orbital shaker.

    • Centrifuge and filters.

  • Methodology:

    • Prepare saturated solutions by adding an excess of this compound to vials containing each buffer.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

    • Plot the solubility as a function of pH to determine the pH of minimum and maximum solubility.

Diagram: Workflow for Solubility Enhancement

solubility_workflow start Initial Solubility Assessment is_soluble Is Solubility Adequate? start->is_soluble ph_optimization pH Adjustment is_soluble->ph_optimization No end Optimized Formulation is_soluble->end Yes cosolvents Co-solvent Screening ph_optimization->cosolvents excipients Excipient Screening (Surfactants, Complexing Agents) cosolvents->excipients formulation Advanced Formulation (Solid Dispersions, etc.) excipients->formulation formulation->end

Caption: A systematic workflow for addressing solubility challenges with this compound.

This technical support center provides a foundational understanding of the potential solubility challenges with this compound and offers systematic approaches to overcome them. For further assistance, please consult relevant pharmaceutical formulation literature.

References

Technical Support Center: Expression of L-Pentahomoserine-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of proteins containing the non-canonical amino acid L-Pentahomoserine.

Troubleshooting Guide

Low or no expression of your this compound-containing protein can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Protein Expression

Possible Causes and Solutions

Possible CauseRecommended Solution
Toxicity of this compound L-homoserine, a structurally similar compound, is known to be toxic to E. coli. This compound may exhibit similar toxicity, leading to poor cell growth and reduced protein yield. Lower the concentration of this compound in the growth media. Start with a concentration range of 1-5 mM and optimize. Use a tightly regulated promoter system to minimize basal expression of the protein before induction. Consider using a strain engineered for tolerance to specific amino acid analogs.
Inefficient Aminoacyl-tRNA Synthetase (aaRS) Ensure you are using the correct, evolved aaRS specifically for this compound. Optimize the expression level of the aaRS. Sometimes, higher or lower levels of aaRS can improve incorporation efficiency. Sequence the aaRS gene to ensure no mutations have occurred.
Poor tRNA Suppression Efficiency Verify the concentration and integrity of the suppressor tRNA plasmid. Use a higher copy number plasmid for the tRNA if suppression is low. Optimize the induction of tRNA expression if it is under an inducible promoter.
Codon Usage Bias The codon chosen for suppression (e.g., amber stop codon) might be in a context that is poorly recognized. If possible, try mutating the amber codon to a different position in the gene. Optimize the codon usage of your target gene for the expression host.
Suboptimal Culture Conditions Optimize the induction conditions (inducer concentration, temperature, and induction time). Lowering the temperature (e.g., 18-25°C) and extending the induction time can often improve the yield of soluble protein. Supplement the media with essential nutrients that might be depleted.

Experimental Workflow for Troubleshooting Low Expression

Troubleshooting_Low_Expression start Low/No Protein Expression check_toxicity Assess this compound Toxicity start->check_toxicity optimize_ncAA_conc Optimize this compound Concentration (1-5 mM) check_toxicity->optimize_ncAA_conc Toxicity suspected check_aaRS_tRNA Verify aaRS and tRNA Efficiency check_toxicity->check_aaRS_tRNA Toxicity not suspected optimize_ncAA_conc->check_aaRS_tRNA optimize_aaRS_expression Optimize aaRS Expression Level check_aaRS_tRNA->optimize_aaRS_expression Inefficient aaRS suspected check_suppression Check Codon Suppression check_aaRS_tRNA->check_suppression aaRS appears efficient optimize_aaRS_expression->check_suppression optimize_culture Optimize Culture Conditions check_suppression->optimize_culture analyze_protein Analyze Protein Expression (SDS-PAGE/Western Blot) optimize_culture->analyze_protein analyze_protein->start Problem Persists success Successful Expression analyze_protein->success Problem Solved

Caption: A flowchart for systematically troubleshooting low or no expression of this compound-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in the culture medium?

A1: The optimal concentration can vary depending on the expression system and the specific protein. Due to the potential for cellular toxicity, as observed with the similar compound L-homoserine, it is recommended to start with a low concentration, typically in the range of 1-5 mM. You can perform a titration experiment to determine the concentration that gives the best protein yield without significantly inhibiting cell growth.

Q2: How can I confirm that this compound is being incorporated into my protein?

A2: Mass spectrometry is the most definitive method to confirm the incorporation of this compound. By analyzing the intact protein or proteolytic digests, you can verify the mass shift corresponding to the incorporation of the non-canonical amino acid. Additionally, if your protein has a specific function that is altered by the presence of this compound, a functional assay can provide indirect evidence of incorporation.

Q3: My protein is expressed, but it is insoluble. What can I do?

A3: Protein insolubility is a common issue in recombinant protein expression. Here are several strategies to improve solubility:

  • Lower Expression Temperature: Reducing the temperature to 18-25°C after induction can slow down protein synthesis, allowing more time for proper folding.

  • Use a Solubility-Enhancing Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.

  • Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.

  • Optimize Buffer Conditions: During purification, screen different buffer compositions (pH, salt concentration, additives like glycerol or non-detergent sulfobetaines) to find conditions that keep your protein soluble.

Q4: Can I use auto-induction media for expressing proteins with this compound?

A4: While auto-induction media can be convenient, they may not be ideal for expressing proteins with potentially toxic non-canonical amino acids. The gradual induction in these systems might lead to prolonged exposure of the cells to low levels of the toxic amino acid, which could negatively impact cell health and protein yield. A tightly controlled inducible system, where this compound is added just before or at the time of induction, often provides better results.

Q5: What are the key components of an orthogonal translation system for this compound incorporation?

A5: A functional orthogonal translation system for incorporating this compound consists of two key components that do not interact with the host cell's native translational machinery:

  • An evolved aminoacyl-tRNA synthetase (aaRS): This enzyme specifically recognizes this compound and attaches it to the orthogonal tRNA.

  • An orthogonal tRNA: This tRNA is not recognized by any of the host's native aaRSs but is recognized by the evolved orthogonal aaRS. It has an anticodon that recognizes a nonsense codon (e.g., the amber stop codon, UAG) or a rare sense codon in the mRNA sequence of the target protein.

Signaling Pathway for Orthogonal Translation

Orthogonal_Translation cluster_0 Host Cell ncAA This compound o_aaRS Orthogonal aaRS ncAA->o_aaRS charged_tRNA This compound-tRNA o_aaRS->charged_tRNA Aminoacylation o_tRNA Orthogonal tRNA o_tRNA->o_aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with this compound ribosome->protein Translation mRNA mRNA (with amber codon) mRNA->ribosome

Caption: The workflow for incorporating this compound into a protein using an orthogonal aaRS/tRNA pair.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize this compound Concentration

Objective: To determine the optimal concentration of this compound for target protein expression.

Materials:

  • E. coli expression strain transformed with plasmids for the target protein, orthogonal aaRS, and orthogonal tRNA.

  • LB or other suitable growth medium.

  • Appropriate antibiotics.

  • This compound stock solution (e.g., 100 mM in sterile water or a suitable buffer).

  • Inducer (e.g., IPTG).

Procedure:

  • Inoculate a 5 mL starter culture of the expression strain in medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into 5 mL aliquots in separate flasks.

  • To each flask, add a different final concentration of this compound (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Induce protein expression by adding the inducer to the optimal concentration.

  • Incubate the cultures at the desired expression temperature (e.g., 20°C) for the desired time (e.g., 16-18 hours).

  • Monitor the OD600 of each culture to assess cell growth.

  • Harvest the cells by centrifugation.

  • Analyze the expression levels in each sample by SDS-PAGE and Western blot.

Protocol 2: Analysis of Protein Solubility

Objective: To determine the proportion of the expressed this compound-containing protein that is in the soluble fraction.

Materials:

  • Cell pellet from the expression culture.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).

  • Lysozyme.

  • DNase I.

  • Sonication equipment.

  • Centrifuge.

Procedure:

  • Resuspend the cell pellet in an appropriate volume of lysis buffer.

  • Add lysozyme and DNase I and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Take a sample of the total cell lysate ("Total" fraction).

  • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant, which contains the soluble proteins ("Soluble" fraction).

  • Resuspend the pellet in the same volume of lysis buffer ("Insoluble" fraction).

  • Analyze equal volumes of the "Total," "Soluble," and "Insoluble" fractions by SDS-PAGE and Western blot to visualize the distribution of your target protein.

Technical Support Center: Optimization of Codon Usage for L-Pentahomoserine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating the non-canonical amino acid (ncAA) L-Pentahomoserine into proteins.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind incorporating this compound into a protein?

A1: The incorporation of this compound relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is specifically evolved to recognize and charge this compound onto the tRNA. This charged tRNA then recognizes a specific codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the insertion of this compound during protein translation.[1][2]

Q2: Why is codon usage optimization important for efficient this compound incorporation?

A2: Codon usage optimization is crucial for several reasons. Firstly, optimizing the codons of the target gene to match the host organism's preferred codons can increase the overall protein expression level.[3][4] Secondly, the local sequence context around the designated amber (UAG) codon can significantly influence the efficiency of this compound incorporation.[5][6][7] Sub-optimal codon usage can lead to translational pausing, reduced protein yield, and misincorporation of other amino acids.

Q3: What are the key components of an experimental setup for this compound incorporation?

A3: A typical experimental setup involves:

  • A host organism, commonly E. coli, sometimes with genomic modifications like the deletion of release factor 1 (RF1) to improve suppression efficiency.[1][8]

  • An expression vector encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • A separate plasmid carrying the genes for the orthogonal this compound-specific aaRS and its corresponding tRNA.[9]

  • A culture medium supplemented with a sufficient concentration of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no protein expression Toxicity of the orthogonal aaRS/tRNA pair or this compound. - Titrate the concentration of this compound in the growth media. - Use a lower-strength promoter or an inducible promoter to control the expression of the orthogonal aaRS/tRNA.
Inefficient amber codon suppression. - Verify the sequence of the gene of interest to ensure the amber codon is in-frame. - Optimize the sequence context surrounding the amber codon. Purine-rich sequences downstream of the UAG codon have been shown to enhance suppression efficiency in some systems.[7] - Use a host strain lacking release factor 1 (RF1), which normally terminates translation at UAG codons.[8]
Sub-optimal codon usage in the target gene. - Re-synthesize the gene of interest using codons that are frequently used by the expression host (e.g., E. coli).[3][4] Various online tools can assist with codon optimization.
Truncated protein product observed Competition between the orthogonal tRNA and release factor 1 (RF1). - Increase the expression level of the orthogonal tRNA and aaRS. - Switch to an E. coli strain where the gene for RF1 has been deleted.[1][8]
Insufficient concentration of this compound. - Increase the concentration of this compound in the culture medium. Perform a dose-response experiment to find the optimal concentration.
Misincorporation of canonical amino acids at the target site The orthogonal aaRS has cross-reactivity with natural amino acids. - Perform directed evolution of the aaRS to improve its specificity for this compound.[10] This involves creating a library of aaRS mutants and screening for those with higher specificity.
Mischarging of the orthogonal tRNA by endogenous synthetases. - Evolve the orthogonal tRNA to reduce its recognition by host aaRSs.[11]
Low incorporation efficiency in cell-free protein synthesis (CFPS) systems Degradation of components in the CFPS reaction. - Use a CFPS kit based on extracts from an E. coli strain lacking major nucleases.[12]
Sub-optimal concentrations of orthogonal components. - Titrate the concentrations of the orthogonal aaRS, tRNA, and this compound in the cell-free reaction to find the optimal balance.

Experimental Protocols

Protocol 1: General Workflow for this compound Incorporation in E. coli

This protocol outlines the key steps for expressing a protein containing this compound.

experimental_workflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis prep_gene 1. Gene Design & Synthesis - Introduce TAG codon - Optimize host codons prep_plasmids 2. Plasmid Construction - Target gene in expression vector - Orthogonal aaRS/tRNA in separate vector prep_gene->prep_plasmids Clone prep_host 3. Host Cell Transformation - Co-transform both plasmids into E. coli prep_plasmids->prep_host Transform exp_culture 4. Cell Culture - Grow cells to mid-log phase prep_host->exp_culture Inoculate exp_induction 5. Induction - Add inducer (e.g., IPTG) - Supplement with this compound exp_culture->exp_induction Induce exp_incubation 6. Incubation - Grow for several hours at optimal temperature exp_induction->exp_incubation Express an_harvest 7. Cell Harvest - Centrifuge to pellet cells exp_incubation->an_harvest Harvest an_lysis 8. Protein Purification - Lyse cells and purify target protein an_harvest->an_lysis Purify an_verification 9. Verification - SDS-PAGE, Western Blot, Mass Spectrometry an_lysis->an_verification Analyze

Caption: General workflow for this compound incorporation in E. coli.

Protocol 2: Troubleshooting Low Incorporation Efficiency

This decision tree outlines a logical approach to troubleshooting low yields of your this compound-containing protein.

troubleshooting_workflow start Low Protein Yield check_expression Is truncated protein visible on Western Blot? start->check_expression sol_rf1 Problem: Termination at TAG codon check_expression->sol_rf1 Yes check_total_protein Is overall protein expression low (full-length + truncated)? check_expression->check_total_protein No yes_trunc Yes action_rf1 Solution: - Use RF1 knockout strain - Increase aaRS/tRNA expression sol_rf1->action_rf1 no_trunc No sol_codon Problem: Poor translation initiation/elongation check_total_protein->sol_codon Yes sol_specificity Problem: aaRS specificity or activity check_total_protein->sol_specificity No yes_low_total Yes action_codon Solution: - Optimize codons of the target gene - Optimize sequence around TAG codon sol_codon->action_codon no_low_total No action_specificity Solution: - Verify this compound concentration - Evolve aaRS for higher activity/specificity sol_specificity->action_specificity

Caption: Troubleshooting decision tree for low incorporation efficiency.

Signaling Pathways and Logical Relationships

The Central Dogma Pathway Modified for this compound Incorporation

This diagram illustrates the flow of genetic information from DNA to a protein containing this compound, highlighting the role of the orthogonal system.

central_dogma_ncAA dna DNA (Gene with TAG) mrna mRNA (with UAG codon) dna->mrna Transcription ribosome Ribosome mrna->ribosome Translation Initiation protein Protein with this compound ribosome->protein Elongation & Termination ots_dna Orthogonal System DNA (aaRS + tRNA genes) ots_components Orthogonal aaRS & tRNA ots_dna->ots_components Expression charged_trna This compound-tRNA ots_components->charged_trna Charging l_pent This compound l_pent->charged_trna charged_trna->ribosome Recognizes UAG codon

Caption: Modified central dogma for ncAA incorporation.

References

Validation & Comparative

A Comparative Guide to L-Pentahomoserine and L-Homoserine in Peptide Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and engineering, the incorporation of non-proteinogenic amino acids is a key strategy for modulating peptide structure, stability, and biological activity. This guide provides a comparative analysis of two homologous amino acids, L-homoserine and L-Pentahomoserine, focusing on their potential impact on peptide structures. While L-homoserine is a well-studied amino acid analog, literature on the experimental incorporation and comparative analysis of this compound in peptides is limited. This guide, therefore, combines established knowledge of L-homoserine with reasoned extrapolations regarding the effects of the additional methylene group in this compound, drawing parallels from studies on other homologous amino acid pairs.

Chemical Structures and Properties

L-Homoserine and this compound are both α-amino acids with hydroxyl groups in their side chains. They differ by a single methylene (-CH2-) group in their side-chain length.

PropertyL-HomoserineThis compound
Chemical Structure L-Homoserinethis compound
IUPAC Name (S)-2-Amino-4-hydroxybutanoic acid[1](2S)-2-amino-5-hydroxypentanoic acid[2]
Molecular Formula C4H9NO3[1][3][4]C5H11NO3[2][5][6]
Molecular Weight 119.12 g/mol [1][4]133.15 g/mol [5][6]
Side Chain Length Two carbons between α-carbon and hydroxyl groupThree carbons between α-carbon and hydroxyl group

Incorporation into Peptide Structures: A Comparative Overview

The introduction of L-homoserine or this compound into a peptide sequence can influence its conformational preferences, stability against enzymatic degradation, and ultimately its biological function.

Conformational Effects

The additional methylene group in the side chain of this compound is expected to increase its conformational flexibility compared to L-homoserine. This added flexibility can have several consequences for the peptide's secondary and tertiary structure.

  • Local Flexibility : The longer side chain of this compound can explore a larger conformational space, which may disrupt local secondary structures like α-helices or β-sheets if not accommodated properly.

  • Global Conformation : The overall fold of the peptide could be altered. While L-homoserine, with its shorter side chain, might be more readily incorporated into rigid structures, the more flexible side chain of this compound could favor more disordered or dynamic regions within the peptide. Studies on other homologous amino acids, such as norvaline and norleucine, have shown that increasing the side-chain length can impact the stability of secondary structures[6].

Stability

The stability of peptides is a critical factor in their therapeutic potential, with enzymatic degradation being a primary route of inactivation. The nature of the amino acid side chains can significantly influence a peptide's susceptibility to proteases.

  • Enzymatic Recognition : Proteases often have specific recognition motifs. The introduction of non-proteinogenic amino acids like L-homoserine and this compound can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.

  • Side-Chain Influence : While both amino acids are expected to confer some level of proteolytic resistance, the longer, more hydrophobic side chain of this compound might offer slightly enhanced stability by sterically hindering the approach of proteases to the peptide backbone. Single amino acid substitutions have been shown to significantly affect peptide stability in human serum[7].

Biological Activity

The biological activity of a peptide is intimately linked to its three-dimensional structure and its ability to interact with its target receptor.

  • Receptor Binding : The change in side-chain length between L-homoserine and this compound can directly impact receptor binding affinity and specificity. The additional methylene group in this compound allows its hydroxyl group to potentially form interactions at a different position within a receptor's binding pocket. The length of amino acid side chains has been demonstrated to modulate receptor binding affinity[8][9].

  • Structure-Activity Relationship : If a specific distance between the peptide backbone and the side-chain hydroxyl group is critical for activity, substituting L-homoserine with this compound could either enhance or diminish the peptide's potency. A systematic substitution of one for the other can be a valuable tool in probing the structure-activity relationship of a bioactive peptide.

Experimental Protocols

Detailed experimental protocols are essential for researchers looking to incorporate these non-proteinogenic amino acids and evaluate their effects.

Peptide Synthesis

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a well-established method for incorporating both L-homoserine and this compound into peptide sequences.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Attach Attach Fmoc-AA-OH Resin->Attach  1. Deprotect1 Fmoc Deprotection Attach->Deprotect1  2. Couple Couple next Fmoc-AA-OH Deprotect1->Couple  3. Deprotect2 Fmoc Deprotection Couple->Deprotect2  4. Repeat Repeat Coupling/ Deprotection Cycles Deprotect2->Repeat  5. Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave  6. Purify Purification (HPLC) Cleave->Purify  7. Characterize Characterization (MS) Purify->Characterize  8.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-homoserine(tBu)-OH or Fmoc-L-Pentahomoserine(tBu)-OH

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the resin in DMF.

  • Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Remove the Fmoc protecting group with the deprotection solution.

  • Wash the resin thoroughly with DMF.

  • Couple the next Fmoc-protected amino acid in the sequence.

  • Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • After the final coupling, perform a final deprotection step.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Workflow for NMR-based Conformational Analysis:

NMR_Workflow Sample Prepare Peptide Sample (in deuterated solvent) Acquire Acquire 1D & 2D NMR Spectra (TOCSY, NOESY, HSQC) Sample->Acquire Assign Resonance Assignment Acquire->Assign Restraints Extract Structural Restraints (NOEs, J-couplings) Assign->Restraints Calculate Structure Calculation (e.g., using CYANA, XPLOR-NIH) Restraints->Calculate Refine Structure Refinement Calculate->Refine Analyze Analyze Conformational Ensemble Refine->Analyze

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Procedure:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O or DMSO-d6).

  • Acquire a series of one- and two-dimensional NMR experiments, including TOCSY, NOESY, and, if isotopically labeled, HSQC spectra.

  • Assign the chemical shifts of all protons and, where applicable, 13C and 15N nuclei.

  • Identify through-space proton-proton proximities from the NOESY spectrum to generate distance restraints.

  • Measure scalar couplings (J-couplings) to obtain dihedral angle restraints.

  • Use the experimental restraints as input for structure calculation software to generate an ensemble of conformations consistent with the NMR data.

  • Analyze the resulting ensemble of structures to characterize the conformational preferences of the peptide.

Peptide Stability Assay

The stability of peptides containing L-homoserine or this compound can be assessed by monitoring their degradation in the presence of proteases or in biological fluids like serum.

Workflow for a Proteolytic Stability Assay:

Stability_Assay_Workflow Incubate Incubate Peptide with Protease (e.g., trypsin, chymotrypsin) or Serum Timepoints Take Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with acid) Timepoints->Quench Analyze Analyze by RP-HPLC or LC-MS Quench->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify HalfLife Calculate Peptide Half-Life Quantify->HalfLife

Caption: Workflow for assessing the proteolytic stability of a peptide.

Procedure:

  • Prepare a solution of the peptide at a known concentration.

  • Incubate the peptide solution with a specific protease (e.g., trypsin, chymotrypsin) or with human/animal serum at 37°C.

  • At various time intervals, take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).

  • Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining intact peptide versus time and calculate the peptide's half-life.

Conclusion

The substitution of proteinogenic amino acids with L-homoserine and this compound offers a promising avenue for the rational design of peptides with enhanced therapeutic properties. The additional methylene group in this compound is predicted to increase side-chain flexibility, potentially leading to distinct effects on peptide conformation, stability, and biological activity when compared to L-homoserine. While direct comparative experimental data is currently scarce, the established methodologies for peptide synthesis, conformational analysis, and stability assessment provide a clear framework for future investigations. Such studies will be crucial for elucidating the precise structure-function relationships and for unlocking the full potential of these non-proteinogenic amino acids in peptide-based drug discovery.

References

A Comparative Analysis of L-Pentahomoserine and Other Non-Proteinogenic Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery and peptide therapeutics, non-proteinogenic amino acids (NPAAs) offer a powerful toolkit to overcome the limitations of their proteinogenic counterparts. By venturing beyond the canonical 20 amino acids, researchers can fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. This guide provides a comparative analysis of L-Pentahomoserine and another well-studied NPAA, L-canavanine, with a focus on their biochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms.[1] They can be found in nature as metabolic intermediates or secondary metabolites, or they can be synthesized in the laboratory.[2] The incorporation of NPAAs into peptides is a key strategy in drug development to improve their therapeutic profiles.[3][4] NPAAs can introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic degradation.[5][6]

This compound: An Overview

This compound, chemically known as (2S)-2-amino-5-hydroxypentanoic acid, is a higher homolog of homoserine.[7] While its natural occurrence is not widespread, it serves as a valuable chiral building block in synthetic chemistry.

Synthesis: The enantioselective synthesis of α-amino acids like this compound can be achieved through various methods, including the stereoselective hydrogenation of α-enolates of α-keto esters.[8][9] A general approach involves the conversion of a suitable β-keto ester to an N-tosyloxy β-lactam, followed by a series of transformations to introduce the amino group and extend the carbon chain, ultimately yielding the desired α-amino acid with high enantiomeric purity.[8]

Biological Activity: Detailed studies on the specific biological activities of this compound, including quantitative data on enzyme inhibition or antimicrobial effects, are not extensively available in publicly accessible literature. Its structural similarity to other amino acids suggests potential roles as an antimetabolite or an enzyme inhibitor, but further experimental validation is required.

L-Canavanine: A Case Study in Biological Activity

L-Canavanine, a structural analog of L-arginine where a methylene bridge is replaced by an oxygen atom, is a well-characterized NPAA found in certain leguminous plants.[10] It serves as a potent defensive compound against herbivores and insects.[11][12]

Enzyme Inhibition

L-canavanine is a known inhibitor of arginine-utilizing enzymes, such as arginine deiminase (ADI), a potential target for antimicrobial agents.[3][13]

Experimental Data:

CompoundTarget EnzymeInhibition TypeK_i (mM)k_inact (min⁻¹)Reference
L-CanavaninePseudomonas aeruginosa Arginine DeiminaseTime-controlled mechanism-based1.7 ± 0.50.31 ± 0.03[4]

Experimental Protocol: Enzyme Inactivation Assay for Arginine Deiminase

This protocol is adapted from studies on the inhibition of Pseudomonas aeruginosa ADI by L-canavanine.[13]

  • Enzyme Preparation: Purified P. aeruginosa ADI is prepared to a concentration of 10 µM in a buffer solution containing 20 mM MgCl₂ and 50 mM K⁺(2-N-morpholinoethanesulfonate) at pH 5.6.

  • Inhibitor Preparation: A stock solution of L-canavanine is prepared and diluted to various concentrations (e.g., 0.2, 0.5, 1.0, 4.0, and 10 mM).

  • Inactivation Reaction: The enzyme solution is pre-incubated with different concentrations of L-canavanine at 25 °C. Aliquots are withdrawn at various time intervals.

  • Activity Measurement: The residual enzyme activity in the aliquots is measured by adding a saturating concentration of the substrate, L-arginine, and monitoring the formation of L-citrulline and ammonia. The rate of the reaction is determined spectrophotometrically.

  • Data Analysis: The apparent first-order rate constants of inactivation (k_obs) are determined by plotting the natural logarithm of the residual enzyme activity against time. The inactivation rate constant (k_inact) and the inhibition constant (K_i) are then determined by plotting 1/k_obs against 1/[Inhibitor].

Antimicrobial Activity

L-canavanine exhibits antimicrobial properties against various microorganisms, often by being mistakenly incorporated into proteins in place of arginine, leading to dysfunctional proteins.[14][15]

Experimental Data:

While specific MIC values for L-canavanine against a wide range of bacteria are not consolidated in a single source, studies have shown its inhibitory effects on bacteria such as Bacillus cereus.[11] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a general protocol for determining the MIC of an antimicrobial agent.

  • Microorganism Preparation: A standardized inoculum of the target bacterium (e.g., Bacillus cereus) is prepared in a suitable growth medium.

  • Antimicrobial Agent Dilution: A serial dilution of L-canavanine is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of L-canavanine that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

The biological effects of NPAAs are often mediated through their interaction with specific cellular signaling pathways.

L-Canavanine and Arginine Metabolism:

L-canavanine's primary mode of action involves its interference with arginine metabolism.[2] As an arginine analog, it can be recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains. This leads to the synthesis of canavanine-containing proteins with altered structures and functions, ultimately disrupting cellular processes.[15] This disruption can be considered a modulation of cellular signaling at the level of protein synthesis and function.

The following diagram illustrates the interference of L-canavanine in the arginine metabolic pathway.

Canavanine_Pathway Arginine L-Arginine Arg_tRNA_Synthetase Arginyl-tRNA Synthetase Arginine->Arg_tRNA_Synthetase Canavanine L-Canavanine Canavanine->Arg_tRNA_Synthetase Protein_Synthesis Protein Synthesis Arg_tRNA_Synthetase->Protein_Synthesis Functional_Protein Functional Protein Protein_Synthesis->Functional_Protein Nonfunctional_Protein Non-functional Protein Protein_Synthesis->Nonfunctional_Protein Cellular_Processes Normal Cellular Processes Functional_Protein->Cellular_Processes Disrupted_Processes Disrupted Cellular Processes Nonfunctional_Protein->Disrupted_Processes

Caption: L-Canavanine interferes with L-arginine's role in protein synthesis.

Comparative Summary

FeatureThis compoundL-Canavanine
Structure (2S)-2-amino-5-hydroxypentanoic acid(2S)-2-amino-4-(guanidinooxy)butanoic acid
Synthesis Enantioselective methods from β-keto esters are available.Can be isolated from leguminous plants or synthesized.
Enzyme Inhibition Data not readily available.Inhibits arginine deiminase (K_i = 1.7 mM, k_inact = 0.31 min⁻¹).[4]
Antimicrobial Activity Data not readily available.Exhibits antimicrobial activity against various bacteria.[11]
Signaling Pathway Modulation Not well-characterized.Interferes with arginine metabolism and protein synthesis.[2][15]

Conclusion

This guide highlights the potential of non-proteinogenic amino acids in drug discovery by comparing the available information on this compound and L-canavanine. While this compound remains a promising but less-studied NPAA, L-canavanine serves as an excellent example of how these molecules can exert potent biological effects through mechanisms like enzyme inhibition and interference with metabolic pathways. The detailed experimental protocols provided for L-canavanine can serve as a template for the characterization of other NPAAs. Further research into the biological activities of a wider range of NPAAs, including this compound, is crucial for unlocking their full therapeutic potential.

References

Cross-Validation of L-Pentahomoserine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of L-Pentahomoserine, a non-standard amino acid of growing interest in various research fields. Due to the limited availability of direct comparative studies for this specific analyte, this document synthesizes information from general amino acid analysis methodologies and data from studies on structurally similar compounds. The aim is to offer a practical guide for researchers seeking to establish reliable quantification of this compound in their work.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance characteristics of common analytical techniques applicable to this compound quantification. It is important to note that the values presented are typical for amino acid analysis and may vary depending on the specific matrix, instrumentation, and method optimization.

MethodPrincipleDerivatizationTypical Linearity (R²)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV/Vis Separation by liquid chromatography and detection by UV/Vis absorbance after derivatization.Typically required (e.g., OPA, Ninhydrin)> 0.991 - 10 µM5 - 50 µMWidely available, robust, cost-effective.Lower sensitivity, potential for interference.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Required (e.g., silylation, acylation)> 0.9950.1 - 1 µM0.5 - 5 µMHigh resolution, excellent for complex matrices.Requires derivatization, potential for thermal degradation.
LC-MS/MS Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.Often not required> 0.9991 - 100 nM5 - 500 nMHigh sensitivity and specificity, no derivatization needed.Higher cost of instrumentation and maintenance.
Enzymatic Assay Specific enzyme-catalyzed reaction leading to a measurable product (e.g., change in absorbance or fluorescence).Not requiredAssay dependentAssay dependentAssay dependentHigh specificity, potential for high-throughput screening.Enzyme availability and stability can be a challenge.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantification. The following sections outline generalized methodologies for each technique, which should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method relies on the derivatization of this compound to introduce a chromophore, allowing for its detection by UV/Vis spectroscopy.

1. Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma, cell lysates), precipitate proteins by adding a threefold volume of cold acetonitrile or methanol. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

2. Derivatization (Pre-column with o-Phthalaldehyde - OPA):

  • To 100 µL of the reconstituted sample, add 20 µL of OPA reagent (containing OPA and a thiol, e.g., 2-mercaptoethanol, in borate buffer).

  • Incubate at room temperature for 2 minutes in the dark.

  • Immediately inject the derivatized sample into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 338 nm.

  • Quantification: Based on a calibration curve prepared with this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to increase the volatility of this compound for gas-phase analysis.

1. Sample Preparation and Derivatization (Silylation):

  • Follow the sample preparation steps as described for HPLC to obtain a dried amino acid extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-500.

  • Quantification: Using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method that often does not require derivatization.

1. Sample Preparation:

  • Perform protein precipitation as described for HPLC.

  • The supernatant can often be directly diluted with the initial mobile phase and injected.

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient from 95% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (to be determined by infusion of a standard).

  • Quantification: Based on the peak area of the specific MRM transition, using a calibration curve.

Enzymatic Assay

A specific enzymatic assay for this compound is not yet commercially available. However, a hypothetical assay could be developed based on an enzyme that specifically recognizes and metabolizes it. For instance, a dehydrogenase could oxidize the hydroxyl group, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

1. Hypothetical Assay Principle:

  • This compound + NAD+ ---(Specific Dehydrogenase)--> 2-amino-5-oxopentanoic acid + NADH + H+

2. Assay Protocol:

  • Reaction Mixture: In a 96-well plate, combine the sample containing this compound, a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), NAD+, and the specific dehydrogenase.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Measurement: Measure the increase in absorbance at 340 nm using a plate reader.

  • Quantification: Correlate the change in absorbance to the concentration of this compound using a standard curve.

Mandatory Visualization

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC-UV/Vis (Derivatization) Reconstitution->HPLC GCMS GC-MS (Derivatization) Reconstitution->GCMS LCMS LC-MS/MS (Direct Injection) Reconstitution->LCMS Enzymatic Enzymatic Assay Reconstitution->Enzymatic Chromatography Chromatogram/ Signal Acquisition HPLC->Chromatography GCMS->Chromatography LCMS->Chromatography Enzymatic->Chromatography Signal Acquisition Integration Peak Integration Chromatography->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Putative Metabolic Pathway of this compound

A definitive metabolic pathway for this compound is not well-established in the literature. However, based on its structure as a hydroxylated amino acid, a putative pathway can be proposed involving enzymes known to act on similar substrates.

G cluster_synthesis Putative Synthesis cluster_degradation Putative Degradation Precursor Amino Acid Precursor (e.g., L-Norvaline) Hydroxylation Hydroxylation Precursor->Hydroxylation Hydroxylase (e.g., P450 monooxygenase) LPentahomoserine This compound Hydroxylation->LPentahomoserine Oxidation Oxidation LPentahomoserine->Oxidation Dehydrogenase Transamination Transamination Oxidation->Transamination Aminotransferase KetoAcid α-Keto-δ-hydroxypentanoate Transamination->KetoAcid TCA TCA Cycle Intermediates KetoAcid->TCA

Caption: Putative metabolic pathway of this compound.

Functional Comparison of Proteins with and without L-Pentahomoserine: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, experimental data on the direct incorporation of L-Pentahomoserine (also known as 5-hydroxy-L-norvaline) into proteins and a subsequent functional comparison with their wild-type counterparts is not available in the published scientific literature. Therefore, this guide presents a hypothetical functional comparison based on the anticipated effects of a structurally similar non-canonical amino acid, L-homoserine, and general principles of protein engineering. The experimental protocols and data presented are illustrative examples of the analyses that would be conducted in such a study.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential functional consequences of incorporating non-canonical amino acids into protein structures.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, offering the potential to introduce novel functionalities, enhance stability, or probe biological processes. This compound, with its extended carbon backbone and terminal hydroxyl group, presents an intriguing candidate for modifying protein structure and function. This guide provides a hypothetical framework for comparing a protein with and without site-specifically incorporated this compound.

Hypothetical Impact on Protein Function

The introduction of this compound in place of a canonical amino acid, such as serine or methionine, could be expected to induce a range of functional changes. The longer, more flexible side chain and the terminal hydroxyl group could lead to altered protein folding, stability, and enzymatic activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data comparing a wild-type enzyme (Enzyme-WT) with a variant containing this compound (Enzyme-L-PHS).

Table 1: Thermal Stability Parameters

ParameterEnzyme-WTEnzyme-L-PHSFold Change
Melting Temperature (Tm)65.2 °C62.8 °C-0.04
Enthalpy of Unfolding (ΔH)450 kJ/mol425 kJ/mol-0.06
Gibbs Free Energy of Unfolding (ΔG)35 kJ/mol30 kJ/mol-0.14

Table 2: Enzyme Kinetic Parameters

ParameterEnzyme-WTEnzyme-L-PHSFold Change
Michaelis Constant (Km)150 µM225 µM+0.5
Catalytic Rate (kcat)50 s-135 s-1-0.3
Catalytic Efficiency (kcat/Km)3.3 x 105 M-1s-11.6 x 105 M-1s-1-0.52

Experimental Protocols

Detailed methodologies for the key experiments cited in this hypothetical comparison are provided below.

Site-Specific Incorporation of this compound

Methodology: The site-specific incorporation of this compound would be achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Vector Construction: A plasmid encoding the gene for the target protein with an amber stop codon (TAG) at the desired incorporation site is constructed. A second plasmid carrying the gene for the evolved this compound-specific tRNA synthetase and its cognate tRNA is also prepared.

  • Cell Culture: An E. coli expression strain is co-transformed with both plasmids.

  • Protein Expression: The cells are grown in minimal media supplemented with this compound (1 mM). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography.

Mass Spectrometry Analysis

Methodology: To confirm the successful incorporation of this compound, the purified protein is analyzed by mass spectrometry.

  • Intact Protein Analysis: The molecular weight of the intact protein is determined by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the difference between this compound and the replaced canonical amino acid is expected.

  • Peptide Mapping: The protein is digested with a specific protease (e.g., trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing this compound and confirm its exact location.

Thermal Stability Assay (Differential Scanning Fluorimetry)

Methodology: The thermal stability of the wild-type and this compound-containing proteins is assessed by differential scanning fluorimetry (DSF).

  • Sample Preparation: The purified proteins are diluted to a final concentration of 0.1 mg/mL in a suitable buffer containing a fluorescent dye (e.g., SYPRO Orange).

  • Thermal Denaturation: The samples are subjected to a temperature gradient (e.g., from 25 °C to 95 °C at a rate of 1 °C/min) in a real-time PCR instrument.

  • Data Analysis: The fluorescence intensity is monitored as a function of temperature. The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

Enzyme Kinetics Assay

Methodology: The kinetic parameters of the wild-type and mutant enzymes are determined using a continuous spectrophotometric assay.

  • Reaction Setup: A reaction mixture containing a specific substrate for the enzyme, necessary cofactors, and a suitable buffer is prepared.

  • Enzyme Addition: The reaction is initiated by the addition of the purified enzyme (either wild-type or the this compound variant) at a known concentration.

  • Data Collection: The change in absorbance over time is monitored at a specific wavelength.

  • Data Analysis: The initial reaction rates are calculated at various substrate concentrations. The kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Functional Analysis Vector Construction Vector Construction Cell Culture Cell Culture Vector Construction->Cell Culture transform Protein Expression Protein Expression Cell Culture->Protein Expression induce Purification Purification Protein Expression->Purification isolate Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry confirm Thermal Stability Thermal Stability Purification->Thermal Stability analyze Enzyme Kinetics Enzyme Kinetics Purification->Enzyme Kinetics analyze hypothetical_signaling_pathway cluster_protein_wt Wild-Type Protein cluster_protein_phs L-PHS Protein Substrate_WT Substrate Enzyme_WT Enzyme-WT Substrate_WT->Enzyme_WT binds (high affinity) Product_WT Product Enzyme_WT->Product_WT catalyzes (high rate) Downstream_Signaling_WT Normal Cellular Response Enzyme_WT->Downstream_Signaling_WT activates Substrate_PHS Substrate Enzyme_L_PHS Enzyme-L-PHS Substrate_PHS->Enzyme_L_PHS binds (lower affinity) Product_PHS Product Enzyme_L_PHS->Product_PHS catalyzes (lower rate) Downstream_Signaling_PHS Altered Cellular Response Enzyme_L_PHS->Downstream_Signaling_PHS partially activates

L-Pentahomoserine vs. Methionine as a Start Codon Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the objective comparison of L-Pentahomoserine and the canonical start codon amino acid, L-Methionine, in the context of protein synthesis initiation. Due to the limited availability of direct comparative studies in peer-reviewed literature, this document focuses on establishing a robust experimental workflow to generate quantitative data for a thorough evaluation. The provided protocols and data presentation formats are intended to guide researchers in assessing the viability of this compound as a tool in protein engineering and drug development.

Introduction

Protein synthesis, a fundamental cellular process, is predominantly initiated by the amino acid L-Methionine, encoded by the AUG start codon.[1][2] The ability to incorporate non-canonical amino acids (ncAAs) at the N-terminus of a protein opens up avenues for creating proteins with novel functionalities, enhanced stability, or specific labels for imaging and tracking.[3][4] this compound, a homolog of methionine, presents itself as a potential analog for initiating protein synthesis. This guide outlines the necessary experimental procedures to compare its efficiency and fidelity against the natural initiator, L-Methionine.

Theoretical Framework: The Path to Initiation

The initiation of protein synthesis is a multi-step process involving the recognition of the start codon on the mRNA by the initiator tRNA, which is charged with an amino acid by its cognate aminoacyl-tRNA synthetase. For an analog like this compound to function as a start codon analog, it must be recognized and charged onto the initiator methionyl-tRNA (tRNAiMet) by methionyl-tRNA synthetase (MetRS) and subsequently be accepted by the ribosomal machinery to commence translation.

Translation_Initiation cluster_amino_acids Amino Acid Pool cluster_activation Aminoacylation cluster_ribosome Ribosomal Initiation Complex Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Binds PHS This compound PHS->MetRS Binds (?) Met_tRNAiMet Met-tRNAiMet MetRS->Met_tRNAiMet Charges PHS_tRNAiMet PHS-tRNAiMet MetRS->PHS_tRNAiMet Charges (?) tRNAiMet tRNAiMet tRNAiMet->Met_tRNAiMet tRNAiMet->PHS_tRNAiMet Ribosome Ribosome Met_tRNAiMet->Ribosome PHS_tRNAiMet->Ribosome Initiation_Met Initiation with Methionine Ribosome->Initiation_Met Successful Initiation Initiation_PHS Initiation with This compound Ribosome->Initiation_PHS Potential Initiation mRNA mRNA (AUG start codon) mRNA->Ribosome

Caption: Proposed pathway for translation initiation with Methionine and this compound.

Quantitative Data Comparison

To facilitate a direct comparison, the following tables should be populated with experimental data.

Table 1: In Vitro Translation Efficiency

ParameterMethionineThis compound
Protein Yield (µg/mL)
Incorporation Rate (%) 100% (by definition)
Michaelis-Menten Kinetics (MetRS)
Km (µM)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)

Table 2: N-Terminal Amino Acid Analysis (Mass Spectrometry)

N-Terminal SpeciesMethionine Control (%)This compound Sample (%)
Initiating Methionine
Initiating this compound N/A
N-Terminal Methionine Excision (NME)
Other N-Terminal Modifications

Table 3: Cellular Viability and Cytotoxicity

ConcentrationMethionine (Cell Viability %)This compound (Cell Viability %)
1 µM
10 µM
100 µM
1 mM
IC50 (µM) Not applicable

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data for the comparison tables.

In Vitro Translation Assay

This assay will quantify the overall efficiency of protein synthesis initiation with this compound compared to methionine.

Objective: To determine the protein yield when this compound is substituted for methionine in a cell-free protein synthesis system.

Materials:

  • E. coli or Rabbit Reticulocyte Lysate (RRL) based cell-free translation kit.

  • Methionine-free amino acid mixture.

  • L-Methionine solution (control).

  • This compound solution.

  • Reporter plasmid DNA (e.g., encoding GFP or Luciferase with a standard AUG start codon).

  • Incubator, spectrophotometer/fluorometer/luminometer.

Procedure:

  • Prepare a master mix of the cell-free translation system according to the manufacturer's instructions, omitting the amino acid mixture provided.

  • To the master mix, add the methionine-free amino acid mixture.

  • Divide the master mix into two sets of reactions:

    • Control: Add L-Methionine to a final concentration of 1 mM.

    • Experimental: Add this compound to a final concentration of 1 mM.

  • Add the reporter plasmid DNA to all reactions.

  • Incubate the reactions at the recommended temperature (typically 30-37°C) for 1-2 hours.

  • Quantify the synthesized reporter protein using an appropriate method (e.g., fluorescence for GFP, luminescence for Luciferase).

  • Calculate the protein yield in µg/mL for both conditions.

In_Vitro_Translation_Workflow Start Prepare Cell-Free Translation Master Mix Add_AA Add Methionine-Free Amino Acid Mix Start->Add_AA Split Divide into Control & Experimental Add_AA->Split Add_Met Add L-Methionine (Control) Split->Add_Met Control Add_PHS Add this compound (Experimental) Split->Add_PHS Experimental Add_DNA Add Reporter Plasmid DNA Add_Met->Add_DNA Add_PHS->Add_DNA Incubate Incubate at 30-37°C Add_DNA->Incubate Quantify Quantify Reporter Protein Incubate->Quantify Analyze Compare Protein Yields Quantify->Analyze

Caption: Workflow for the in vitro translation assay.
N-Terminal Sequence Analysis by Mass Spectrometry

This analysis will confirm the incorporation of this compound at the N-terminus and quantify its efficiency relative to methionine.[5][6][7]

Objective: To identify and quantify the N-terminal amino acid of the protein synthesized in the presence of this compound.

Materials:

  • Protein sample from the in vitro translation assay.

  • SDS-PAGE equipment.

  • Trypsin or other suitable protease.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Protein database search software.

Procedure:

  • Purify the protein of interest from the in vitro translation reaction.

  • Separate the protein by SDS-PAGE and excise the corresponding band.

  • Perform in-gel digestion of the protein with trypsin.

  • Extract the resulting peptides.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the acquired MS/MS data against a protein database containing the sequence of the reporter protein.

  • Specifically look for peptides corresponding to the N-terminus.

  • Identify peptides with a mass shift corresponding to the incorporation of this compound instead of methionine.

  • Quantify the relative abundance of the N-terminal peptides initiated with methionine and this compound.

Mass_Spec_Workflow Start Purify Protein from In Vitro Translation SDS_PAGE SDS-PAGE Separation Start->SDS_PAGE Digestion In-Gel Tryptic Digestion SDS_PAGE->Digestion Extraction Peptide Extraction Digestion->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Database Search & N-Terminal Peptide ID LC_MSMS->Data_Analysis Quantification Quantify Met vs. PHS Initiated Peptides Data_Analysis->Quantification

Caption: Workflow for N-terminal analysis by mass spectrometry.
Cellular Uptake and Cytotoxicity Assay

This assay will determine if this compound can be taken up by cells and if it exhibits any toxic effects.[8][9][10][11]

Objective: To assess the ability of cells to internalize this compound and to evaluate its impact on cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Cell culture medium (methionine-free for uptake studies).

  • L-Methionine.

  • This compound.

  • Cell viability reagent (e.g., MTT, PrestoBlue).

  • Plate reader.

Procedure:

  • Uptake:

    • Culture cells in methionine-free medium supplemented with varying concentrations of this compound for a defined period.

    • Lyse the cells and analyze the intracellular amino acid pool by a suitable method (e.g., HPLC, LC-MS) to quantify intracellular this compound.

  • Cytotoxicity:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing a serial dilution of this compound (and a methionine control).

    • Incubate for 24-72 hours.

    • Add a cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for this compound.

Expected Outcomes and Interpretation

  • High Protein Yield and Incorporation Rate: If this compound results in a protein yield and incorporation rate comparable to methionine, it would indicate that it is an efficient substrate for MetRS and is well-tolerated by the translational machinery for initiation.

  • Low Protein Yield: A significantly lower protein yield would suggest that this compound is a poor substrate for MetRS, inhibits the ribosome, or is not efficiently charged to tRNAiMet.

  • N-Terminal Analysis Confirmation: Mass spectrometry data is crucial to definitively confirm that this compound is incorporated at the N-terminus. The relative quantification will provide a direct measure of its initiation efficiency.

  • Cytotoxicity: Low cytotoxicity is essential for any in vivo applications. A high IC50 value would be favorable.

Conclusion

References

Validating the Orthogonality of L-Pentahomoserine tRNA Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in genetic code expansion, the validation of an orthogonal aminoacyl-tRNA synthetase (aaRS) is a critical step to ensure the fidelity and efficiency of non-canonical amino acid (ncAA) incorporation. This guide provides a comprehensive framework for validating a newly engineered L-Pentahomoserine tRNA synthetase (PHS-RS), comparing its performance benchmarks against established orthogonal systems.

This compound ((2S)-2-amino-5-hydroxypentanoic acid) is a synthetic amino acid with a polar side chain, offering potential for novel protein functionalities. An engineered PHS-RS, paired with its cognate orthogonal tRNA, would enable the site-specific incorporation of this ncAA into proteins. The orthogonality of this pair is paramount, meaning the PHS-RS should exclusively aminoacylate its partner tRNA with this compound and not react with any endogenous tRNAs or canonical amino acids, and the orthogonal tRNA should not be recognized by any endogenous synthetases.

Experimental Validation Workflow

The validation process for a novel orthogonal pair like PHS-RS/tRNA involves a series of in vitro and in vivo experiments to quantify its activity, specificity, and efficiency. The overall workflow is depicted below.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Performance Benchmarking vitro_start Purified PHS-RS & tRNA aminoacylation Aminoacylation Assay vitro_start->aminoacylation kinetics Determine Km, kcat for this compound aminoacylation->kinetics cross_reactivity Test against 20 canonical amino acids aminoacylation->cross_reactivity comparison Compare kinetic data and in vivo efficiency to established orthogonal systems kinetics->comparison cross_reactivity->comparison vivo_start Transform E. coli with PHS-RS/tRNA plasmids suppression Reporter Gene Suppression Assay (e.g., GFP-TAG) vivo_start->suppression mass_spec Mass Spectrometry of expressed protein suppression->mass_spec fidelity Confirm this compound incorporation & fidelity mass_spec->fidelity fidelity->comparison

Caption: Workflow for validating the orthogonality of a new aminoacyl-tRNA synthetase.

Data Presentation: Performance Metrics

Quantitative data from validation experiments should be summarized for clear comparison. Below are template tables populated with hypothetical data for our PHS-RS, alongside representative data for an established orthogonal synthetase, such as one for p-azido-L-phenylalanine (AzF-RS).

Table 1: In Vitro Kinetic Parameters of Engineered Synthetases

SynthetaseAmino Acid SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PHS-RS (Hypothetical) This compound 250 0.8 3,200
L-Leucine> 50,000< 0.001< 0.02
L-Methionine> 50,000< 0.001< 0.02
AzF-RS (Example)p-azido-L-phenylalanine1801.26,670
L-Phenylalanine> 20,000< 0.001< 0.05

Table 2: In Vivo Amber (UAG) Codon Suppression Efficiency

Orthogonal PairNon-canonical Amino Acid (1 mM)Reporter Protein Yield (%)
PHS-RS / tRNA + this compound 75
- this compound < 1
AzF-RS / tRNA+ p-azido-L-phenylalanine85
- p-azido-L-phenylalanine< 1

Table 3: Mass Spectrometry Analysis of Protein Expression

Protein ConstructExpected Mass (Da)Observed Mass (Da)Misincorporation of Canonical Amino Acids
DHFR (with this compound) 21,545.8 21,546.1 Not detected (<1%)
DHFR (with AzF)21,598.721,599.0Not detected (<1%)

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison.

1. In Vitro Aminoacylation Assay

  • Objective: To determine the kinetic parameters of the engineered PHS-RS for its target ncAA and assess its cross-reactivity with the 20 canonical amino acids.

  • Protocol:

    • Overexpress and purify the His-tagged PHS-RS and its cognate tRNA.

    • Prepare reaction mixtures containing ATP, radiolabeled amino acid (e.g., ³H-L-Pentahomoserine or a canonical amino acid), purified PHS-RS, and tRNA in a suitable reaction buffer.

    • Incubate the reactions at 37°C for various time points.

    • Quench the reactions by spotting aliquots onto filter pads and precipitating the tRNA with trichloroacetic acid (TCA).

    • Wash the filter pads to remove unincorporated amino acids.

    • Quantify the amount of aminoacylated tRNA using a scintillation counter.

    • To determine Km and kcat, vary the concentration of this compound while keeping other components saturated, and fit the initial velocity data to the Michaelis-Menten equation.

    • To assess fidelity, perform single-concentration assays with high concentrations of each of the 20 canonical amino acids and compare the activity to that with this compound.

2. In Vivo Reporter Gene Suppression Assay

  • Objective: To evaluate the ability of the PHS-RS/tRNA pair to incorporate this compound in a living cell in response to a nonsense codon.

  • Protocol:

    • Clone the PHS-RS gene into one expression vector and the cognate tRNA gene with an amber suppressor anticodon (CUA) into a compatible vector.

    • Clone a reporter gene (e.g., sfGFP) with an in-frame amber codon at a permissive site into a third vector.

    • Co-transform E. coli cells with all three plasmids.

    • Grow the cells in minimal medium supplemented with and without 1 mM this compound.

    • Induce the expression of the reporter protein and the orthogonal pair components.

    • Measure the reporter protein expression level (e.g., by fluorescence for GFP or by Western blot for a tagged protein). The yield of full-length protein in the presence of this compound indicates successful suppression. The yield in the absence of the ncAA indicates mis-incorporation of a natural amino acid.

3. Mass Spectrometry for Fidelity Verification

  • Objective: To unequivocally confirm the site-specific incorporation of this compound and to quantify the fidelity of the system.

  • Protocol:

    • Express and purify a model protein (e.g., myoglobin or DHFR) containing an amber codon at a specific site using the PHS-RS/tRNA pair in the presence of this compound.

    • Analyze the intact purified protein by electrospray ionization mass spectrometry (ESI-MS) to compare the observed molecular weight with the theoretical mass of the protein containing this compound.

    • For more detailed analysis, perform proteolytic digestion (e.g., with trypsin) of the protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide containing the modification site and confirm the mass of the incorporated this compound through fragmentation analysis. This method can also be used to search for peptides containing any of the 20 canonical amino acids at the target site, which would indicate infidelity.

Logical Relationship of the Orthogonal System

The engineered PHS-RS and its cognate tRNA function as an independent system within the complex machinery of cellular translation, hijacking a nonsense codon to encode a new amino acid.

Orthogonal_System_Logic PHS_RS Engineered PHS-RS Charged_tRNA PHS-tRNA(CUA) PHS_RS->Charged_tRNA charges Endo_tRNAs Endogenous tRNAs PHS_RS->Endo_tRNAs No charging PHS This compound (ncAA) PHS->PHS_RS Ortho_tRNA Orthogonal tRNA(CUA) Ortho_tRNA->PHS_RS Ribosome Ribosome Charged_tRNA->Ribosome delivers ncAA Endo_RS Endogenous Synthetases (x20) Endo_RS->Ortho_tRNA No charging cAAs Canonical Amino Acids (x20) cAAs->PHS_RS No charging Protein Protein with This compound Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Logical relationships in an orthogonal translation system.

By following this validation framework, researchers can rigorously assess the performance of a novel this compound tRNA synthetase and objectively compare it to the current state-of-the-art in genetic code expansion, ensuring the generation of reliable and powerful tools for protein engineering and drug discovery.

A Comparative Guide to the Stability of Peptides: Enhancing Durability Through Chemical Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Key Determinants of Peptide Stability

The stability of a peptide is primarily dictated by its amino acid composition and sequence.[3] Several factors can lead to degradation, including:

  • Proteolytic Degradation: Peptidases in biological fluids can rapidly cleave peptide bonds, leading to inactivation.[4] This is a major challenge for the in vivo application of therapeutic peptides.

  • Chemical Instability: Certain amino acid residues are prone to chemical modifications such as oxidation (e.g., Methionine, Cysteine, Tryptophan), deamidation (e.g., Asparagine, Glutamine), and hydrolysis.[3]

  • Physical Instability: Peptides can be susceptible to aggregation and adsorption to surfaces, which can affect their solubility and activity.

Strategies for Enhancing Peptide Stability

Various chemical modifications can be employed to improve the stability of peptides. A key strategy is the incorporation of non-natural amino acids, which can confer resistance to enzymatic degradation.[5][6]

Table 1: Comparison of Stability Enhancement Strategies

Modification StrategyPrincipleExpected Improvement in Half-Life (t½)Potential Drawbacks
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize D-amino acids.[4]Significant increase (can be several-fold)Can alter peptide conformation and reduce biological activity.
N-terminal Acetylation / C-terminal Amidation Blocks exopeptidases that cleave from the termini.Moderate increaseMay not protect against endopeptidases.
Cyclization Restricts conformational flexibility, making the peptide less accessible to proteases.Significant increaseCan be synthetically challenging and may affect receptor binding.
Incorporation of Non-Natural Amino Acids (e.g., β-amino acids, Aib) Steric hindrance and altered peptide backbone geometry prevent protease recognition.[4][7]Variable, can be significantMay impact biological activity; requires custom synthesis.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains shields the peptide from proteases.Substantial increaseCan sometimes reduce potency due to steric hindrance at the target site.

Experimental Protocols for Stability Assessment

A standardized approach to evaluating peptide stability is crucial for comparing different modified peptides.

Serum Stability Assay

This assay assesses the proteolytic stability of a peptide in the presence of serum enzymes.

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate buffer (e.g., PBS, pH 7.4).

  • Incubation: Mix the peptide solution with fresh human or animal serum (e.g., to a final peptide concentration of 100 µM in 90% serum). Incubate at 37°C.[8]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Enzyme Inactivation: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA).[8]

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the peptide and its degradation products.[8]

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining. The percentage of intact peptide is plotted against time to determine the half-life (t½).

Chemical Stability Assay (pH and Temperature Stress)

This assay evaluates the intrinsic chemical stability of a peptide under various pH and temperature conditions.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Dissolve the peptide in each buffer to a known concentration. Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: Collect samples at various time points over an extended period (e-g., hours to days).

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide and identify any degradation products.

Data Presentation: Comparative Stability of a Model Peptide and its Analogs

To illustrate the outcomes of stability studies, the following tables present hypothetical data for a model peptide ("Peptide A") and its modified versions.

Table 2: Serum Stability of Peptide A and its Analogs

PeptideModificationHalf-life (t½) in Human Serum (minutes)
Peptide ANone (Native Sequence)15
Peptide A-D-AlaL-Alanine at position 2 replaced with D-Alanine120
Peptide A-AcN-terminal Acetylation45
Peptide A-cCyclized version> 240
Peptide A-pHSAlanine at position 3 replaced with a hypothetical L-Pentahomoserine analogData not available (Illustrative purpose)

Table 3: Chemical Stability of Peptide A at 40°C (% remaining after 24 hours)

PeptidepH 3pH 7.4pH 9
Peptide A85%95%70%
Peptide A-D-Ala86%96%72%
Peptide A-Ac85%95%71%
Peptide A-c92%98%85%
Peptide A-pHSData not availableData not availableData not available

Visualizing Experimental Workflows and Pathways

Graphviz diagrams can be used to clearly represent the experimental workflows and the underlying principles of peptide stability.

PeptideStabilityWorkflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Incubate_Serum Incubate at 37°C Peptide->Incubate_Serum Incubate_pH Incubate at various pH and Temperatures Peptide->Incubate_pH Serum Human Serum Serum->Incubate_Serum Buffer pH Buffers Buffer->Incubate_pH Quench Quench Reaction Incubate_Serum->Quench HPLC RP-HPLC Analysis Incubate_pH->HPLC Centrifuge Centrifuge Quench->Centrifuge Centrifuge->HPLC HalfLife Determine Half-life HPLC->HalfLife

Workflow for Peptide Stability Assays

PeptideDegradationPathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Peptide Intact Peptide Exopeptidase Exopeptidase Cleavage Peptide->Exopeptidase N/C-Terminus Endopeptidase Endopeptidase Cleavage Peptide->Endopeptidase Internal Peptide Bonds Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Deamidation Deamidation (Asn, Gln) Peptide->Deamidation Hydrolysis Hydrolysis Peptide->Hydrolysis Smaller Fragments Smaller Fragments Exopeptidase->Smaller Fragments Endopeptidase->Smaller Fragments Oxidized Peptide Oxidized Peptide Oxidation->Oxidized Peptide Deamidated Peptide Deamidated Peptide Deamidation->Deamidated Peptide Hydrolysis->Smaller Fragments

Common Peptide Degradation Pathways

Conclusion

The stability of peptide-based therapeutics is a multifaceted challenge that can be addressed through rational design and chemical modification. While direct comparative data for this compound-containing peptides remains to be established, the methodologies and principles outlined in this guide provide a robust framework for evaluating and comparing the stability of any novel peptide analog. By systematically assessing both enzymatic and chemical stability, researchers can identify lead candidates with improved pharmacokinetic profiles, ultimately accelerating the development of new and effective peptide drugs.

References

Assessing the Immunogenicity of L-Pentahomoserine-Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic proteins is a cornerstone of modern drug development, aiming to enhance pharmacokinetics, improve stability, and reduce clearance rates. While PEGylation has long been the industry standard, concerns over its immunogenicity have spurred the development of alternative modification strategies. This guide provides a framework for assessing the immunogenicity of a novel modification, L-Pentahomoserine, in comparison to established alternatives to PEGylation. The information presented herein is designed to guide researchers in designing and evaluating studies to characterize the immunogenic potential of this compound-modified protein therapeutics.

Comparative Landscape of Protein Modifications

The ideal protein modification technology enhances the therapeutic properties of a protein without eliciting an adverse immune response. The following table summarizes key characteristics of this compound (hypothetical properties for the purpose of this guide) alongside prominent alternatives to PEGylation. This allows for a structured comparison of their potential immunogenic profiles.

FeatureThis compound (Hypothetical)Polysarcosine (PSar)Poly(2-oxazoline)s (POx)Zwitterionic PolymersXTENylation
Structure Amino acid-based polymerPolypeptoid with a repeating sarcosine unitPolymer with a repeating 2-oxazoline unitPolymers with both cationic and anionic groupsRecombinant polypeptide of natural amino acids
Biodegradability Expected to be biodegradableBiodegradable[1]Varies with side chainGenerally non-biodegradableBiodegradable[2]
Reported Immunogenicity To be determinedLow to negligible[1]Low immunogenicity reported in preclinical studiesVery low immunogenicity due to high hydration[2][3]Low immunogenicity due to its proteinaceous nature[2]
Key Advantages Potentially mimics natural amino acids, potentially low immunogenicityStealth properties comparable to PEG, biodegradable[1]Tunable properties, good stealth characteristicsExcellent anti-fouling properties, mimics biomolecules[2]Non-immunogenic, biodegradable, precise control over polymer length[2]
Potential Drawbacks Potential for neo-epitope formation, manufacturing complexityPotential for batch-to-batch variabilityLimited clinical dataCan be synthetically challenging[4]Larger size may alter drug distribution

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of immunogenicity involves a multi-tiered approach, progressing from in silico and in vitro analyses to in vivo studies. The following are key experimental protocols that should be employed to assess the immunogenic potential of this compound-modified proteins.

In Silico and In Vitro Screening
  • Epitope Prediction:

    • Objective: To identify potential T-cell and B-cell epitopes within the this compound modification and the modified protein.

    • Methodology: Utilize computational algorithms to screen the amino acid sequence of the modified protein for potential binding to major histocompatibility complex (MHC) class I and II molecules. Analyze the surface accessibility and conformational epitopes of the modified protein to predict potential B-cell binding sites.

  • T-Cell Proliferation Assay:

    • Objective: To assess the potential of the this compound-modified protein to induce a T-cell-dependent immune response.

    • Methodology: Peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors are cultured in the presence of the modified protein, the unmodified protein, and positive/negative controls. T-cell proliferation is measured by incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE). An increase in proliferation compared to the unmodified protein suggests potential immunogenicity.

In Vivo Assessment in Animal Models
  • Immunogenicity Studies in Transgenic Mice:

    • Objective: To evaluate the induction of anti-drug antibodies (ADAs) against the this compound-modified protein in an in vivo setting.

    • Methodology: Utilize transgenic mouse models that express human MHC molecules to better mimic the human immune response.[5] Administer the this compound-modified protein over a defined period. Collect serum samples at multiple time points to assess the generation of ADAs using the assays described below.

Anti-Drug Antibody (ADA) Assays

A tiered approach is the standard for detecting and characterizing ADAs in clinical and preclinical samples.[6][7][8]

  • Screening Assay (ELISA-based):

    • Objective: To detect the presence of antibodies that bind to the this compound-modified protein.

    • Methodology: The modified protein is coated onto a microplate. Serum samples from treated subjects are added, and any bound ADAs are detected using a labeled secondary antibody. A bridging ELISA format, where the ADA bridges between a labeled and a biotinylated version of the drug, is often preferred for its ability to detect all isotypes of ADAs.

  • Confirmatory Assay:

    • Objective: To confirm the specificity of the antibodies detected in the screening assay.

    • Methodology: Samples that test positive in the screening assay are pre-incubated with an excess of the this compound-modified protein before being run in the screening assay again. A significant reduction in the signal confirms that the antibodies are specific to the drug.

  • Domain Specificity Assay:

    • Objective: To determine which part of the modified protein the ADAs are targeting (the protein itself or the this compound modification).

    • Methodology: A competitive binding assay is performed where positive samples are incubated with the unmodified protein, the this compound polymer alone, or the modified protein. The degree of signal inhibition by each component reveals the primary target of the immune response.

Neutralizing Antibody (NAb) Assay
  • Objective: To determine if the ADAs have the potential to inhibit the biological activity of the therapeutic protein.

  • Methodology:

    • Cell-based Assay: This is the preferred format when the drug's mechanism of action involves interaction with a cell surface receptor. Cells that respond to the therapeutic protein are incubated with the drug that has been pre-incubated with serum containing ADAs. A reduction in the expected cellular response indicates the presence of neutralizing antibodies.

    • Ligand-binding Assay: If a cell-based assay is not feasible, a competitive ligand-binding assay can be used. The ability of the ADAs to block the binding of the therapeutic protein to its target ligand or receptor is measured.

Visualizing Experimental Workflows and Pathways

Clear diagrams of experimental workflows and biological pathways are essential for understanding the complex processes involved in immunogenicity assessment.

Immunogenicity_Assessment_Workflow cluster_invitro In Vitro / In Silico Assessment cluster_invivo In Vivo Studies cluster_ada Anti-Drug Antibody (ADA) Analysis cluster_nab Neutralizing Antibody (NAb) Analysis In_Silico_Epitope_Prediction In Silico Epitope Prediction T_Cell_Assay T-Cell Proliferation Assay In_Silico_Epitope_Prediction->T_Cell_Assay Inform Assay Design Animal_Model Dosing in Transgenic Mice T_Cell_Assay->Animal_Model Risk Assessment Sample_Collection Serum Sample Collection Animal_Model->Sample_Collection Screening_Assay Screening Assay (ELISA) Sample_Collection->Screening_Assay Confirmatory_Assay Confirmatory Assay Screening_Assay->Confirmatory_Assay Positive Samples Domain_Specificity Domain Specificity Assay Confirmatory_Assay->Domain_Specificity Confirmed ADA NAb_Assay Neutralizing Antibody (NAb) Assay Confirmatory_Assay->NAb_Assay Confirmed ADA

Caption: Workflow for assessing the immunogenicity of a modified protein.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell APC APC MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide Recognition Protein_Uptake Modified Protein Uptake & Processing Protein_Uptake->MHC_II Presents Peptide T_Cell T-Helper Cell Activation T-Cell Activation & Proliferation TCR->Activation Cytokine_Release Cytokine Release (e.g., IL-2) Activation->Cytokine_Release B_Cell_Help B-Cell Activation (Antibody Production) Cytokine_Release->B_Cell_Help Signals to

Caption: T-cell dependent antibody response pathway.

By following these established protocols and comparative frameworks, researchers can thoroughly assess the immunogenic potential of this compound-modified proteins. This systematic approach will enable a data-driven evaluation of this novel technology and its potential to provide a safe and effective alternative to existing protein modification strategies in drug development.

References

Benchmarking L-Pentahomoserine Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Pentahomoserine production with established amino acids, supported by experimental data and detailed methodologies. As a novel, non-canonical amino acid, direct production benchmarks for this compound are not yet established in published literature. Therefore, this guide presents a comparative analysis against the structurally similar non-canonical amino acid, L-homoserine, and the industrially significant essential amino acid, L-lysine. A proposed biosynthetic pathway and hypothetical production targets for this compound are presented to guide future research and development.

Data Presentation: A Comparative Analysis of Amino Acid Production

The following table summarizes key production parameters for L-homoserine and L-lysine, achieved through metabolic engineering of microbial hosts. These values serve as a benchmark for the potential production of this compound.

Amino AcidOrganismProduction Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Cultivation Mode
L-Homoserine Escherichia coli110.8[1]0.64[1]1.82[1]Fed-batch
Escherichia coli85.3[1]0.43[1]1.78[1]Fed-batch
Escherichia coli84.1[2]0.50[2]1.96[2]Fed-batch
Escherichia coli37.57[3]0.31[3]Not ReportedFed-batch
L-Lysine Corynebacterium glutamicum>100>0.5>2.5Fed-batch
This compound Hypothetical50-800.3-0.41.0-1.5Fed-batch

Note on this compound Data: The production metrics for this compound are hypothetical and represent target values for future metabolic engineering efforts. These estimates are based on the production levels achieved for L-homoserine and the potential metabolic burden of the proposed biosynthetic pathway.

Biosynthetic Pathways and Metabolic Engineering Strategies

L-Homoserine and L-Lysine Biosynthesis:

The production of L-homoserine and L-lysine in microorganisms like E. coli and C. glutamicum originates from the central carbon metabolism, specifically from the aspartate family pathway. Key precursors are oxaloacetate and pyruvate. Metabolic engineering strategies to enhance production typically involve:

  • Overexpression of key biosynthetic enzymes: Increasing the expression of genes such as thrA (aspartate kinase/homoserine dehydrogenase) for L-homoserine[3] and dapA (dihydrodipicolinate synthase) for L-lysine.

  • Deletion of competing pathways: Knocking out genes that divert precursors to other amino acids, such as metA (homoserine O-succinyltransferase) to prevent conversion of L-homoserine to methionine[3].

  • Alleviating feedback inhibition: Introducing mutations in key enzymes to render them insensitive to feedback inhibition by the final product.

  • Enhancing precursor supply: Engineering central carbon metabolism to increase the availability of oxaloacetate and pyruvate.

  • Optimizing cofactor availability: Ensuring a sufficient supply of NADPH, which is often a limiting factor in reductive biosynthesis.

  • Improving export: Overexpressing transporter proteins to efficiently secrete the amino acid out of the cell, thereby reducing intracellular toxicity and feedback inhibition.

Below are diagrams illustrating the established biosynthetic pathways for L-homoserine and L-lysine.

L_Homoserine_Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle Aspartate Aspartate Oxaloacetate->Aspartate aspC Aspartyl_phosphate Aspartyl-phosphate Aspartate->Aspartyl_phosphate thrA, metL, lysC Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine thrA L_Threonine L_Threonine L_Homoserine->L_Threonine thrB, thrC L_Methionine L_Methionine L_Homoserine->L_Methionine metA, metB, metC, metE L_Lysine_Pathway Aspartate_semialdehyde Aspartate-semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate dapA Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate dapB LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP dapD meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF L_Lysine L_Lysine meso_DAP->L_Lysine lysA L_Pentahomoserine_Pathway Tetrahydrodipicolinate Tetrahydrodipicolinate Amino_adipate_semialdehyde 2-Aminoadipate-semialdehyde Tetrahydrodipicolinate->Amino_adipate_semialdehyde Engineered dehydrogenase Amino_adipate 2-Aminoadipate Amino_adipate_semialdehyde->Amino_adipate Aminotransferase Hydroxy_hexanoic_acid 2-Amino-6-hydroxyhexanoic acid (this compound) Amino_adipate->Hydroxy_hexanoic_acid Engineered reductase Experimental_Workflow Strain_Construction Strain Construction (Metabolic Engineering) Seed_Culture Seed Culture Preparation Strain_Construction->Seed_Culture Fed_Batch Fed-Batch Fermentation Seed_Culture->Fed_Batch Downstream Downstream Processing Fed_Batch->Downstream Analysis Analysis (HPLC) Fed_Batch->Analysis Downstream->Analysis

References

Safety Operating Guide

Navigating the Disposal of L-Pentahomoserine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in adherence to federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations mandate a systematic approach to waste management, from the point of generation to final disposal.[3] A crucial first step for any laboratory is to consult their institution's Environmental Health and Safety (EHS) department, which can provide specific guidance and protocols tailored to their facilities and local regulations.

Step-by-Step Disposal Protocol for L-Pentahomoserine

Given the lack of specific toxicity and environmental hazard data for this compound, a conservative approach to its disposal is essential. The following steps outline a recommended procedure:

  • Waste Characterization and Segregation:

    • Treat this compound as a potentially hazardous chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).

  • Container Selection and Labeling:

    • Use only appropriate, leak-proof, and chemically compatible containers for waste accumulation.[2] High-density polyethylene (HDPE) containers are generally a safe choice for a wide range of chemicals.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

  • Accumulation and Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) at or near the point of generation.[3]

    • Ensure the container is kept closed at all times, except when adding waste.

    • Secondary containment should be used to prevent spills.[2]

  • Request for Pickup and Disposal:

    • Once the container is full or has reached the storage time limit set by your institution (often 90 days for large quantity generators), contact your EHS department to arrange for pickup and disposal.[2][4]

Quantitative Data for Laboratory Waste Storage

The following table summarizes key quantitative requirements for the storage of chemical waste in a laboratory setting, as mandated by regulatory bodies.

ParameterRequirementRegulatory BodyCitation
Maximum Volume in SAA55 gallons of hazardous wasteEPA[3]
Maximum Volume of Acutely Toxic Waste in SAA1 quart of liquid or 1 kilogram of solidEPA[3]
Maximum Storage Time (LQG)90 daysEPA[2][4]
Maximum Storage Time (Academic Labs under Subpart K)12 monthsEPA[5]
Container Fill CapacityNo more than 90%General Good Practice[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps for proper chemical waste disposal, the following diagram illustrates the decision-making process and logical flow from chemical use to final disposal.

start Experiment Generates This compound Waste characterize Characterize Waste (Assume Hazardous) start->characterize segregate Segregate Solid and Liquid Waste Streams characterize->segregate container Select Appropriate & Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store monitor Monitor Fill Level and Accumulation Date store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No pickup Request EHS Waste Pickup full->pickup Yes end EHS Manages Final Disposal pickup->end

This compound Waste Disposal Workflow

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always prioritize communication with your institution's EHS department as your primary resource for specific guidance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.